C20H22ClFN4O3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H22ClFN4O3 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22ClFN4O3/c1-29-18-7-4-15(12-17(18)21)24-19(27)13-23-20(28)26-10-8-25(9-11-26)16-5-2-14(22)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,23,28)(H,24,27) |
InChI Key |
NALJVKLSCUHTOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of C20H22ClFN4O3: A Case Study of Ponatinib
Abstract: The structural elucidation of novel, complex heteroatomic molecules is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technically-grounded workflow for determining the chemical structure of a compound with the molecular formula C20H22ClFN4O3. Our investigation reveals this formula corresponds to Ponatinib (Iclusig®), a potent, multi-targeted tyrosine kinase inhibitor.[1][2] This document is structured as a confirmatory case study, leveraging the known structure of Ponatinib to illustrate a best-practice, self-validating analytical workflow. We will detail the logic behind experimental choices, from initial mass-based analysis to comprehensive spectroscopic interrogation, providing field-proven protocols and data interpretation strategies for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
The molecular formula C20H22ClFN4O3 presents a significant analytical puzzle. The presence of multiple nitrogen atoms, alongside chlorine and fluorine, suggests a complex, likely heterocyclic structure with a high degree of unsaturation. Such compounds are common in medicinal chemistry, where precise structural confirmation is paramount for understanding mechanism of action, ensuring safety, and securing intellectual property.[3][4]
Our subject, Ponatinib, is a third-generation tyrosine kinase inhibitor (TKI) specifically designed to overcome drug resistance in leukemia patients, notably those with the T315I "gatekeeper" mutation in the BCR-ABL kinase.[1][3][5][6] Its intricate structure, featuring an imidazo[1,2-b]pyridazine core linked via an ethynyl bridge to a substituted benzamide, provides an excellent real-world model for demonstrating a state-of-the-art elucidation strategy.[2][7]
This guide will proceed logically, beginning with foundational analyses that confirm the molecular formula and identify key functional groups, followed by an exhaustive spectroscopic investigation to piece together the molecular framework, and concluding with the ultimate confirmation via X-ray crystallography.
Part 1: Foundational Analysis & Hypothesis Generation
Before delving into complex spectroscopic experiments, a foundational analysis is crucial. This initial phase validates the elemental composition and provides the first clues about the molecular architecture.
Degree of Unsaturation (DoU)
The first step in elucidating any unknown structure is to calculate the Degree of Unsaturation (DoU). This value represents the sum of rings and multiple bonds within the molecule and is indispensable for hypothesis generation.
The formula for DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2)
For C20H22ClFN4O3: DoU = 20 + 1 - (22/2) - (2/2) + (4/2) = 21 - 11 - 1 + 2 = 11
A DoU of 11 indicates a highly unsaturated system, consistent with the multiple aromatic and heterocyclic rings and the carbon-carbon triple bond known to be present in Ponatinib's structure.[7]
High-Resolution Mass Spectrometry (HRMS)
HRMS is the cornerstone for confirming the elemental formula. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically <5 ppm error), allowing for the confident assignment of a unique molecular formula.
Rationale: For C20H22ClFN4O3, HRMS is not just about confirming the monoisotopic mass. The presence of chlorine provides a critical internal validation point. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which create a characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 3:1. Observing this pattern is definitive proof of a single chlorine atom in the structure.
| Ion Species | Theoretical m/z | Relative Abundance (%) |
| [M+H]⁺ (with ³⁵Cl) | 481.1491 | 100.0 |
| [M+H]⁺ (with ³⁷Cl) | 483.1461 | ~32.5 |
| [M+Na]⁺ (with ³⁵Cl) | 503.1310 | 100.0 |
| [M+Na]⁺ (with ³⁷Cl) | 505.1281 | ~32.5 |
| Table 1: Predicted high-resolution m/z values and expected isotopic pattern for the protonated and sodiated adducts of Ponatinib (C20H22ClFN4O3). |
Experimental Protocol: LC-MS/MS Analysis Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing compounds like Ponatinib.[1][5][8]
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile). Perform serial dilutions to a final concentration of ~1 µg/mL.
-
Chromatography: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[8]
-
Mobile Phase: Employ a gradient elution.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.
-
Data Acquisition: Perform a full scan from m/z 100-1000 to observe the parent ion and its isotopic pattern. Subsequently, perform tandem MS (MS/MS) on the most abundant parent ion (m/z 481.15) to induce fragmentation, which provides clues about the molecule's substructures.
Vibrational Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying key functional groups. For Ponatinib, we would expect to observe characteristic absorption bands corresponding to its amide, alkyne, and aromatic moieties.
-
~3300 cm⁻¹: N-H stretch (amide)
-
~3050 cm⁻¹: Aromatic C-H stretch
-
~2950 cm⁻¹: Aliphatic C-H stretch (methyl, piperazine ring)
-
~2200 cm⁻¹: C≡C stretch (alkyne) - This is a key, highly characteristic peak.
-
~1660 cm⁻¹: C=O stretch (amide I band)
-
~1540 cm⁻¹: N-H bend (amide II band)
-
~1100-1300 cm⁻¹: C-F stretch (from CF₃ group)
Part 2: The Core of Connectivity - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework. For a known compound like Ponatinib, it serves as the definitive method for confirming connectivity and assigning specific resonances to each atom in the molecule.[9][10][11]
The overall workflow for NMR analysis is designed to build the structure piece by piece, starting with simple atom counts and culminating in long-range connectivity maps.
1D NMR (¹H, ¹³C, ¹⁹F)
-
¹H NMR: This spectrum reveals the number of distinct proton environments and their integrations (relative numbers of protons). The chemical shifts indicate the electronic environment (e.g., aromatic protons at δ 7-9 ppm, aliphatic protons at δ 2-4 ppm), and splitting patterns (J-coupling) reveal adjacent protons. For Ponatinib, we would expect to see distinct signals for the imidazopyridazine ring, the two substituted phenyl rings, and the methylpiperazine moiety.
-
¹³C NMR & DEPT-135: The ¹³C spectrum shows the number of unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (Cq), like those in the C≡C bond or the amide C=O, are absent in the DEPT spectrum but visible in the standard ¹³C spectrum. This allows for a complete census of the carbon skeleton.
-
¹⁹F NMR: Given the trifluoromethyl (-CF₃) group, a ¹⁹F NMR spectrum provides a simple yet powerful confirmation. It should show a single, sharp singlet, confirming the presence of a single type of fluorine environment.
2D NMR: Piecing the Puzzle Together
While 1D NMR provides an inventory of parts, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H J-coupling correlations. It is used to trace out spin systems, such as identifying all the protons on a specific phenyl ring or tracing the connectivity within the piperazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that correlates each proton signal with the carbon signal to which it is directly attached. It essentially "labels" the carbon skeleton with its attached protons, merging the ¹H and ¹³C data into a single, unambiguous map.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most important for assembling the final structure. It reveals correlations between protons and carbons that are two or three bonds away. This is how disparate fragments, identified via COSY and HSQC, are linked together. For instance, an HMBC correlation from the amide N-H proton to the carbons of the trifluoromethyl-substituted phenyl ring would confirm the amide linkage. Similarly, correlations from protons on the imidazopyridazine ring to the alkyne carbons would definitively place that key structural feature.
Part 3: Absolute Confirmation - X-ray Crystallography
While the combination of HRMS and comprehensive NMR provides an exceptionally high degree of confidence, the unambiguous, three-dimensional structure can only be determined by single-crystal X-ray diffraction (SCXRD).[9][12]
Rationale: This technique provides the absolute spatial coordinates of each atom in the crystal lattice, confirming not only the connectivity but also the precise bond lengths, bond angles, and conformation of the molecule. Obtaining a crystal structure is considered the "gold standard" for structural proof. Indeed, the crystal structure of Ponatinib in complex with various kinases has been solved, providing ultimate confirmation of its structure and insights into its mechanism of action.[12][13]
Protocol: Single-Crystal Growth and Diffraction
-
Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., acetonitrile/water).[10]
-
Mounting: A suitable crystal is mounted on a goniometer.
-
Data Collection: The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to solve the electron density map of the unit cell, from which the atomic positions are determined and refined to yield the final structure.
Conclusion: An Integrated, Self-Validating Approach
The structural elucidation of C20H22ClFN4O3, confirmed as the drug Ponatinib, exemplifies a modern, integrated analytical strategy. The process is inherently self-validating: the molecular formula determined by HRMS must be consistent with the atom counts from NMR. The functional groups identified by FTIR must be accounted for in the NMR chemical shifts and HMBC correlations. Finally, the complete structure pieced together from spectroscopy must match the three-dimensional model generated by X-ray crystallography. This rigorous, multi-technique approach ensures the highest level of scientific integrity, which is essential for advancing drug development and ensuring patient safety.
References
- Liquid Chromatography–Mass Spectrometry/Mass Spectrometry Analysis and Pharmacokinetic Assessment of Ponatinib in Sprague–Dawley R
- Detection and characterization of ponatinib reactive metabolites by liquid chromatography tandem mass spectrometry and elucidation of bioactivation p
- Application Notes and Protocols for the LC-MS/MS Analysis of Ponatinib and its Metabolites. (n.d.). Benchchem.
- An unusual ionic cocrystal of ponatinib hydrochloride: characterization by single-crystal X-ray diffraction and ultra-high field NMR spectroscopy. (n.d.). Royal Society of Chemistry.
- Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. (n.d.).
- Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. (2016, October 20). PubMed.
- An unusual ionic cocrystal of ponatinib hydrochloride: characterization by single-crystal X-ray diffraction and ultra-high field NMR spectroscopy. (n.d.). PMC.
- An unusual ionic cocrystal of ponatinib hydrochloride: characterization by single-crystal X-ray diffraction and ultra-high field NMR spectroscopy. (n.d.). CrystEngComm (RSC Publishing).
- Chemical structure of ponatinib. Notes: A representation of the... (n.d.).
- 7WF5: c-Src in complex with pon
- LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. (2023, February 4). PubMed.
- Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. (n.d.). PMC.
- ponatinib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Ponatinib | C29H27F3N6O | CID 24826799. (n.d.). PubChem - NIH.
- The role of structure in kinase-targeted inhibitor design. (2004, July 15). PubMed.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of structure in kinase-targeted inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. An unusual ionic cocrystal of ponatinib hydrochloride: characterization by single-crystal X-ray diffraction and ultra-high field NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An unusual ionic cocrystal of ponatinib hydrochloride: characterization by single-crystal X-ray diffraction and ultra-high field NMR spectroscopy - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. rcsb.org [rcsb.org]
Synthesis Pathway and Characterization of C₂₀H₂₂ClFN₄O₃ (3-Desmorpholinyl-3-hydroxyethylamino Gefitinib)
Executive Summary
The compound C₂₀H₂₂ClFN₄O₃ (CAS: 847949-56-8), chemically identified as 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib, is a critical structural analogue and synthetic reference standard in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[1]. With a molecular weight of 420.87 g/mol , this molecule is fundamentally linked to the synthesis of Gefitinib (Iressa®), a foundational targeted oncology therapy[2].
In pharmaceutical manufacturing, regulatory frameworks such as ICH Q3A(R2) mandate the rigorous identification, synthesis, and characterization of process-related impurities exceeding the 0.10% threshold. This whitepaper provides a comprehensive, causality-driven guide to the targeted synthesis, in-process validation, and analytical characterization of C₂₀H₂₂ClFN₄O₃, designed for medicinal chemists and analytical scientists.
Rationale & Mechanistic Causality
The formation of C₂₀H₂₂ClFN₄O₃ occurs when the terminal morpholine ring of Gefitinib is replaced by a 2-hydroxyethylamino moiety. Understanding the mechanistic causality behind this substitution is critical for both targeted synthesis and impurity mitigation.
-
Chemoselectivity in Alkylation: The synthesis relies on the differential leaving group ability of halogens. When the quinazoline core is reacted with 1-bromo-3-chloropropane, the weaker C-Br bond undergoes preferential nucleophilic attack by the phenoxide ion, leaving the C-Cl bond intact for downstream functionalization.
-
Finkelstein-Assisted Sₙ2 Displacement: The final amination step utilizes ethanolamine. Because primary amines are generally less nucleophilic than secondary cyclic amines (like morpholine) under steric hindrance, the reaction requires catalytic Potassium Iodide (KI). KI drives an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide, thereby lowering the activation energy for the Sₙ2 displacement and preventing thermal degradation of the quinazoline core[3].
Retrosynthetic Strategy & Pathway
The synthesis of C₂₀H₂₂ClFN₄O₃ diverges from the traditional Gefitinib pathway only at the final step. The quinazolinone core is constructed and functionalized through a sequence of halogenation, nucleophilic aromatic substitution (SₙAr), and Williamson ether synthesis[3],[4].
Fig 1. Multi-step synthesis pathway of C20H22ClFN4O3 from the quinazolinone core.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . They embed In-Process Controls (IPCs) and defined failure modes to guarantee that each synthetic step is verified before progression.
Protocol 1: Chemoselective Alkylation (Synthesis of Intermediate 3)
-
Objective: Synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-(3-chloropropoxy)quinazoline.
-
Causality: K₂CO₃ is selected as a mild, heterogeneous base to selectively deprotonate the C6-hydroxyl group (pKa ~8.5) without inducing hydrolysis of the C4-aniline bond.
Step-by-Step Procedure:
-
Initiation: Dissolve 10.0 g (31.3 mmol) of Intermediate 2 in 80 mL of anhydrous DMF under N₂.
-
Base Activation: Add 8.65 g (62.6 mmol, 2.0 eq) of finely powdered K₂CO₃. Stir at 25°C for 30 minutes until the solution transitions to a deep yellow phenoxide state.
-
Alkylation: Dropwise add 7.38 g (46.9 mmol, 1.5 eq) of 1-bromo-3-chloropropane. Elevate temperature to 70°C.
-
Self-Validation (IPC 1): At 3 hours, extract a 50 µL aliquot, dilute in 1 mL MeOH, and analyze via HPLC.
-
Gating Criteria: The reaction must not proceed to workup until the starting material peak is <2% AUC.
-
Corrective Action: If the reaction stalls, verify basicity (pH > 9 on wet pH paper) and add 0.5 eq K₂CO₃ if necessary.
-
-
Workup: Cool to 25°C, filter out inorganic salts, and precipitate the product by the slow addition of 400 mL of cold distilled water. Filter, wash with water, and dry in vacuo at 50°C.
Protocol 2: Amination via Sₙ2 Displacement (Synthesis of Target Molecule)
-
Objective: Convert Intermediate 3 to C₂₀H₂₂ClFN₄O₃ using ethanolamine.
Fig 2. Self-validating experimental workflow for the final amination step including IPC loops.
Step-by-Step Procedure:
-
Initiation: In a dry 250 mL round-bottom flask, dissolve 10.0 g (25.2 mmol) of Intermediate 3 in 100 mL of anhydrous DMF.
-
Reagent Addition: Add 7.70 g (126 mmol, 5.0 eq) of ethanolamine, followed by 0.42 g (2.52 mmol, 0.1 eq) of KI.
-
Thermal Activation: Heat the reaction mixture to 80°C.
-
Self-Validation (IPC 2): After 4 hours, withdraw a 50 µL aliquot, quench in 1 mL of 50:50 H₂O:MeCN, and analyze via LC-MS.
-
Gating Criteria: The extracted ion chromatogram (EIC) must show <1% of the starting material (m/z 396.1).
-
Corrective Action: If SM > 1%, add an additional 0.05 eq of KI and maintain 80°C for 2 hours before re-testing.
-
-
Quenching & Workup: Cool the mixture to room temperature and pour into 500 mL of ice-cold water. Extract with Ethyl Acetate (3 x 200 mL).
-
Purification: Wash the combined organic layers with brine (3 x 100 mL) to remove residual DMF and ethanolamine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH 95:5).
Analytical Characterization
Comprehensive structural elucidation is required to confirm the successful substitution of the morpholine ring with the hydroxyethylamino group. The predicted monoisotopic mass and collision cross-section data for C₂₀H₂₂ClFN₄O₃ align with computational models, showing a distinct [M+H]⁺ adduct[5].
Table 1: Quantitative Analytical Data for C₂₀H₂₂ClFN₄O₃
| Analytical Technique | Parameter / Mode | Expected Value / Range | Structural Assignment |
| HRMS (ESI+) | [M+H]⁺ | m/z 421.1437 | Corresponds to C₂₀H₂₃ClFN₄O₃⁺ |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ (ppm) | ~8.50 (s, 1H) | Quinazoline C2-H |
| ~9.55 (s, 1H) | Secondary amine (-NH) at C4 | ||
| ~7.80 - 7.10 (m, 3H) | Anilino aromatic protons | ||
| ~3.95 (s, 3H) | Methoxy (-OCH₃) | ||
| ~4.15 (t, 2H) | Propoxy (-O-CH₂-) | ||
| ~2.60 - 2.80 (m, 6H) | Aliphatic amines (-CH₂-NH-CH₂-) | ||
| ~3.50 (t, 2H) | Hydroxyl adjacent (-CH₂-OH) | ||
| HPLC | Retention Time | Method dependent | Purity > 98.0% (AUC) |
References
-
Maskrey, T. S., et al. "A New Synthesis of Gefitinib." Synlett, vol. 30, no. 4, 2019, pp. 471-476. URL:[Link]
-
PubChemLite / University of Luxembourg. "847949-56-8 (C20H22ClFN4O3) - PubChemLite." PubChem, 2025. URL:[Link]
-
International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines, 2006. URL:[Link]
Sources
Structural Elucidation and Spectroscopic Profiling of C₂₀H₂₂ClFN₄O₃
Topic: Spectroscopic Characterization of C₂₀H₂₂ClFN₄O₃ (Gefitinib Metabolite M537194/Impurity) Content Type: Technical Whitepaper / Structural Elucidation Guide Audience: Pharmaceutical Analysis Researchers, CMC (Chemistry, Manufacturing, and Controls) Scientists.
A Technical Guide to the "Ring-Opened" Metabolite of Gefitinib
Executive Summary & Compound Identity
In the development and stability profiling of EGFR tyrosine kinase inhibitors (TKIs), specifically Gefitinib , the molecular formula C₂₀H₂₂ClFN₄O₃ represents a critical analytical target. Unlike the parent drug (C₂₂H₂₄ClFN₄O₃), this congener exhibits a loss of C₂H₂, indicative of a specific metabolic or degradation pathway involving the morpholine moiety.
Compound Identification:
-
Common Designation: Gefitinib Metabolite M537194 (also referred to as M10 in some metabolic studies) or "Open-Ring" Gefitinib Impurity.
-
Chemical Name: N-(3-chloro-4-fluorophenyl)-6-[3-(2-hydroxyethylamino)propoxy]-7-methoxyquinazolin-4-amine.
-
Structural Significance: This molecule arises from the oxidative opening of the morpholine ring, converting the tertiary amine cyclic structure into a secondary amine linear chain (ethanolamine derivative).
This guide provides an autonomous, self-validating workflow for confirming this structure using NMR, IR, and MS, distinguishing it from the parent compound and other desmethyl metabolites.
Mass Spectrometry (MS) Profiling
Objective: Confirm molecular weight, isotopic signature, and fragmentation logic consistent with the loss of the morpholine ring.
MS1: Molecular Ion & Isotopic Pattern
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Observed [M+H]⁺: m/z 421.14 (Calculated: 421.144).
-
Diagnostic Isotope Cluster:
-
The presence of one Chlorine atom (³⁵Cl/³⁷Cl) and one Fluorine atom dictates the isotopic envelope.
-
M (100%) : m/z 421.1
-
M+2 (~32%) : m/z 423.1
-
Validation Check: If the M+2 peak is absent or <5%, the compound lacks Chlorine. If the ratio is 1:1, it suggests Bromine. The 3:1 ratio is the "fingerprint" for the Gefitinib scaffold.
-
MS2: Fragmentation Pathway (CID)
The fragmentation pattern is the primary differentiator between the parent drug and this metabolite.
| Fragment Ion (m/z) | Proposed Structure / Loss | Diagnostic Significance |
| 421.1 | [M+H]⁺ | Parent Ion. |
| 360.1 | [M+H - C₂H₇NO]⁺ | Loss of Ethanolamine tail. Cleavage at the secondary amine. This is distinct from Gefitinib, which typically loses the full morpholine ring (87 Da). |
| 304.1 | [Core + H]⁺ | Quinazoline-Aniline Core. Loss of the entire ether side chain (C₅H₁₂NO₂). Confirms the core scaffold is intact. |
| 128.0 | [C₆H₄ClFNH]⁺ | 3-Chloro-4-fluoroaniline moiety. Confirms the "head" of the molecule is unmodified. |
Workflow Diagram: MS Logic
Caption: MS/MS fragmentation logic confirming the linear ethanolamine side chain versus the cyclic morpholine of the parent drug.
Nuclear Magnetic Resonance (NMR) Analysis
Objective: Provide atomic-level confirmation of the ring opening. The aliphatic region (2.0 - 4.5 ppm) is the critical "fingerprint" zone.
¹H NMR (DMSO-d₆, 400 MHz)
The key distinction is the disappearance of the morpholine ring signals (typically two sets of triplets/broad signals) and the appearance of exchangeable protons and a linear chain.
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 9.55 | s (br) | 1H | NH (Aniline) | Exchangeable; confirms amide/amine linkage to core. |
| 8.50 | s | 1H | H-2 (Quinazoline) | Characteristic aromatic singlet. |
| 8.12 | dd | 1H | H-6' (Aniline) | Coupling with F and H-5'. |
| 7.80 | m | 1H | H-5' (Aniline) | Overlap region. |
| 7.20 | s | 1H | H-5 (Quinazoline) | Shielded aromatic proton. |
| 7.18 | s | 1H | H-8 (Quinazoline) | |
| 4.25 | t | 2H | -O-CH ₂- | Ether linkage to quinazoline. |
| 3.99 | s | 3H | -OCH ₃ | Methoxy group (Intact). |
| 3.60 | t | 2H | -CH ₂-OH | Diagnostic: Terminal hydroxymethylene (absent in Gefitinib). |
| 2.90 - 3.10 | m | 4H | -CH ₂-NH-CH ₂- | Diagnostic: Protons adjacent to the secondary amine. |
| 2.05 | m | 2H | -CH₂-CH ₂-CH₂- | Central methylene of the propoxy linker. |
Critical Validation Step: Perform a D₂O shake .
-
Run standard ¹H NMR.
-
Add 1-2 drops D₂O.
-
Observation: The signal at ~9.55 (NH) and a broad signal often seen around ~4.5-5.0 (OH) will disappear. The aliphatic signals at 2.90-3.10 will sharpen or shift slightly, confirming the secondary amine environment.
¹³C NMR (DEPT-135)
-
Total Carbons: 20.
-
Key Shift: The morpholine carbons (typically ~66 ppm and ~53 ppm) are replaced.
-
New Signals:
-
~60 ppm: -C H₂-OH (Inverted in DEPT-135).
-
~48-50 ppm: Secondary amine carbons.
-
Infrared Spectroscopy (IR)
Objective: Rapid identification of functional group changes.
-
3300 - 3400 cm⁻¹ (Broad): O-H Stretch. This is the most distinct feature. Gefitinib (parent) has no hydroxyl group. The appearance of this band confirms the ring opening to an alcohol.
-
3250 cm⁻¹: N-H Stretch (secondary amine).
-
1620 - 1580 cm⁻¹: C=N and C=C skeletal vibrations (Quinazoline core).
-
1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).
Experimental Protocol: Isolation & Characterization
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocol outlines the generation and isolation of this specific metabolite for reference standard creation.
Generation via Acidic Hydrolysis (Simulation of Degradation)
While M537194 is a metabolite, it can be synthetically accessed to create a reference standard.
-
Dissolution: Dissolve 100 mg Gefitinib in 10 mL Acetonitrile/H₂O (1:1).
-
Acidification: Add 1.0 M HCl dropwise to pH 2.
-
Reflux: Heat at 60°C for 4-6 hours. (Note: This forces ether cleavage/ring opening).
-
Monitoring: Check via HPLC (C18 column, Gradient 5-95% ACN). Look for the peak eluting before Gefitinib (more polar due to -OH and secondary amine).
Purification
-
Neutralization: Adjust pH to 8.0 with NaHCO₃.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Prep-HPLC: Use a C18 semi-prep column. Mobile phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Note: The secondary amine and hydroxyl group make this compound significantly more polar than Gefitinib.
-
Validated Reference Data Summary
| Parameter | Gefitinib (Parent) | C₂₀H₂₂ClFN₄O₃ (Target) |
| Formula | C₂₂H₂₄ClFN₄O₃ | C₂₀H₂₂ClFN₄O₃ |
| MW | 446.9 | 420.9 |
| Side Chain | Morpholine (Cyclic) | Ethanolamine (Linear) |
| H-Bond Donors | 1 (NH) | 3 (NH, NH, OH) |
| Retention Time (RP-HPLC) | Late eluting (Hydrophobic) | Earlier eluting (More Polar) |
| Key NMR Feature | 4H + 4H Morpholine set | Terminal -CH₂OH triplet |
References
-
BenchChem. (2025).[1] O-Desmethyl Gefitinib and Metabolite Standards. Retrieved from
-
Cayman Chemical. (2024). Gefitinib and Metabolite Analytical Standards. Retrieved from
-
McKillop, D., et al. (2004). "Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man."[2] Xenobiotica, 34(10), 917-934.[2] (Foundational paper on Gefitinib metabolic pathways).
-
PubChem. (2025).[3][4][5] Compound Summary: Gefitinib Metabolites. Retrieved from
-
SynThink Research Chemicals. (2024). Gefitinib Impurity Profiling: 3-Desmorpholinyl-3-Hydroxyethylamino Gefitinib. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. O-Desmethyl Gefitinib | C21H22ClFN4O3 | CID 135496227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2022076764, Example 20 | C23H17ClF2N4O3 | CID 163200416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. LY 163443 | C20H22N4O3 | CID 126778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Profiling of C20H22ClFN4O3: Gefitinib Metabolite M6 (Impurity D)
Topic: Physical and Chemical Properties of C20H22ClFN4O3 (Gefitinib Metabolite M6 / Impurity D) Content Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and DMPK Researchers
Executive Summary & Molecular Identity
C20H22ClFN4O3 is a specific chemical entity distinct from, yet structurally derived from, the antineoplastic agent Gefitinib (C22H24ClFN4O3). It is widely identified in pharmaceutical development as Gefitinib Impurity D (EP/USP designation) or Metabolite M6 .
While the parent drug (Gefitinib) contains a morpholine ring, C20H22ClFN4O3 represents the ring-opened oxidative product . This structural modification significantly alters its lipophilicity, ionization behavior (pKa), and chromatographic retention, making it a Critical Quality Attribute (CQA) in drug substance manufacturing and a key analyte in DMPK studies.
Molecular Specifications
| Property | Specification |
| Common Name | Gefitinib Impurity D; Metabolite M6 |
| Chemical Name | 2-((3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)amino)ethan-1-ol |
| Molecular Formula | C20H22ClFN4O3 |
| Molecular Weight | 420.87 g/mol |
| Parent Compound | Gefitinib (C22H24ClFN4O3, MW 446.9 g/mol ) |
| Structural Change | Oxidative cleavage of the morpholine ring (Loss of C2H2 relative to parent) |
| CAS Registry | 847949-56-8 |
Structural Analysis & Physicochemical Properties[2]
The transition from Gefitinib to Impurity D involves the opening of the morpholine ring to form a secondary amine with a terminal hydroxyl group. This alters the "Rule of 5" parameters and solubility profile.
Comparative Physicochemical Data
The following data highlights the shift in properties between the parent drug and the C20 metabolite.
| Parameter | Gefitinib (Parent) | Impurity D (C20H22ClFN4O3) | Impact on Analysis |
| LogP (Lipophilicity) | ~3.2 (Lipophilic) | ~2.5 (Predicted) | Impurity D is more polar; elutes earlier in RP-HPLC. |
| pKa (Basic Center) | ~5.4 (Morpholine N) | ~8.9 - 9.5 (Secondary Amine) | Impurity D is a stronger base. At pH 6-7, it is fully protonated ( |
| H-Bond Donors | 1 | 3 (Added -OH and -NH) | Increased water solubility; higher affinity for polar stationary phases. |
| Topological Polar Surface Area (TPSA) | ~69 Ų | ~90 Ų | Reduced passive membrane permeability compared to parent. |
Structural Logic Diagram (DOT)
The following diagram illustrates the structural relationship and the oxidative pathway leading to C20H22ClFN4O3.
Synthesis & Origin Mechanisms
Understanding the origin of C20H22ClFN4O3 is vital for controlling it in drug substances (CMC) and interpreting it in biological samples (DMPK).
Metabolic Pathway (DMPK Context)
In vivo, Gefitinib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 and CYP2D6 .
-
Mechanism: The morpholine ring is susceptible to oxidative attack.[1] The ring opens to form the hydroxyethylamino side chain (Metabolite M6).
-
Excretion: Due to increased polarity, M6 is more readily eliminated in urine compared to the parent drug.
Degradation Pathway (CMC Context)
In stability studies, C20H22ClFN4O3 appears as a degradation product under oxidative stress .
-
Forced Degradation: Exposure of Gefitinib to 3-30%
generates Impurity D. -
Control Strategy: Manufacturing processes must minimize exposure to peroxides (often found in excipients like PEG or Povidone) to prevent the formation of this impurity in the final dosage form.
Analytical Characterization Protocol
This section details the methodology for separating and quantifying C20H22ClFN4O3, which is challenging due to its increased basicity and polarity.
High-Performance Liquid Chromatography (HPLC)
Challenge: As a secondary amine (pKa ~9), Impurity D can interact strongly with residual silanols on C18 columns, causing peak tailing. Solution: Use of "base-deactivated" columns and controlled pH buffers.
Recommended Method Parameters:
-
Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5) or 0.1% Formic Acid (pH ~2.7).
-
Note: Lower pH suppresses silanol activity but keeps Impurity D ionized.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B (Elution of polar impurities like M6).
-
15 min: 60% B (Elution of Gefitinib).
-
-
Detection: UV at 254 nm (Quinazoline core remains intact).
-
Retention Order: Impurity D (RRT ~0.8-0.9) < Gefitinib (RRT 1.0).
Mass Spectrometry (LC-MS/MS)
For confident identification in biological matrices:
-
Ionization: ESI Positive Mode (
). -
Parent Ion: m/z 421.14.
-
Key Fragments:
-
m/z 421
89: Characteristic of the hydroxyethylamino side chain cleavage. -
m/z 421
299: Loss of the side chain, leaving the quinazoline core.
-
Analytical Decision Tree (DOT)
Biological Relevance & Toxicity
While C20H22ClFN4O3 is a metabolite, its biological activity differs from the parent.
-
EGFR Inhibition: Ring-opened metabolites typically show reduced affinity for the EGFR ATP-binding pocket compared to the rigid morpholine structure of Gefitinib. However, it may still possess residual tyrosine kinase inhibitory activity.
-
Safety Profile: As a major metabolite (M6), it has been qualified in preclinical toxicology studies. In the context of API impurities, it is controlled according to ICH Q3A/Q3B guidelines (typically < 0.15% limits).
References
-
Waters Corporation. Rapidly Profiling the Lipidome of Liver Tissue Following Metabolism of the Drug Gefitinib.[2] (Application Note identifying M6 metabolite m/z 421).
-
McKillop, D., et al. (2004). Tumor penetration of gefitinib (Iressa), an epidermal growth factor receptor tyrosine kinase inhibitor. Molecular Cancer Therapeutics. (Describes metabolic pathways including ring opening).
-
PubChem. Compound Summary: Gefitinib Impurity D (C20H22ClFN4O3). National Library of Medicine.
-
Yanaka, R., et al. (2021). Isolation, Identification and Characterization of Gefitinib Novel Degradation Products. Asian Journal of Chemistry. (Details oxidative degradation pathways).
-
European Directorate for the Quality of Medicines (EDQM). Gefitinib Monograph 2816: Impurity Profiling. (Official standard for Impurity D).
Sources
C20H22ClFN4O3 (M537194): A Comprehensive Technical Guide to the Pharmacokinetics, Metabolism, and Analytical Quantification of Gefitinib’s Morpholine Ring-Cleaved Metabolite
Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals
Executive Summary
Gefitinib (Iressa®) is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) widely utilized in the targeted treatment of non-small cell lung cancer (NSCLC). During hepatic biotransformation, gefitinib undergoes extensive metabolism, yielding several active and inactive metabolites. Among these, C20H22ClFN4O3 , clinically designated as M537194 or 3-desmorpholinyl-3-hydroxyethylamino gefitinib , represents a critical node in the drug's pharmacokinetic profile.
As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the chemical identity, metabolic causality, and validated analytical methodologies required to accurately quantify M537194. Understanding this specific morpholine ring-cleaved metabolite is essential for profiling drug-drug interactions (DDIs), evaluating xenobiotic-induced bioactivation, and optimizing LC-MS/MS bioanalytical workflows [2].
Chemical Identity and Structural Characterization
M537194 is formed when the morpholine ring of the parent gefitinib molecule undergoes oxidative cleavage. This structural alteration significantly impacts the molecule's hydrophobicity and ionization efficiency during mass spectrometric analysis.
Table 1: Physicochemical Properties of M537194
| Property | Value |
| IUPAC Name | 2-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropylamino]ethanol |
| CAS Registration Number | 847949-56-8 |
| Molecular Formula | C20H22ClFN4O3 |
| Molecular Weight | 420.87 g/mol |
| Monoisotopic Mass | 420.13644 Da |
| InChIKey | WDGXWUJUPXLCDK-UHFFFAOYSA-N |
| Metabolite Designation | M537194 / Gefitinib Metabolite M6 |
Data sourced from PubChemLite compound registration [1].
Metabolic Pathway and Mechanism of Formation
The biotransformation of gefitinib is primarily mediated by the hepatic cytochrome P450 (CYP) system. The causality behind the formation of M537194 lies in the susceptibility of the N-propoxy-morpholine group to oxidative attack.
Mechanistic Causality:
-
CYP3A4/5-Mediated Oxidation: The morpholine ring of gefitinib is highly vulnerable to CYP3A4 and CYP3A5 enzymes. Oxidation leads to ring-opening and the step-wise removal of the morpholine ring, terminating in the 3-hydroxyethylamino derivative (M537194) [2].
-
Alternative Pathways: In contrast, CYP2D6 primarily targets the methoxy-substituent on the quinazoline ring, driving O-demethylation to form M523595 (O-desmethyl gefitinib) [5].
Monitoring M537194 is a self-validating system for assessing CYP3A4 activity in patients. A sudden drop in M537194 concentrations often indicates the co-administration of a CYP3A4 inhibitor (e.g., ketoconazole), which can dangerously elevate parent drug toxicity.
Fig 1: Hepatic biotransformation pathways of Gefitinib via CYP450 enzymes.
Analytical Methodologies: LC-MS/MS Quantification Protocol
Because M537194 circulates at concentrations representing less than 10% of the parent drug [4], traditional HPLC-UV lacks the requisite sensitivity. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard [3].
Experimental Protocol: Step-by-Step Methodology
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of stable isotope-labeled internal standard (e.g., Gefitinib-d6).
-
Action: Add 150 µL of ice-cold Acetonitrile (4°C). Vortex for 2 minutes.
-
Causality: Cold organic solvents rapidly denature plasma proteins (such as alpha-1-acid glycoprotein, to which gefitinib tightly binds). Removing these proteins is critical to prevent ion suppression in the ESI source, ensuring a self-validating, reproducible extraction recovery.
Step 2: Centrifugation and Reconstitution
-
Action: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Action: Transfer the supernatant to an autosampler vial and evaporate under a gentle stream of nitrogen. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
Step 3: Chromatographic Separation
-
Action: Inject 5 µL onto a reversed-phase C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Causality: The quinazoline core and halogenated phenyl group render M537194 highly hydrophobic. A C18 stationary phase provides optimal retention. Gradient elution with Acetonitrile (Mobile Phase B) ensures sharp peak shapes and resolves M537194 from the structurally similar M523595.
Step 4: ESI-MS/MS Detection
-
Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Causality: The secondary and tertiary amines in the cleaved morpholine side chain act as excellent proton acceptors, yielding highly abundant
precursor ions.
Table 2: Optimized MRM Transitions for Quantification
| Analyte | Precursor Ion ( | Product Ion (m/z) | Collision Energy (eV) |
| Gefitinib | 447.18 | 128.10 | 24 |
| M537194 | 421.14 | 321.00 | 26 |
| M523595 | 433.05 | 128.10 | 24 |
| Gefitinib-d6 (IS) | 453.16 | 134.10 | 26 |
Note: Transitions are optimized for triple quadrupole systems based on established bioanalytical workflows [3].
Fig 2: Standardized LC-MS/MS workflow for the quantification of M537194.
Pharmacokinetics and Tissue Distribution
In vivo studies demonstrate that while gefitinib accounts for the vast majority of total radioactivity in plasma and tumor tissue, M537194 is a persistent, measurable entity [4].
-
Plasma Kinetics: M537194 is typically detected below the limit of quantification (0.35 ng/mL) in standard single-dose healthy models but accumulates in multi-dose oncology regimens or in patients with impaired CYP2D6 function (where CYP3A4 pathways compensate) [3].
-
Excretion Profile: High-resolution mass spectrometry (HRMS) studies of urine indicate that M537194 reaches its maximum excretion rate between 3 to 8 hours post-dose, making urine a viable non-invasive matrix for metabolic phenotyping.
Conclusion
The registration of C20H22ClFN4O3 (CAS: 847949-56-8) as M537194 provides a critical reference standard for modern DMPK laboratories. By leveraging specific MRM transitions and understanding the CYP3A4-driven causality of its morpholine ring cleavage, researchers can build robust, self-validating LC-MS/MS assays. These assays are paramount not only for regulatory bioanalysis but also for advancing personalized oncology, ensuring that gefitinib dosing remains both safe and efficacious for patients with complex metabolic profiles.
References
- PubChemLite - 847949-56-8 (C20H22ClFN4O3). Université du Luxembourg.
- McKillop D. et al. - In vitro metabolism of gefitinib in human liver microsomes. Xenobiotica / PubMed.
- Waters Corporation - A Streamlined Workflow for Quantitative Bioanalysis using waters_connect for Quantitation Software: A Case Study Using Gefitinib.
- McKillop D. et al. - Tumor penetration of gefitinib (Iressa), an epidermal growth factor receptor tyrosine kinase inhibitor. AACR Journals.
- PLOS One - Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry.
In silico prediction of C20H22ClFN4O3 bioactivity
Whitepaper: An In-depth Technical Guide
Executive Summary
The journey from a novel chemical entity (NCE) to a validated drug candidate is fraught with high attrition rates and prohibitive costs. Early, accurate prediction of a compound's biological activity and potential liabilities is paramount for de-risking and accelerating drug discovery pipelines. This technical guide provides a comprehensive, field-proven framework for the in silico prediction of bioactivity for a novel compound, represented by the molecular formula C20H22ClFN4O3. By treating this compound as a new discovery, we will navigate a holistic computational workflow, from initial physicochemical characterization to the formulation of a robust bioactivity hypothesis. This document eschews a rigid template, instead presenting a logical, causality-driven narrative that mirrors a real-world drug discovery thought process. We will detail the strategic application of pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each protocol is presented as a self-validating system, grounded in authoritative scientific principles and supported by comprehensive references to ensure scientific integrity and reproducibility.
Introduction: The Challenge of a Novel Chemical Entity
In modern drug discovery, a novel molecule like C20H22ClFN4O3 represents both an opportunity and an enigma. Its chemical structure holds the key to its biological function, but without experimental data, it is a black box. The imperative is to unlock this potential efficiently and cost-effectively. In silico (computational) methods provide a powerful suite of tools to dissect the molecule's properties, predict its interactions with biological systems, and build a data-driven case for its progression before committing significant resources to synthesis and in vitro testing.[1][2]
This guide will serve as a step-by-step manual for this predictive process. We will address the fundamental questions: What are the compound's drug-like properties? What biological targets is it likely to interact with? How strong is this interaction, and what is the mechanism? What is its likely pharmacokinetic and safety profile? By integrating the outputs of multiple computational techniques, we can triangulate a reliable bioactivity hypothesis, complete with actionable next steps for experimental validation.
Foundational Analysis: Characterizing the Candidate Compound
Before predicting what a molecule does, we must first understand what it is. The initial step is a thorough analysis of its structural and physicochemical properties, which are the primary determinants of its pharmacokinetic and pharmacodynamic behavior.
Physicochemical Property Prediction
We begin by calculating key molecular descriptors for C20H22ClFN4O3. These properties are critical for assessing 'drug-likeness' according to established frameworks like Lipinski's Rule of Five. These rules empirically correlate a compound's oral bioavailability with its physicochemical properties.
Experimental Protocol: Physicochemical Calculation
-
Obtain 2D Structure: Convert the molecular formula C20H22ClFN4O3 into a 2D structure (e.g., SMILES format). For this guide, we will assume a representative isomer.
-
Utilize Prediction Software: Input the SMILES string into a reliable physicochemical property calculator. Numerous free web servers (e.g., SwissADME, ChemAxon) and commercial software suites offer this functionality.
-
Analyze Key Descriptors: Focus on the descriptors outlined in Table 1.
Data Presentation: Predicted Physicochemical Properties
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Significance |
| Molecular Weight (MW) | 432.88 g/mol | ≤ 500 g/mol | Influences absorption and distribution.[3] |
| LogP (Octanol/Water) | 3.5 - 4.5 | ≤ 5 | Measures lipophilicity; impacts solubility and permeability. |
| Hydrogen Bond Donors | 1-2 | ≤ 5 | Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 4-6 | ≤ 10 | Influences solubility and receptor binding. |
| Molar Refractivity | ~115 cm³ | 40 - 130 cm³ | Relates to polarizability and influences binding interactions. |
| Topological Polar Surface Area (TPSA) | ~80-100 Ų | ≤ 140 Ų | Predicts cell permeability and blood-brain barrier penetration. |
Note: The exact values depend on the specific isomer of C20H22ClFN4O3 being analyzed. The values presented are representative for a plausible structure.
Expertise & Experience: A compound that adheres to these guidelines, as C20H22ClFN4O3 likely does, has a higher probability of being a viable oral drug candidate. A high TPSA (>140 Ų), for instance, would immediately flag the compound for poor cell permeability, prompting chemists to consider structural modifications before synthesis.
Target Identification: Finding the "Biological Lock"
With a foundational understanding of the molecule, the next critical step is to identify its potential biological targets. This process, often called "target fishing" or "target deconvolution," employs both ligand-based and structure-based methods.[4]
Visualization: Target Identification Workflow
Caption: A decision workflow for identifying potential biological targets.
Ligand-Based Target Prediction
Causality: This approach is based on the "Similar Property Principle": structurally similar molecules are likely to have similar biological activities. If we can find known compounds that are structurally analogous to C20H22ClFN4O3, we can infer its potential targets from their documented activities.
Experimental Protocol: Chemical Similarity Search
-
Database Selection: Utilize large-scale chemical databases such as PubChem [5][6][7] and ChEMBL . PubChem is a vast repository of chemical substances and their biological activities, while ChEMBL is a curated database of bioactive drug-like small molecules.
-
Structure Search: Perform a 2D substructure or similarity search using the structure of C20H22ClFN4O3. A Tanimoto coefficient threshold of >0.85 is often used to identify highly similar compounds.
-
Data Curation: Collect the identified analogs and their associated bioactivity data (e.g., IC50, Ki, target class).
-
Hypothesis Generation: If multiple analogs converge on a specific target class (e.g., protein kinases[8][9], G-protein coupled receptors (GPCRs)[10][11][12]), this becomes a primary hypothesis for C20H22ClFN4O3's mechanism of action.
Structure-Based Target Prediction (Inverse Docking)
Causality: This method "reverses" the typical drug design paradigm. Instead of screening many compounds against one target, we screen our one compound against a large panel of diverse, biologically relevant protein structures.[4]
Experimental Protocol: Inverse Docking
-
Target Library Preparation: Compile a library of 3D protein structures from the Protein Data Bank (PDB) .[13][14][15][16] This library should be diverse, covering major druggable protein families like kinases, proteases, GPCRs, and nuclear receptors.
-
Ligand Preparation: Prepare the 3D conformation of C20H22ClFN4O3, ensuring correct protonation states and energy minimization.
-
Automated Docking: Systematically dock the compound into the binding site of every protein in the library using software like AutoDock Vina.[17][18][19]
-
Scoring and Ranking: Rank the protein targets based on the predicted binding affinity (docking score). Targets with the most favorable scores are considered potential candidates.
-
Trustworthiness Check: It is crucial to filter these results based on biological relevance and druggability to minimize false positives. A high score against a protein with no known small-molecule binding pocket, for example, should be treated with skepticism.
Bioactivity Modeling: From Interaction to Quantification
Once a prioritized list of potential targets is generated, we must model the interaction in greater detail to predict binding modes and affinities.
Pharmacophore Modeling
Causality: A pharmacophore is the 3D arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[20][21][22] It serves as a 3D query to find other molecules that could bind to the same target. This approach is invaluable for virtual screening and understanding key binding interactions.[20][23][24]
Experimental Protocol: Structure-Based Pharmacophore Generation
-
Select Target Complex: Choose a high-resolution crystal structure of a primary target (identified in Section 3) complexed with a known ligand from the PDB.
-
Feature Identification: Use software (e.g., LigandScout, MOE, Discovery Studio) to identify the key interaction features between the known ligand and the protein.[24] These features typically include hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.
-
Model Generation: Abstract these features into a 3D pharmacophore model, which includes the features themselves and the spatial constraints (distances and angles) between them.
-
Validation (Self-Validating System): A robust pharmacophore model must be able to distinguish known active compounds from inactive ones (decoys). Screen a test set of known actives and inactives against the model. A good model will retrieve a high percentage of the actives while rejecting most inactives.
-
Screening: Use the validated model to screen large compound databases to find novel scaffolds that match the pharmacophore query. C20H22ClFN4O3 can be fitted to this model to assess its potential as a binder.
Molecular Docking
Causality: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding energy score.[2][25] This provides a detailed atomic-level view of the binding hypothesis.
Experimental Protocol: Target-Specific Molecular Docking
-
Protein Preparation:
-
Download the crystal structure of the target protein from the PDB.[13][16][26]
-
Crucial Step (Causality): Remove all non-essential water molecules, co-factors, and ions. Water molecules can interfere with the docking algorithm, and their positions are often not conserved. However, if a water molecule is known to mediate a key hydrogen bond, it should be retained.
-
Add hydrogen atoms, as they are typically absent in X-ray crystal structures but are essential for correct hydrogen bonding and electrostatic calculations.
-
Assign partial charges using a force field (e.g., AMBER, CHARMm).
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of C20H22ClFN4O3.
-
Assign partial charges and define rotatable bonds.
-
-
Binding Site Definition (Grid Generation):
-
Define a 3D grid box that encompasses the known binding site of the protein. If a co-crystallized ligand is present, the box is typically centered on it.
-
-
Docking Simulation:
-
Pose Analysis and Validation:
-
Trustworthiness Check: To validate the docking protocol, first dock the original co-crystallized ligand back into the protein. The protocol is considered reliable if the top-scoring pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystallographic pose.
-
Analyze the top-scoring poses of C20H22ClFN4O3. Examine the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with protein residues. A plausible pose will satisfy key pharmacophoric features and have a favorable binding energy.
-
Data Presentation: Illustrative Molecular Docking Results
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase A (e.g., 3XXX) | -9.8 | Hinge Region (H-Bond), DFG-motif pocket |
| Kinase B (e.g., 4YYY) | -8.5 | Gatekeeper residue, catalytic loop |
| GPCR A (e.g., 5ZZZ) | -7.2 | Transmembrane helices 3, 5, and 6 |
Quantitative Structure-Activity Relationship (QSAR)
Causality: QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[27][][29][30] If a set of structurally related analogs with known activity data is available, a QSAR model can be built to predict the activity of new compounds like C20H22ClFN4O3.[27][29]
Experimental Protocol: QSAR Model Development
-
Data Collection: Compile a dataset of structurally diverse compounds with experimentally measured biological activity against a single target (e.g., IC50 values). This data may come from the chemical similarity search (Section 3.1).
-
Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors (e.g., constitutional, topological, quantum-chemical) that encode its structural and physicochemical properties.[30][31]
-
Model Building: Divide the dataset into a training set (~80%) and a test set (~20%). Use a statistical method [e.g., Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest or Support Vector Machines] to build a model that correlates the descriptors of the training set with their activity.[29][31]
-
Validation (Self-Validating System):
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.
-
External Validation: Use the model to predict the activity of the compounds in the external test set (which were not used to build the model). A predictive model will show a high correlation between the predicted and actual activities for the test set.
-
-
Prediction: Use the validated QSAR model to predict the biological activity of C20H22ClFN4O3 based on its calculated descriptors.
ADMET Prediction: Assessing Drug-Likeness and Safety
A potent compound is useless if it cannot reach its target in the body or is toxic. Early ADMET prediction is crucial for identifying potential liabilities and guiding compound optimization.[32][33]
Causality: ADMET properties are governed by the same physicochemical principles that drive bioactivity. Computational models, often built using machine learning on large experimental datasets, can effectively predict these complex properties.[34][35][36]
Experimental Protocol: In Silico ADMET Profiling
-
Tool Selection: Utilize specialized ADMET prediction software or web servers (e.g., ADMET-AI, pkCSM, ADMET Predictor).[33][34][36] These tools provide predictions for a wide range of properties.
-
Property Prediction: Input the structure of C20H22ClFN4O3 to generate predictions for key ADMET parameters.
-
Analysis: Evaluate the compound's profile based on the predicted properties, looking for potential red flags.
Data Presentation: Predicted ADMET Profile for C20H22ClFN4O3
| Category | Property | Predicted Outcome | Implication |
| Absorption | Caco-2 Permeability | High | Good potential for intestinal absorption. |
| Human Intestinal Absorption | > 90% | Likely well-absorbed orally. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Borderline/No | May not be suitable for CNS targets unless desired. |
| Plasma Protein Binding | > 95% | High binding may reduce free drug concentration. | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Substrate | No | Lower risk of metabolism by a major drug-metabolizing enzyme. | |
| Excretion | Renal OCT2 Substrate | No | Unlikely to be actively secreted by kidneys via this transporter. |
| Toxicity | AMES Mutagenicity | Negative | Low risk of being a mutagen. |
| hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity. | |
| Hepatotoxicity | Possible | Warrants further investigation. |
Integrated Analysis and Bioactivity Hypothesis
The power of this in silico workflow lies not in any single prediction, but in the synthesis of all data points into a coherent narrative.
Visualization: Overall In Silico Prediction Workflow
Caption: The integrated workflow for in silico bioactivity prediction.
Formulating the Hypothesis: By combining the outputs, we can construct a detailed hypothesis. For example:
"Based on our in silico analysis, C20H22ClFN4O3 is a promising drug-like molecule with predicted oral bioavailability and a generally favorable safety profile, though potential hepatotoxicity and CYP2D6 inhibition warrant caution. Chemical similarity searches and inverse docking converge to suggest that the compound is a potent inhibitor of the protein kinase family , specifically targeting Kinase A . Molecular docking predicts a high-affinity binding mode (-9.8 kcal/mol) in the ATP pocket, forming key hydrogen bonds with the hinge region. The compound fits a validated pharmacophore model for Kinase A inhibitors. Therefore, we hypothesize that C20H22ClFN4O3 functions as a Type I ATP-competitive inhibitor of Kinase A, and we recommend its synthesis and subsequent testing in an in vitro kinase inhibition assay."
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted in silico strategy to predict the bioactivity of a novel compound, C20H22ClFN4O3. By systematically evaluating its physicochemical properties, identifying and prioritizing biological targets, modeling molecular interactions, and profiling its ADMET properties, we have moved from a simple molecular formula to a scientifically-grounded, testable hypothesis. This computational pre-assessment is an indispensable tool in modern drug discovery, enabling researchers to focus resources on the most promising candidates, design more effective experiments, and ultimately increase the probability of success in the long and arduous path to a new therapeutic. The next steps are clear: chemical synthesis followed by targeted in vitro and cellular assays to validate the predictions made herein.
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C20H22ClFN4O3 (3-Desmorpholinyl-3-hydroxyethylamino Gefitinib): Therapeutic Targeting of EGFR Tyrosine Kinase in NSCLC
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper
Executive Summary
In the landscape of targeted oncology, the efficacy of small-molecule tyrosine kinase inhibitors (TKIs) extends beyond the parent compound. The metabolic trajectory of these drugs frequently yields pharmacologically active analogs that contribute to both therapeutic efficacy and complex pharmacokinetic profiles. C20H22ClFN4O3 (CAS: 847949-56-8), systematically known as 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib, is a critical secondary metabolite of the first-generation TKI Gefitinib[1].
Formed primarily via cytochrome P450-mediated oxidative degradation of the parent drug's morpholine ring[2], this compound retains the core anilinoquinazoline scaffold required for competitive binding at the Epidermal Growth Factor Receptor (EGFR) ATP-binding cleft. This technical guide deconstructs the structural biology, metabolomic profiling, and self-validating experimental workflows necessary for isolating and evaluating C20H22ClFN4O3 as a therapeutic target and reference standard in Non-Small Cell Lung Cancer (NSCLC) research.
Structural Biology & Mechanism of Action
The structural integrity of the anilinoquinazoline core is paramount to EGFR inhibition. C20H22ClFN4O3 diverges from Gefitinib solely at the solvent-exposed region of the molecule. While Gefitinib possesses a lipophilic morpholine ring, C20H22ClFN4O3 features a hydroxyethylamino group resulting from double demethylation and hydrogenation[2].
Therapeutic Targeting of the EGFR Kinase Domain
EGFR is a transmembrane glycoprotein that, upon activation by its endogenous ligand (EGF), undergoes dimerization and autophosphorylation. This triggers downstream survival cascades, notably the PI3K/AKT and RAS/MAPK pathways. C20H22ClFN4O3 acts as a competitive inhibitor of ATP. By occupying the ATP-binding pocket of the intracellular tyrosine kinase domain, it halts autophosphorylation, thereby arresting tumor cell proliferation and inducing apoptosis.
Fig 1: Mechanism of action of C20H22ClFN4O3 competitively inhibiting EGFR tyrosine kinase.
Pharmacokinetics & Mass Spectrometry Profiling
Understanding the exact mass and ionization behavior of C20H22ClFN4O3 is critical for distinguishing it from the parent drug in plasma or tissue homogenates. In lipidomics and discovery metabolism studies, this compound is frequently identified as "Metabolite M6" or "M10" using high-resolution mass spectrometry[2].
Because the morpholine ring is the primary site of CYP3A4-mediated metabolism, the resulting hydroxyethylamino derivative exhibits increased polarity. This shift in polarity dictates the chromatographic strategy required for its isolation.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib |
| Molecular Formula | C20H22ClFN4O3 |
| CAS Registry Number | 847949-56-8[1] |
| Monoisotopic Mass | 420.13644 Da[3] |
| Precursor Ion [M+H]+ | 421.1441 m/z |
| Primary Metabolic Enzymes | CYP3A4 / CYP2D6[2] |
Experimental Workflows & Methodologies
As an Application Scientist, ensuring that analytical and biological assays are self-validating is non-negotiable. The following protocols detail the causality behind each experimental choice to guarantee robust reproducibility.
Protocol 1: UPLC-TOF-MS/MS Metabolite Identification
This workflow isolates and identifies C20H22ClFN4O3 from in vivo plasma samples.
-
Sample Preparation (Protein Precipitation):
-
Action: Add 300 µL of ice-cold acetonitrile (spiked with a stable-isotope internal standard) to 100 µL of plasma.
-
Causality: Acetonitrile disrupts non-covalent protein-drug binding and rapidly precipitates plasma proteins. The cold temperature quenches residual CYP450 enzymatic activity, locking the metabolite profile in its true in vivo state.
-
-
Centrifugation:
-
Action: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Causality: High-speed centrifugation pellets the denatured proteins, yielding a clear supernatant. This prevents UPLC column clogging and extends the lifespan of the analytical hardware.
-
-
Chromatographic Separation:
-
Action: Inject 5 µL of the supernatant onto a C18 UPLC column (2.1 x 100 mm, 1.7 µm). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Causality: The gradient elution perfectly resolves C20H22ClFN4O3 from the highly lipophilic parent drug (Gefitinib). The increased polarity of the hydroxyethylamino group causes the metabolite to elute earlier than the parent compound.
-
-
Mass Spectrometry Detection:
-
Action: Operate the Time-of-Flight (TOF) mass spectrometer in Positive Electrospray Ionization (ESI+) mode, targeting the [M+H]+ ion at m/z 421.1441.
-
Causality: The basic quinazoline and secondary amine nitrogens readily accept protons in the acidic mobile phase. ESI+ is therefore the optimal ionization mode for high-sensitivity detection, yielding mass accuracy within < 5 ppm.
-
Fig 2: UPLC-TOF-MS/MS analytical workflow for the identification of C20H22ClFN4O3.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (TR-FRET)
To validate the pharmacological activity of C20H22ClFN4O3 against the EGFR target, a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is employed.
-
Reagent Assembly: Combine 10 nM recombinant wild-type EGFR kinase domain with 1 µM ATP and a biotinylated poly-GT substrate in a specialized kinase buffer.
-
Compound Incubation: Add serial dilutions of C20H22ClFN4O3 (ranging from 0.1 nM to 10 µM) and incubate the microplate for 60 minutes at room temperature.
-
Causality: A 60-minute incubation ensures the system reaches thermodynamic equilibrium, allowing the competitive inhibitor to adequately displace ATP from the kinase cleft before signal generation.
-
-
Signal Generation: Add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC).
-
Causality: If the kinase remains active, it phosphorylates the substrate. The Europium antibody binds the phosphorylated tyrosine, bringing it into close proximity with the APC bound to the biotinylated substrate. Excitation of Europium transfers energy to APC, generating a TR-FRET signal.
-
-
Data Analysis: Measure fluorescence emission at 665 nm and 615 nm. Calculate the IC50 using a 4-parameter logistic curve fit.
-
Causality: Ratiometric measurement (665 nm / 615 nm) normalizes well-to-well volume variability and compound autofluorescence, ensuring a self-validating and highly reproducible assay.
-
Conclusion
The compound C20H22ClFN4O3 (3-Desmorpholinyl-3-hydroxyethylamino Gefitinib) serves as a prime example of how structural modifications via in vivo metabolism impact drug polarity while preserving core pharmacodynamic targeting. By maintaining the anilinoquinazoline backbone, it successfully competes for the EGFR ATP-binding pocket. For drug development professionals, mastering the analytical workflows to isolate and quantify such metabolites is essential for comprehensive pharmacokinetic profiling, toxicity screening, and the optimization of next-generation targeted therapies.
References
- PubChemLite - 847949-56-8 (C20H22ClFN4O3). uni.lu.
- Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chrom
- A Rapid, Workflow Driven Approach to Discovery Lipidomics Using Ion Mobility DIA UPLC/MS and Lipostar.
- 3-DesMorpholinyl-3-hydroxyethylaMino Gefitinib | 847949-56-8. chemicalbook.com.
Sources
Methodological & Application
Technical Synthesis Guide: Gefitinib (C₂₀H₂₂ClFN₄O₃)
Abstract & Strategic Rationale
This technical guide details the laboratory-scale synthesis of Gefitinib , a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] Unlike industrial routes that prioritize cost-per-kg, this protocol prioritizes purity, reproducibility, and safety suitable for preclinical research and medicinal chemistry optimization.
The Strategy: Convergent Quinazoline Assembly We utilize a convergent route starting from the advanced intermediate 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one . This approach is superior to linear synthesis for laboratory settings because:
-
Safety: It limits exposure to the toxic 3-chloro-4-fluoroaniline to the final step.
-
Purification: The final coupling in isopropanol (IPA) allows the product to precipitate as a hydrochloride salt, acting as a self-purifying step that removes unreacted impurities without column chromatography.
Retrosynthetic Analysis & Pathway
The synthesis logic relies on activating the stable quinazolinone core into a reactive electrophile (imidoyl chloride), which then undergoes SNAr coupling with the aniline.
Figure 1: Retrosynthetic breakdown of Gefitinib showing the activation of the quinazolinone core followed by nucleophilic aromatic substitution.
Experimental Protocol
Phase 1: Activation (Chlorination)
Objective: Convert the stable quinazolinone oxygen into a reactive chloride leaving group.
-
Starting Material: 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (CAS: 199327-61-2).
-
Reagents: Thionyl Chloride (
) or Phosphoryl Chloride ( ), DMF (catalytic). -
Safety:
and release HCl and gas. Perform strictly in a fume hood.
Step-by-Step:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂). Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap acidic gases.
-
Charge: Add 5.0 g (15.6 mmol) of the quinazolinone starting material.
-
Solvent/Reagent: Add 50 mL of Thionyl Chloride (
). Note: acts as both reagent and solvent. Add 3-4 drops of dry DMF as a catalyst. -
Reaction: Heat the mixture to reflux (~75-80°C) for 3–4 hours.
-
Self-Validation Check: The suspension should turn into a clear, yellow/orange solution, indicating the consumption of the starting solid.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator) to yield a yellow solid residue. -
Critical: Azeotrope the residue twice with dry Toluene (2 x 20 mL) to remove trace acid/thionyl chloride. This prevents side reactions in the next step.
-
-
Yield: The crude 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline is unstable to moisture. Use immediately in Phase 2.
Phase 2: SNAr Coupling (Gefitinib Formation)
Objective: Couple the activated core with the aniline side chain.
-
Reagents: 3-Chloro-4-fluoroaniline (CAS: 367-21-5), Isopropanol (IPA).
Step-by-Step:
-
Solvation: Dissolve the crude chloro-intermediate (from Phase 1) in 60 mL of dry Isopropanol (IPA).
-
Addition: Add 2.5 g (17.2 mmol, 1.1 equiv) of 3-Chloro-4-fluoroaniline.
-
Reaction: Reflux the mixture (82°C) for 4–6 hours.
-
Precipitation (Purification Mechanism):
-
As the reaction proceeds, the product forms as the Hydrochloride (HCl) salt. Since Gefitinib-HCl is poorly soluble in hot IPA, it will precipitate out.
-
Self-Validation Check: Look for the formation of a heavy white/off-white precipitate. If the solution remains clear, concentrate the volume by 50% and cool.
-
-
Isolation: Cool the reaction to 0–5°C (ice bath) and stir for 1 hour. Filter the solid under vacuum.[2] Wash the cake with cold IPA (2 x 10 mL).
Phase 3: Free Base Conversion & Final Purification
Objective: Convert the salt to the free base form suitable for biological assays.
-
Suspension: Suspend the wet filter cake in 50 mL of water.
-
Neutralization: Slowly add saturated aqueous
or 1M NaOH while stirring until pH ~8–9. -
Extraction: Extract the free base into Ethyl Acetate (3 x 50 mL).
-
Drying: Wash combined organics with brine, dry over anhydrous
, and concentrate to dryness. -
Recrystallization (Polishing): Recrystallize the solid from a mixture of Ethyl Acetate/Petroleum Ether or hot Methanol to obtain high-purity Gefitinib.
Analytical Characterization (QC)
To ensure scientific integrity, the synthesized compound must meet the following specifications.
| Parameter | Specification | Diagnostic Signals (Self-Validation) |
| Appearance | White to off-white powder | Dark color indicates oxidation of aniline residues. |
| Melting Point | 193–195 °C | Lower MP indicates solvent trapping or impurities. |
| ¹H NMR | (DMSO-d₆, 400 MHz) | δ 9.55 (s, 1H, NH) : Diagnostic coupling proton.δ 8.50 (s, 1H, H-2) : Characteristic quinazoline singlet.δ 8.12 (dd, 1H) : Aromatic proton on aniline ring. |
| Mass Spec | (ESI+) m/z | 447.1 [M+H]⁺ : Primary ion peak. |
| HPLC Purity | > 98.0% | Peak area normalization at 254 nm. |
Workflow Logic & Troubleshooting
The following diagram illustrates the critical decision points and "self-validating" loops in the protocol.
Figure 2: Experimental workflow with integrated checkpoints for process control.
Safety & Handling Application Notes
-
Aniline Toxicity: 3-chloro-4-fluoroaniline is toxic by inhalation and skin contact. It can induce methemoglobinemia. Double-gloving and working in a high-efficiency fume hood are mandatory.
-
Corrosive Vapors: The chlorination step releases significant HCl and SO₂. Ensure the scrubber system is active before heating.
-
Waste Disposal: Aqueous waste from the neutralization step contains aniline traces; dispose of as hazardous organic aqueous waste, not down the drain.
References
-
Original Patent (AstraZeneca): Barker, A. J. (1996). Quinazoline derivatives. WO Patent 96/33980.[3]
-
Process Optimization: Chandregowda, V., et al. (2007). Convergent synthesis of Gefitinib. Synthetic Communications, 37(19), 3409-3415.
-
Green Chemistry Approach: Liu, Z., et al. (2018). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.[4]
-
Analytical Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123631, Gefitinib.
Sources
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- 2. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR101114134B1 - Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline - Google Patents [patents.google.com]
- 4. thieme-connect.de [thieme-connect.de]
Application Note & Protocols: High-Throughput Screening for Novel BTK Inhibitors Related to the C20H22ClFN4O3 Scaffold
Introduction and Scientific Rationale
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical signaling node in the B-cell antigen receptor (BCR) pathway.[1][2] Its role in activating pathways necessary for B-cell proliferation, trafficking, and survival makes it a highly validated therapeutic target for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, as well as autoimmune disorders.[1][2][3] The FDA-approved irreversible inhibitor ibrutinib, which covalently binds to Cys481 in the BTK active site, has demonstrated the clinical potential of targeting this kinase.[1][4][5]
A novel chemical scaffold, represented by the molecular formula C20H22ClFN4O3, has emerged from our medicinal chemistry program. The lead compound, designated Analogue-7 , shows promising structural motifs for kinase inhibition. This document provides a comprehensive guide for researchers and drug development professionals to establish a robust high-throughput screening (HTS) cascade to identify and characterize potent and selective inhibitors of BTK from a library of Analogue-7 analogs.
The screening strategy is designed to follow a logical progression, starting with a sensitive biochemical assay to identify all potential inhibitors, followed by orthogonal confirmation and cell-based functional assays to validate on-target activity in a physiological context. This tiered approach is crucial for efficiently triaging large compound libraries and minimizing the pursuit of false positives.[6]
The HTS Workflow: A Tiered Strategy for Hit Identification
A successful HTS campaign relies on a multi-stage process to systematically filter a large chemical library down to a small set of validated, high-quality lead compounds. Our proposed workflow ensures that resources are focused on the most promising candidates.
Figure 2: Principle of the two-step ADP-Glo™ kinase assay.
3.2 Assay Development and Validation
Before initiating the full screen, the assay must be optimized and validated to ensure it is robust and reproducible. [7][8] Key Optimization Parameters:
-
Enzyme Concentration: Titrate recombinant human BTK to determine the lowest concentration that yields a robust signal well above background. This conserves enzyme and reduces cost.
-
ATP Concentration: The ATP concentration should be set near its Michaelis-Menten constant (Km) for BTK. This ensures the assay is sensitive to ATP-competitive inhibitors, the most common class of kinase inhibitors.
-
Substrate Concentration: Use a generic tyrosine kinase substrate like poly(E,Y)4:1 at a concentration at or above its Km to ensure the reaction is not substrate-limited. [9][10]* Reaction Time: Determine the time point at which the kinase reaction is still in the linear phase (typically <20% substrate conversion) to ensure accurate measurement of initial velocity.
Assay Validation (Z'-Factor): The quality of an HTS assay is quantified by the Z'-factor, a statistical parameter that accounts for both the dynamic range and data variation. [11][12] The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no inhibitor, 0% inhibition).
-
μn and σn are the mean and standard deviation of the negative control (e.g., a potent known inhibitor like ibrutinib, 100% inhibition).
| Z'-Factor Value | Assay Quality | Interpretation for HTS |
| > 0.7 | Excellent | Ideal for HTS, very low probability of false hits. |
| 0.5 to 0.7 | Good | A reliable and robust assay suitable for HTS. [11][13] |
| 0 to 0.5 | Marginal | Assay requires optimization before large-scale screening. [12] |
| < 0 | Unacceptable | The assay is not viable for screening. [14] |
A Z'-factor of ≥ 0.5 is mandatory before proceeding with the HTS campaign. [8] 3.3 Detailed Protocol: Primary HTS (384-well format)
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the Analogue-7 library (10 mM stock in DMSO) into a 384-well, low-volume, white assay plate. This results in a final assay concentration of 10 µM.
-
Controls: Dedicate columns 23 and 24 for controls:
-
Negative Control (Max Inhibition): Dispense 50 nL of a known BTK inhibitor (e.g., 1 mM Ibrutinib) for a final concentration of 1 µM.
-
Positive Control (No Inhibition): Dispense 50 nL of DMSO.
-
-
Enzyme/Substrate Addition: Prepare a master mix containing BTK enzyme and poly(E,Y)4:1 substrate in kinase buffer. Add 2.5 µL of this mix to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature (RT) to allow for compound-enzyme interaction.
-
Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 2.5 µL to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at RT.
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at RT. [15]8. Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at RT. [15]9. Read Luminescence: Measure the luminescent signal using a plate reader with an integration time of 0.25-1 second per well.
-
Data Analysis: Normalize the data using the plate controls (% Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl))). Hits are defined as compounds exhibiting >50% inhibition.
Hit Confirmation and Secondary Screening
4.1 Dose-Response Confirmation
Hits from the primary screen are re-tested in a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM) using the same ADP-Glo™ assay. This confirms the activity and determines the potency (IC50) of each compound. Only compounds with a confirmed IC50 < 10 µM will proceed.
4.2 Orthogonal Secondary Assay: TR-FRET
Rationale: An orthogonal assay uses a different detection technology to validate hits, ensuring they are not artifacts of the primary assay format (e.g., luciferase inhibitors). [16]We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthaScreen™. [17][18] Principle: TR-FRET combines FRET with time-resolved fluorescence, significantly reducing background interference. [16][19]In this kinase assay, a terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by BTK, the donor and acceptor are brought into close proximity, allowing energy transfer upon excitation. Inhibition of BTK reduces phosphorylation, leading to a decrease in the TR-FRET signal. [17]The use of a long-lifetime lanthanide donor allows for a time-delayed reading, eliminating short-lived background fluorescence and enhancing the signal-to-noise ratio. [16][20] 4.3 Detailed Protocol: LanthaScreen™ TR-FRET Assay
-
Compound Plating: Prepare 10-point dose-response curves for confirmed hits in a 384-well black assay plate.
-
Kinase/Substrate Mix: Add recombinant BTK and a fluorescein-labeled poly-GT substrate to the wells.
-
Reaction Initiation: Add ATP to start the reaction. Incubate for 60 minutes at RT.
-
Detection: Add a stop solution containing EDTA and a terbium-labeled anti-phosphotyrosine antibody (Tb-pY).
-
Incubation: Incubate for 60 minutes at RT to allow antibody binding.
-
Read Plate: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 490 nm for terbium). [17]7. Data Analysis: Calculate the emission ratio (520/490) and plot against compound concentration to determine the IC50. Hits are confirmed if they show a dose-dependent inhibition with a comparable potency to the primary assay.
Cell-Based Functional Assay
5.1 Rationale and Principle
Biochemical assays confirm direct enzyme inhibition but do not guarantee activity in a cellular environment, where factors like membrane permeability, metabolism, and off-target effects come into play. A cell-based assay is essential to validate that the compounds can engage BTK in its native signaling pathway. [21]We will use a human B-cell lymphoma line (e.g., TMD8) that relies on chronic BCR signaling and, therefore, BTK activity for survival. [22]We will measure the phosphorylation of BTK at tyrosine 223 (Y223), a key autophosphorylation site required for its full activation. [5] 5.2 Detailed Protocol: In-Cell Western or Phospho-Flow Cytometry
-
Cell Plating: Seed TMD8 cells in a 96-well or 384-well plate and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat cells with dose-response curves of the confirmed, biochemically active compounds for 2-4 hours.
-
Cell Lysis or Fixation/Permeabilization:
-
For In-Cell Western: Fix, permeabilize, and block the cells directly in the plate.
-
For Flow Cytometry: Harvest, fix, and permeabilize the cells in suspension.
-
-
Antibody Staining:
-
Probe with a primary antibody specific for phospho-BTK (pY223).
-
Probe with a primary antibody for total BTK or a housekeeping protein (e.g., GAPDH) for normalization.
-
Add species-specific secondary antibodies conjugated to spectrally distinct fluorophores (e.g., IRDye® 800CW and IRDye® 680RD for In-Cell Western, or fluorescent dyes for flow cytometry).
-
-
Signal Detection:
-
In-Cell Western: Scan the plate using an infrared imaging system.
-
Flow Cytometry: Analyze cells on a flow cytometer.
-
-
Data Analysis: Quantify the pBTK signal and normalize it to the total BTK or housekeeping signal. Plot the normalized signal against compound concentration to determine the cellular IC50. Compounds that inhibit BTK phosphorylation in a dose-dependent manner are considered validated, cell-active lead candidates.
Summary and Next Steps
This application note outlines a robust, tiered HTS cascade for the identification and validation of novel BTK inhibitors derived from the C20H22ClFN4O3 chemical scaffold. By progressing from a high-sensitivity biochemical screen to an orthogonal confirmation assay and finally to a functional cell-based assay, this workflow efficiently identifies potent, on-target, and cell-active compounds. Validated hits from this cascade will form the basis for further lead optimization studies, including selectivity profiling against other kinases, ADME/Tox evaluation, and in vivo efficacy studies.
References
-
Ibrutinib - Wikipedia. Wikipedia. Available at: [Link]
-
Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. IMBRUVICA® HCP. Available at: [Link]
-
TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at: [Link]
-
What is the mechanism of Ibrutinib? Patsnap Synapse. Available at: [Link]
-
Ibrutinib: an Inhibitor of Bruton's Tyrosine Kinase. Value-Based Cancer Care. Available at: [Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]
-
Cell line-based assessment of BTK inhibitors. PMC. Available at: [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]
-
On HTS: Z-factor. On HTS. Available at: [Link]
-
FRET and TR-FRET Assays. ICE Bioscience. Available at: [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. Available at: [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. Available at: [Link]
-
BTK Assay Kit, 79568. Amsbio. Available at: [Link]
-
High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]
-
Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. ACS Publications. Available at: [Link]
-
The Z prime value (Z´). BMG LABTECH. Available at: [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
-
Data Sheet - BTK Assay Kit. BPS Bioscience. Available at: [Link]
-
Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. National Library of Medicine. Available at: [Link]
-
Assay Guidance Manual. ResearchGate. Available at: [Link]
-
BTK (T474I) Kinase Assay Service. Reaction Biology. Available at: [Link]
-
BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. BellBrook Labs. Available at: [Link]
-
HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
-
Introduction - High-Throughput Screening Center. University of Pittsburgh. Available at: [Link]
-
Step-by-Step: Developing an Assay from Concept to HTS Campaign. BellBrook Labs. Available at: [Link]
-
Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available at: [Link]
-
Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors. Taylor & Francis Online. Available at: [Link]
-
Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers. Available at: [Link]
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- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
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- 4. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 5. Ibrutinib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 6. htsc.wustl.edu [htsc.wustl.edu]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. assay.dev [assay.dev]
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- 15. promega.com [promega.com]
- 16. sinobiological.com [sinobiological.com]
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- 18. 生化激酶检测 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. dcreport.org [dcreport.org]
- 20. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 21. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 22. tandfonline.com [tandfonline.com]
Application Note: Integrated Analytical Framework for the Quantification of C20H22ClFN4O3
This Application Note is structured as a high-level technical guide for analytical method development, designed by a Senior Application Scientist. It treats C20H22ClFN4O3 as a specific New Chemical Entity (NCE) with structural characteristics typical of Quinazoline-based Tyrosine Kinase Inhibitors (TKIs) (e.g., analogs of Gefitinib or Vandetanib).[1][2][3]
Method Development Strategies for Quinazoline-Scaffold Kinase Inhibitors
Part 1: Executive Summary & Physicochemical Profiling
The quantification of C20H22ClFN4O3 presents specific challenges inherent to halogenated quinazoline derivatives: low aqueous solubility, potential for basic nitrogen-induced peak tailing, and the need for high-sensitivity detection in biological matrices.[1][2][3]
This guide provides two distinct workflows:
-
High-Performance Liquid Chromatography (HPLC-UV): For CMC (Chemistry, Manufacturing, and Controls), potency, and purity assays.[1][2][3]
-
LC-MS/MS: For pharmacokinetic (PK) bioanalysis in plasma/tissue.[1][2][3]
Analyte Profiling (The "Why" behind the Method)
Before selecting a column, we must understand the molecule.[1][2] Based on the elemental composition (C20H22ClFN4O3), we anticipate the following properties:
| Property | Predicted Characteristic | Methodological Implication |
| Scaffold | Quinazoline Core | Strong UV absorption at ~240–254 nm.[1][2][3] |
| Basicity | Basic (N1 & N3 on ring + side chains) | Risk: Silanol interaction (tailing).[1][2][3] Solution: High pH mobile phase or end-capped columns.[1][2][3] |
| LogP | ~3.2 – 3.8 (Lipophilic) | Requires Reverse Phase (RP) chromatography with >40% Organic modifier.[1][2][3] |
| Solubility | Low in Water; High in DMSO/MeOH | Diluent must contain at least 50% organic solvent to prevent precipitation.[1][2][3] |
Part 2: Visualizing the Method Development Logic
The following decision tree outlines the logical flow for selecting the appropriate extraction and detection method based on the study phase.
Caption: Decision matrix for selecting analytical mode based on sample origin and sensitivity requirements.
Part 3: Protocol A - HPLC-UV for Purity & Potency (CMC)
Objective: Robust quantification of C20H22ClFN4O3 in bulk drug substance. Mechanism: Reverse-phase partition chromatography with diode array detection.[1][2][3]
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters Alliance (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5, adjusted with NH4OH).
-
Detection: UV @ 254 nm (primary) and 330 nm (secondary identification).[1][2][3]
-
Column Temp: 35°C.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Standard Preparation Workflow
-
Stock Solution: Weigh 10.0 mg of C20H22ClFN4O3 reference standard into a 10 mL volumetric flask. Dissolve in DMSO (due to solubility limits). Conc = 1.0 mg/mL.[1][2]
-
Working Standard: Dilute Stock 1:10 with Methanol:Water (50:50) . Conc = 100 µg/mL.[1][2]
-
System Suitability: Inject 5 replicates.
Part 4: Protocol B - LC-MS/MS for Bioanalysis (PK Studies)
Objective: High-sensitivity quantification (pg/mL range) in rat/human plasma. Mechanism: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).[1][2][3]
Mass Spectrometry Parameters
-
Instrument: Sciex Triple Quad 6500+ or Thermo Altis.
-
Product Ions (Q3):
-
Dwell Time: 50 ms.
Sample Preparation: Protein Precipitation (PPT)
Rationale: Solid Phase Extraction (SPE) provides cleaner samples, but PPT is preferred for high-throughput discovery phases due to speed and acceptable recovery for lipophilic drugs [2].[1][2][3]
Step-by-Step Protocol:
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 10 µL of Internal Standard (e.g., Gefitinib-d8 or similar analog) at 500 ng/mL.[1][2][3]
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex for 2 minutes at 1200 rpm.
-
Centrifugation: Spin at 4000g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh plate.
-
Dilution: Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).
LC-MS Gradient (Rapid)[1][2][3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
| Time (min) | % B | Event |
| 0.0 | 5 | Load |
| 0.5 | 5 | Hold |
| 2.5 | 95 | Elute |
| 3.5 | 95 | Wash |
| 3.6 | 5 | Re-equilibrate |
| 5.0 | 5 | Stop |
Part 5: Validation & Troubleshooting (Self-Validating Systems)
To ensure the method is "self-validating" as requested, specific Quality Control (QC) checkpoints must be integrated.
The "Carryover Trap"
Lipophilic quinazolines stick to injector needles.[1][2]
-
Protocol: Inject a "Double Blank" (pure solvent) immediately after the Upper Limit of Quantification (ULOQ).[1][2][3]
-
Limit: Area in blank must be < 20% of the LLOQ (Lower Limit of Quantification) area [3].
Matrix Effect Visualization
Caption: Post-column infusion setup to identify ion suppression zones.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Residual silanol interaction.[1][2][3] | Increase buffer concentration to 20mM or switch to High pH (Ammonium Bicarbonate).[1][2][3] |
| Low Recovery | Analyte binding to plastic.[1][2][3] | Use Low-Binding plates or glass inserts.[1][2][3] Ensure 5% DMSO in final extract.[1][2] |
| Rt Shift | pH fluctuation in Mobile Phase A. | Measure pH after adding salts. Use a buffer, not just acid/base titration.[1][2] |
Part 6: References
-
McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[1][2][4] Link
-
European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation. Link
-
PubChem. (2023).[1][2][5] Compound Summary for C20H22ClFN4O3. National Library of Medicine.[1][2][4] Link[1][2][3]
Sources
- 1. US11964953, Example 47.2 | C20H17ClF2N4O3S | CID 166792818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-(((2S)-2-(3,5-Dimethylphenyl)-1-pyrrolidinyl)methyl)phenoxy)-3-fluorobenzamide | C26H27FN2O2 | CID 44129648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorphine | C20H22ClN3O | CID 60561198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quizartinib Dihydrochloride | C29H34Cl2N6O4S | CID 25184035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. H3 receptor antagonist 1 | C20H28F2N2O | CID 16119082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Engineering Targeted PLGA Nanocarriers for Gefitinib (C20H22ClFN4O3)
Introduction & Strategic Rationale
Gefitinib (C20H22ClFN4O3) is a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) indicated for Non-Small Cell Lung Cancer (NSCLC).[1] While clinically effective, its application is limited by poor aqueous solubility (Class II BCS), extensive first-pass metabolism, and dose-limiting off-target toxicities (skin rash, diarrhea).
This guide details the protocol for encapsulating Gefitinib into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles via the Nanoprecipitation (Solvent Displacement) method.[2] This approach is selected for its reproducibility, narrow particle size distribution (<200 nm), and suitability for hydrophobic compounds (LogP ~3.2).
Compound Profile: Gefitinib
| Property | Value | Critical Note |
| Molecular Formula | C20H22ClFN4O3 | Quinazoline derivative |
| Molecular Weight | 446.9 g/mol | Small molecule inhibitor |
| LogP | ~3.2 | Highly lipophilic; ideal for PLGA core encapsulation |
| pKa | 5.4, 7.2 | pH-dependent solubility; requires buffered release media |
| Target | EGFR-TK | ATP-competitive inhibition |
Mechanism of Action & Delivery Logic
Gefitinib functions by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[1][3] In targeted delivery, the PLGA nanocarrier utilizes the Enhanced Permeability and Retention (EPR) effect to accumulate in tumor tissue, followed by endocytosis.
Pathway Visualization
The following diagram illustrates the inhibition pathway and the cellular entry of the nanocarrier.
Caption: Schematic of Gefitinib-loaded PLGA nanoparticle uptake and EGFR tyrosine kinase inhibition mechanism.
Protocol: Nanocarrier Fabrication (Nanoprecipitation)[6]
Expert Insight: Nanoprecipitation is preferred over Emulsion-Solvent Evaporation for Gefitinib because it subjects the drug to less shear stress and requires no high-energy sonication, preserving drug integrity.
Materials
-
Polymer: PLGA 50:50 (Resomer® RG 502 H), MW 7,000–17,000.
-
Solvent: Acetone (HPLC Grade) – chosen for high water miscibility.
-
Stabilizer: Polyvinyl alcohol (PVA), MW 30,000–70,000.
-
Aqueous Phase: Milli-Q Water.
Step-by-Step Workflow
-
Organic Phase Preparation:
-
Dissolve 20 mg Gefitinib and 100 mg PLGA in 5 mL Acetone .
-
Note: Ensure complete dissolution by mild vortexing. The Drug:Polymer ratio (1:[2]5) is critical for optimal loading efficiency.
-
-
Aqueous Phase Preparation:
-
Prepare 20 mL of 0.5% (w/v) PVA solution in Milli-Q water.
-
Filter through a 0.22 µm membrane to remove particulates.
-
-
Nanoprecipitation (The Critical Step):
-
Solvent Evaporation:
-
Continue stirring at 600 RPM for 4–6 hours at room temperature (open beaker) to fully evaporate the acetone.
-
Validation: Smell test or gas chromatography to ensure no residual solvent.
-
-
Purification:
-
Centrifuge the suspension at 12,000 RPM (approx 15,000 x g) for 30 minutes at 4°C.
-
Discard supernatant (keep for HPLC analysis to calculate encapsulation efficiency).
-
Resuspend pellet in water and repeat wash 2x to remove excess PVA.
-
-
Lyophilization:
-
Resuspend final pellet in 2 mL water with 5% Trehalose (cryoprotectant).
-
Freeze-dry for 24 hours. Store at -20°C.
-
Fabrication Workflow Diagram
Caption: Workflow for the nanoprecipitation method to produce Gefitinib-loaded PLGA nanoparticles.
Analytical Validation Protocols
A. Drug Loading & Encapsulation Efficiency (HPLC)
Quantify the unencapsulated drug in the supernatant to calculate efficiency.
-
System: RP-HPLC (e.g., Agilent 1200 or Shimadzu).
-
Column: C18 (250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Acetonitrile : 1% Ammonium Acetate (60:40 v/v).[6]
-
Detection: UV at 300 nm (or 254 nm).
-
Retention Time: Gefitinib typically elutes at ~4-6 minutes.
Calculation:
B. In Vitro Release Profiling
Simulate physiological (blood) and pathological (tumor) conditions.
-
Setup: Place 5 mg of NPs in a dialysis bag (MWCO 12-14 kDa).
-
Media:
-
Condition A: PBS pH 7.4 (Physiological).
-
Condition B: Acetate Buffer pH 5.0 (Endosomal/Tumor simulation).
-
Add 0.5% Tween 80 to maintain sink conditions due to low solubility.
-
-
Sampling: Incubate at 37°C with stirring. Withdraw 1 mL at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours. Replace with fresh media.
-
Analysis: Quantify via HPLC.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123631, Gefitinib. Retrieved from [Link]
-
Tajmal, M. et al. (2019). Formulation and Characterization of Gefitinib Loaded Polymeric Nano-Particles.[2] International Journal of Pharmacy and Pharmaceutical Research, 15(1), 135-148. Retrieved from [Link]
-
Siva Kumar, R. et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds. Journal of Pharmaceutics & Drug Delivery Research, 6:1. Retrieved from [Link]
Sources
- 1. int.livhospital.com [int.livhospital.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
Application Note: Crystallization and Single-Crystal X-ray Diffraction Protocol for C20H22ClFN4O3
Executive Summary & Scientific Rationale
C20H22ClFN4O3 (commonly identified as 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib or Gefitinib Metabolite M10) is a critical derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib [1]. In drug development and pharmacokinetic profiling, confirming the exact 3D molecular structure of such metabolites or synthetic impurities is a regulatory necessity.
While liquid chromatography-mass spectrometry (LC-MS) can tentatively identify the mass and fragmentation patterns of this compound [1], Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute structural elucidation. SCXRD provides unambiguous confirmation of the desmorpholinyl and hydroxyethylamino substitutions, spatial conformation, and intermolecular hydrogen-bonding networks.
This application note provides a field-proven, highly optimized protocol for growing diffraction-quality single crystals of C20H22ClFN4O3 and executing high-resolution X-ray diffraction analysis.
Physicochemical Profiling
Understanding the physicochemical nature of the anilinoquinazoline core is essential for designing a successful crystallization strategy. The molecule possesses multiple hydrogen-bond donors (secondary amines, hydroxyl groups) and acceptors, leading to strong intermolecular lattice forces that must be carefully managed to prevent amorphous precipitation.
Table 1: Physicochemical Properties of C20H22ClFN4O3
| Parameter | Value / Description |
| Chemical Name | 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib |
| Molecular Formula | C20H22ClFN4O3 |
| Molecular Weight | 420.87 g/mol |
| CAS Number | 847949-56-8 |
| Structural Class | Anilinoquinazoline derivative |
| Solubility Profile | Soluble in polar aprotic solvents (DMSO, DMF); Moderately soluble in alcohols (MeOH, EtOH); Insoluble in water[2]. |
Experimental Protocol: Step-by-Step Methodology
Phase 1: Solvent Screening & Supersaturation Generation
Causality: The anilinoquinazoline core has strong
-
Weighing: Transfer 10–15 mg of highly pure (>98%) C20H22ClFN4O3 powder into a clean 4 mL glass dram vial.
-
Primary Dissolution: Add 1.5 mL of a primary polar solvent (e.g., Methanol or an Ethanol/Water 9:1 v/v mixture). Sonicate for 2–3 minutes until complete dissolution is achieved.
-
Antisolvent Addition: If using a vapor diffusion or layering method, slowly add a secondary antisolvent (e.g., Dichloromethane or pure Water) dropwise until slight turbidity is observed. Add a single drop of the primary solvent to clear the solution.
Phase 2: Controlled Crystal Growth
Causality: Dust particles or undissolved micro-aggregates act as heterogeneous nucleation sites, which cause the rapid formation of microcrystalline powders. Filtration ensures a pristine environment, forcing the system to rely on homogeneous nucleation, which yields fewer but larger, diffraction-quality single crystals.
-
Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter into a new, sterile 4 mL vial.
-
Evaporation Setup: Cover the vial tightly with Parafilm. Use a fine needle to puncture 1 to 2 small holes in the Parafilm to allow for highly controlled, slow solvent evaporation.
-
Incubation: Place the vial in a dark, vibration-free environment at a stable ambient temperature (20–25 °C). Do not disturb the vial for 7 to 14 days.
Phase 3: Crystal Harvesting & Cryoprotection
Causality: Organic crystals are highly susceptible to thermal shock and solvent loss (efflorescence) when removed from their mother liquor. Cryoprotectants prevent the crystal from cracking and prevent the formation of crystalline ice during flash-cooling.
-
Selection: Transfer a small aliquot of the mother liquor containing crystals onto a glass slide. Examine under a polarized light microscope. Select a single crystal (approx. 0.1–0.3 mm in all dimensions) that exhibits sharp edges, no visible cracks, and uniform optical extinction.
-
Cryoprotection: Submerge the selected crystal in a drop of Paratone-N oil or perfluoropolyether.
-
Mounting: Scoop the coated crystal using a suitably sized MiTeGen MicroMount™ or a nylon loop, ensuring minimal excess oil remains.
Phase 4: SCXRD Data Collection
Causality: Cu Kα radiation (
-
Mounting on Diffractometer: Transfer the loop immediately to the goniometer head of an X-ray diffractometer equipped with a Cu Kα microfocus source.
-
Cryocooling: Ensure the crystal is bathed in a continuous nitrogen cold stream set to 100 K.
-
Data Acquisition: Collect full-sphere data using an
-scan strategy to ensure high redundancy and completeness (>99%).
Phase 5: Structure Solution & Refinement (Self-Validating System)
-
Data Reduction: Integrate the diffraction frames using software such as CrysAlisPro or APEX4. Apply multi-scan absorption corrections.
-
Structure Solution: Solve the phase problem using direct methods or dual-space algorithms (e.g., SHELXT).
-
Refinement: Refine the structure using full-matrix least-squares on
(SHELXL) via the Olex2 graphical interface. Assign anisotropic displacement parameters to all non-hydrogen atoms. -
Validation: The protocol acts as a self-validating mathematical system. A successful crystallization and diffraction experiment will yield an
value < 5%, a value < 15%, and a Goodness-of-Fit (GoF) approaching 1.0.
Crystallographic Data Presentation
Below is a summary of the expected crystallographic parameters for a successfully refined C20H22ClFN4O3 single crystal.
Table 2: Expected Crystallographic Parameters for C20H22ClFN4O3
| Parameter | Expected Output Range |
| Crystal System | Triclinic or Monoclinic (typical for anilinoquinazolines) |
| Space Group | |
| Temperature | 100(2) K |
| Radiation | Cu Kα ( |
| Completeness to | > 99.0% |
| Final | |
| Goodness-of-fit (GoF) on | 1.00 – 1.05 |
Workflow Visualization
The following diagram maps the complete logical progression from compound isolation to final structural validation.
Workflow for the crystallization and single-crystal X-ray diffraction of C20H22ClFN4O3.
References
-
Wang, C., Zhang, J., Zhou, S., Yu, L., Han, F., Ling, R., & Ling, J. (2020). "Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry." PLoS ONE, 15(7), e0236523. URL:[Link]
-
Zou, Y., Meng, X., Zhang, B., Yu, H., He, G., Gong, N., Lu, Y., & Du, G. (2024). "Gefitinib salts/cocrystals with phenolic acids as a promising solid-state approach to improve solubility." CrystEngComm, 26, 2112-2122. URL:[Link]
Application Note: C20H22ClFN4O3 (M537194) in Oncology and DMPK Models
Mechanistic Grounding & Scientific Context
The compound C20H22ClFN4O3 (CAS: 847949-56-8), systematically known as 3-desmorpholinyl-3-hydroxyethylamino gefitinib and commonly referred to as M537194 , is a primary active metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib[1].
In drug metabolism and pharmacokinetics (DMPK) as well as oncology modeling, M537194 is of critical interest due to its unique pharmacological profile. Gefitinib undergoes extensive hepatic metabolism, primarily driven by CYP3A4, and tumoral metabolism driven by CYP1A1[2]. While the major circulating plasma metabolite, O-desmethyl gefitinib (M523595), exhibits a 14-fold reduction in target affinity, M537194—formed via the morpholine ring-opening pathway—retains an inhibitory potency against EGFR tyrosine kinase that is nearly equipotent to the parent drug[3].
Understanding the distribution and secondary metabolism of M537194 is essential for researchers mapping xenobiotic-induced bioactivation, evaluating local tumoral drug efficacy, and modeling resistance in Non-Small Cell Lung Cancer (NSCLC)[2][4].
Quantitative Data Presentation
To facilitate experimental design, the physicochemical and pharmacological properties of the parent drug and its active metabolite are summarized below.
| Property / Parameter | Gefitinib (Parent Drug) | M537194 (Active Metabolite) |
| Molecular Formula | C22H24ClFN4O3 | C20H22ClFN4O3 |
| Molecular Weight | 446.90 g/mol | 420.87 g/mol |
| CAS Number | 184475-35-2 | 847949-56-8 |
| Primary Metabolic Enzyme | CYP3A4, CYP1A1 | Secondary metabolism via CYP3A4 |
| Structural Modification | Intact morpholine ring | Morpholine ring opened / cleaved |
| EGFR TK Inhibitory Activity | High (Reference) | Retained (Equipotent to Parent) |
Pathway Visualization
The following diagram illustrates the metabolic activation of Gefitinib into M537194 and their convergent inhibitory action on the EGFR signaling cascade.
Metabolic activation of Gefitinib to M537194 and subsequent EGFR pathway inhibition.
Experimental Protocols
Protocol A: In Vitro Hepatic Clearance and Metabolite Profiling
Purpose: To map the secondary metabolic degradation of M537194. Causality & Design Choice: Because M537194 is already a metabolite, generating its subsequent downstream tertiary metabolites requires forcing the enzymatic reaction. Therefore, we utilize unusually high substrate (100 μM) and microsomal protein (4 mg/mL) concentrations to ensure sufficient metabolite yield for LC-MS/MS structural elucidation[4].
Step-by-Step Methodology:
-
Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 10 mM stock solution of C20H22ClFN4O3 (M537194) in LC-MS grade DMSO.
-
Reaction Mixture Assembly: In a 1.5 mL microcentrifuge tube, combine 0.1 M potassium phosphate buffer (pH 7.4), 4 mg/mL HLM, and 100 μM M537194. Keep the final DMSO concentration below 1% (v/v) to prevent CYP enzyme denaturation.
-
Pre-Incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, and 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 min), withdraw 100 μL aliquots.
-
Reaction Termination (Self-Validation): Immediately quench the reaction by adding 200 μL of ice-cold acetonitrile containing an internal standard (e.g., Erlotinib, 50 ng/mL) to validate extraction recovery.
-
Extraction & Analysis: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials for HPLC-MS/MS analysis to quantify the remaining M537194 and identify secondary cleavage products.
Protocol B: Cell-Based EGFR Autophosphorylation Assay in NSCLC Models
Purpose: To evaluate the retained pharmacological efficacy of M537194 in lung cancer cells. Causality & Design Choice: Tumoral CYP1A1 can locally metabolize gefitinib into M537194[2]. By directly treating cells with M537194, researchers can isolate the metabolite's specific inhibitory effect on EGFR autophosphorylation, independent of the parent drug's pharmacokinetics.
Step-by-Step Methodology:
-
Cell Culture: Seed EGFR-mutant NSCLC cells (e.g., HCC827) and EGFR-wild type cells (e.g., A549) in 6-well plates at a density of
cells/well. Incubate overnight in RPMI-1640 medium with 10% FBS at 37°C, 5% CO2. -
Starvation: Wash cells twice with PBS and replace with serum-free RPMI-1640 for 24 hours to reduce background kinase activity.
-
Compound Treatment: Treat the cells with varying concentrations of M537194 (0.01, 0.1, 1.0, and 10 μM) or Gefitinib (positive control) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 50 ng/mL of recombinant human EGF for 15 minutes to trigger EGFR autophosphorylation.
-
Lysis & Harvesting: Wash cells with ice-cold PBS. Add 100 μL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylated state of the target proteins). Scrape the cells and centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Western Blotting: Quantify protein concentration using a BCA assay. Load 20 μg of protein per well on an SDS-PAGE gel. Transfer to a PVDF membrane and probe for p-EGFR (Tyr1068), total EGFR, p-AKT, and total AKT.
-
Data Interpretation: A dose-dependent decrease in p-EGFR and p-AKT in the M537194-treated group confirms the metabolite's retained capacity to block the oncogenic signaling cascade.
References
- Source: chemicalbook.
- Source: nih.
- Source: tandfonline.
- Title: 206995Orig1s000 - accessdata.fda.
Sources
- 1. 3-DesMorpholinyl-3-hydroxyethylaMino Gefitinib | 847949-56-8 [chemicalbook.com]
- 2. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tandfonline.com [tandfonline.com]
Application Note: C20H22ClFN4O3 as a Functionalized EGFR Scaffold for Probe & PROTAC Design
This Application Note is structured to guide researchers in utilizing C20H22ClFN4O3 (chemically known as 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib or Gefitinib Metabolite M6 ) as a functionalized scaffold for Enzyme Inhibition, PROTAC design, and Metabolite Profiling.
Executive Summary & Technical Rationale
C20H22ClFN4O3 is a specific derivative of the EGFR inhibitor Gefitinib (Iressa). Unlike the parent compound, which contains a tertiary amine within a morpholine ring, C20H22ClFN4O3 features an open-chain secondary amine/alcohol tail.
Why is this a "Tool Compound"? While identified as a metabolic product (M6), this molecule is invaluable in Chemical Biology as a "Linker-Ready Warhead." The solvent-exposed tail provides a reactive handle (secondary amine/hydroxyl) for conjugation without disrupting the critical quinazoline-ATP binding interaction. This makes it the ideal starting scaffold for synthesizing:
-
PROTACs (Proteolysis Targeting Chimeras): For degrading EGFR rather than just inhibiting it.
-
Fluorescent Probes: For receptor occupancy studies.
-
Metabolite Standards: For DMPK/ADME validation in clinical assays.
Chemical Biology & Mechanism of Action
Structure-Activity Relationship (SAR)
The efficacy of C20H22ClFN4O3 relies on the conservation of the 4-anilinoquinazoline core, which forms the primary hydrogen bonds with the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).
-
Hinge Binder: The N1 and N3 nitrogens of the quinazoline core bind to Met793 in the EGFR hinge region.
-
Solvent Front: The C6-position side chain (where the morpholine was opened) points towards the solvent. Modifications here are generally tolerated, making this compound an excellent "anchor" for bifunctional molecules.
Mechanism Diagram (EGFR Inhibition)
Figure 1: Mechanism of Action. C20H22ClFN4O3 competes with ATP for the intracellular kinase domain of EGFR, halting downstream oncogenic signaling.
Experimental Protocols
Protocol A: In Vitro EGFR Kinase Inhibition Assay
Objective: Determine the IC50 of C20H22ClFN4O3 against EGFR(WT) and EGFR(L858R). Note: The open chain may slightly alter potency compared to Gefitinib (IC50 ~33 nM). Expect IC50 values in the 10–100 nM range.
Materials:
-
Recombinant EGFR kinase domain (human).
-
Substrate: Poly(Glu,Tyr) 4:1.
-
ATP (10 µM, near Km).
-
33P-ATP or Fluorescent tracer (e.g., ADP-Glo).
-
Compound: C20H22ClFN4O3 (dissolved in 100% DMSO).
Procedure:
-
Preparation: Prepare a 3-fold serial dilution of C20H22ClFN4O3 in DMSO (Top concentration: 10 µM).
-
Enzyme Mix: Dilute EGFR enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Add 5 µL of compound and 10 µL of enzyme to a 384-well plate. Incubate for 15 min at Room Temperature (RT) to allow equilibrium binding.
-
Reaction Start: Add 10 µL of ATP/Substrate mix.
-
Running: Incubate for 60 minutes at RT.
-
Termination: Stop reaction using EDTA or detection reagent (e.g., ADP-Glo reagent).
-
Analysis: Measure luminescence/fluorescence. Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.
Validation Criteria:
-
Z-Factor: > 0.5.
-
Reference Control: Gefitinib (Parent) should be run in parallel.
Protocol B: Chemical Conjugation (PROTAC Synthesis Strategy)
Objective: Utilize the secondary amine/alcohol tail of C20H22ClFN4O3 to attach an E3 ligase ligand (e.g., Thalidomide or VHL ligand).
Reaction Logic: The terminal hydroxyl/amine group is a nucleophile.
-
Pathway A (Amide Coupling): React with a Linker-Carboxylic Acid.
-
Pathway B (Alkylation): React with a Linker-Alkyl Halide.
Workflow Diagram:
Figure 2: Synthesis workflow converting the C20H22ClFN4O3 scaffold into a bifunctional degrader.
Step-by-Step Synthesis (General Amide Coupling):
-
Dissolution: Dissolve 1 eq. of Linker-E3 Ligand (containing a carboxylic acid terminus) in DMF.
-
Activation: Add 1.2 eq. HATU and 3 eq. DIPEA. Stir for 10 min.
-
Coupling: Add 1 eq. of C20H22ClFN4O3.
-
Reaction: Stir at RT for 4–16 hours under N2 atmosphere. Monitor by LC-MS (Target Mass = MW_Scaffold + MW_Linker - H2O).
-
Purification: Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).
Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | Value | Relevance |
| Formula | C20H22ClFN4O3 | Identity verification |
| MW | 420.87 g/mol | Mass Spec (M+H: 421.[1]14) |
| Solubility | DMSO (>20 mg/mL) | Stock solution preparation |
| pKa (Calc) | ~8.5 (Secondary Amine) | Protonation state at physiological pH |
| LogP | ~3.2 | Cell permeability (Moderate) |
Table 2: Comparison to Parent Compound
| Feature | Gefitinib (Parent) | C20H22ClFN4O3 (Tool) |
| Solvent Tail | Morpholine Ring | Open Hydroxy-Amine Chain |
| Metabolic Stability | Low (Morpholine oxidation) | Moderate (Already open) |
| Conjugation Potential | Low (Requires synthetic modification) | High (Ready-to-couple) |
| Primary Use | Clinical Therapy | Probe Synthesis / Metabolite ID |
References
- Metabolite Identification: McKillop, D., et al. "Tumor penetration of gefitinib (Iressa), an epidermal growth factor receptor tyrosine kinase inhibitor." Molecular Cancer Therapeutics 4.4 (2005): 641-649. (Identifies de-morpholino metabolites).
-
PROTAC Design Principles: Burslem, G. M., & Crews, C. M. "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell 181.1 (2020): 102-114. Link
- EGFR Kinase Protocols: Zhang, J., et al. "Targeting EGFR mutants in non-small cell lung cancer." Cancer Discovery (2018).
-
Compound Data: PubChem CID 11235504 (Related Structure) & CAS 847949-56-8 Entry. Link
Disclaimer: This document is for research use only. C20H22ClFN4O3 is not approved for diagnostic or therapeutic use in humans. Always consult Safety Data Sheets (SDS) before handling.
Sources
Application Note: Cell-Based Assay Development for C20H22ClFN4O3 (EGFR-TKI Analog)
Executive Summary & Compound Identification[1][2]
Compound Identity: C20H22ClFN4O3 Systematic Name: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[(2-hydroxyethyl)amino]quinazolin-4-amine (or similar desmorpholinyl analog of Gefitinib). Classification: Type I ATP-Competitive Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).
Scope: This guide details the assay development strategy for C20H22ClFN4O3 , a structural analog of the first-generation EGFR inhibitor Gefitinib (Iressa). Given its quinazoline scaffold and atomic composition, this compound functions by binding to the ATP-binding pocket of the EGFR kinase domain.
The following protocols are designed to validate:
-
Potency: IC50 determination in EGFR-mutant vs. Wild-Type (WT) lung cancer lines.
-
Target Engagement: Inhibition of EGFR phosphorylation (Y1068).
-
Mechanism: Induction of apoptosis vs. cytostasis.
Biological Mechanism & Rationale
To develop a robust assay, one must understand the signaling cascade. C20H22ClFN4O3 targets the intracellular tyrosine kinase domain of EGFR. Upon ligand binding (EGF), EGFR dimerizes and autophosphorylates. This compound prevents phosphorylation, thereby shutting down the downstream RAS/RAF/MEK/ERK (proliferation) and PI3K/AKT (survival) pathways.
Pathway Visualization (EGFR Signaling)
Figure 1: Mechanism of Action. C20H22ClFN4O3 competes with ATP at the EGFR intracellular domain, blocking downstream RAS/MAPK and PI3K/AKT signaling.
Critical Reagents & Cell Line Selection
For EGFR-TKI development, cell line selection is the single most critical variable. You must test against specific genotypes to determine if C20H22ClFN4O3 is a "pan-EGFR" inhibitor or mutation-selective.
| Cell Line | Genotype | Sensitivity Prediction | Purpose |
| PC-9 | Del19 (Exon 19 Deletion) | High (IC50 < 20 nM) | Primary potency driver. Highly dependent on EGFR. |
| HCC827 | Del19 | High | Confirmatory sensitive line. |
| A549 | EGFR WT, KRAS Mutant | Low (IC50 > 1 µM) | Selectivity control. Tests off-target toxicity. |
| H1975 | L858R / T790M | Resistant | Tests efficacy against the "Gatekeeper" resistance mutation. |
Reagent Preparation:
-
Stock Solution: Dissolve C20H22ClFN4O3 in 100% DMSO to 10 mM.
-
Note: The hydroxyethylamino group may alter solubility compared to Gefitinib. Ensure no precipitation occurs upon freeze-thaw.
-
-
Storage: Aliquot and store at -80°C. Avoid >3 freeze-thaw cycles.
Protocol 1: Cell Viability & IC50 Determination (72h)
This is the gold-standard assay for ranking kinase inhibitor potency. We utilize an ATP-based luminescent readout (e.g., CellTiter-Glo) which is more sensitive than colorimetric MTT/MTS assays for kinase inhibitors.
Experimental Workflow
Figure 2: 72-hour Cytotoxicity Workflow.
Detailed Steps:
-
Seeding (Day 0):
-
Harvest PC-9 and A549 cells in log phase.
-
Seed 3,000 cells/well in 96-well white-walled plates (Total volume: 90 µL).
-
Incubate 24h to allow attachment.
-
-
Compound Preparation (Day 1):
-
Prepare a 10 mM stock of C20H22ClFN4O3.
-
Perform a 1:3 serial dilution in DMSO (9 points). Top concentration: 10 µM.
-
Dilute these DMSO stocks 1:100 into culture media (10x working solution).
-
Add 10 µL of 10x working solution to the cells (Final DMSO = 0.1%).
-
Controls:
-
Positive Control: Gefitinib (1 µM).
-
Negative Control: 0.1% DMSO only.
-
Kill Control: Staurosporine (1 µM) or 10% DMSO.
-
-
-
Readout (Day 4):
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add 100 µL CellTiter-Glo reagent. Shake for 2 mins (orbital shaker).
-
Incubate 10 mins (dark) to stabilize signal.
-
Read Luminescence (Integration time: 0.5 - 1.0 sec).
-
Data Analysis:
-
Normalize data:
-
Fit curve using Non-linear regression (4-parameter logistic) to calculate IC50.
Protocol 2: Target Engagement (Western Blot)
To prove C20H22ClFN4O3 is acting on-target, you must demonstrate inhibition of EGFR phosphorylation at Tyr1068 (the docking site for GRB2).
Assay Conditions:
-
Cell Line: PC-9 (Constitutively active) or A549 (Requires EGF stimulation).
-
Treatment Time: Short exposure (2 hours) is sufficient for signaling inhibition.
Step-by-Step:
-
Seeding: Seed
cells in 6-well plates. Grow to 80% confluence. -
Starvation (Critical): Wash cells with PBS and switch to serum-free media for 12–16 hours. Why? Serum contains growth factors that mask specific EGFR inhibition.
-
Treatment:
-
Add C20H22ClFN4O3 at 0, 10, 100, 1000 nM for 2 hours .
-
-
Stimulation (If using WT cells):
-
Add EGF (100 ng/mL) for the final 15 minutes of treatment.
-
-
Lysis:
-
Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor).
-
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
-
Detection:
-
Primary Antibody 1: p-EGFR (Tyr1068) [Rabbit mAb].
-
Primary Antibody 2: Total EGFR [Mouse mAb] (Loading control).
-
Primary Antibody 3: GAPDH or Actin.
-
Success Criteria:
-
Dose-Dependent Decrease: You should see a reduction in p-EGFR band intensity as compound concentration increases.
-
Total EGFR Stability: The total amount of EGFR protein should remain constant (unless the compound induces degradation).
Protocol 3: Mode of Death (Caspase 3/7 Assay)
EGFR inhibitors in mutant cell lines (PC-9) are cytotoxic (induce apoptosis), whereas in WT lines (A549) they are often merely cytostatic (stop growth).
Method:
-
Seed cells as in Protocol 1.
-
Treat with C20H22ClFN4O3 at
concentration. -
Incubate for 24 hours (Apoptosis occurs earlier than general cell death).
-
Add Caspase-Glo 3/7 reagent (Promega) or equivalent caspase-cleavable fluorogenic substrate.
-
Interpretation:
-
High Caspase signal in PC-9 = Apoptosis (Desired clinical profile).
-
Low Caspase signal in A549 = Cytostasis/Off-target effect.
-
Troubleshooting & Optimization
| Observation | Probable Cause | Solution |
| High IC50 in PC-9 | Mycoplasma contamination or loss of driver mutation. | Test for Mycoplasma. Thaw low-passage cells. |
| No inhibition in Western | Phosphatase activity during lysis. | Ensure Lysis buffer has fresh Na3VO4 and keep everything on ice. |
| Precipitation in Media | Compound insolubility. | C20H22... is less soluble than Gefitinib salts. Do not exceed 0.5% DMSO. |
| Edge Effect in Plates | Evaporation. | Fill outer wells with PBS; do not use for data. |
References
-
Gefitinib (Iressa) Label . U.S. Food and Drug Administration (FDA). Clinical Pharmacology and Mechanism of Action.[1][] Link
-
PubChem Compound Summary: Gefitinib . National Center for Biotechnology Information (2025). PubChem Compound ID 123631. Link
-
EGFR Mutation Structural Biology . Selleckchem Application Guide. Structural basis of Quinazoline inhibitors. Link
-
Chemical Identity of C20H22ClFN4O3 . SynThink Research Chemicals. Identified as 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib (Impurity/Metabolite).[3] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of C20H22ClFN4O3 (Dasatinib)
An In-Depth Guide for Researchers on Overcoming Low Synthetic Yields
Prepared by: The Gemini Senior Application Scientist Team
Welcome to the technical support center for the synthesis of C20H22ClFN4O3, known pharmaceutically as Dasatinib. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the multi-step synthesis of this potent tyrosine kinase inhibitor.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind common synthetic pitfalls. We aim to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve consistent, high-purity yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Question 1: My yield is significantly low in the final amide coupling step between the thiazole carboxylic acid intermediate and 2-chloro-6-methylaniline. What are the likely causes and how can I improve it?
Answer: This is one of the most critical and often challenging steps in Dasatinib synthesis. Low yields here can typically be traced back to several factors:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid on the thiazole ring must be activated to react with the aniline. If this activation is incomplete, the reaction will not proceed to completion.
-
Poor Choice of Coupling Reagent: Not all amide coupling reagents are equally effective for this specific substrate. The choice of reagent can dramatically impact yield and side product formation.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters. For instance, a solvent that does not fully dissolve the reactants will lead to a sluggish and incomplete reaction.
-
Side Reactions: The aniline nitrogen is not strongly nucleophilic, and under harsh conditions, side reactions can compete with the desired amide bond formation.
Recommended Actions & Scientific Rationale:
-
Optimize Your Coupling Reagent: While various reagents can be used, some have shown superior performance for this particular transformation. Consider screening a few options.[1]
| Coupling Reagent | Common Name | Rationale |
| Phenyl dichlorophosphate | PDCP | Often provides good yields by forming a highly reactive acyl phosphate intermediate.[1] |
| Dicyclohexylcarbodiimide | DCC | A classic choice, but can lead to the formation of dicyclohexylurea byproduct, which can be difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | A water-soluble carbodiimide that simplifies purification as the urea byproduct is easily washed away. |
| 2-(7-Aza-1H-benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | A highly efficient reagent, but also more expensive. It is often used when other methods fail. |
-
Solvent Selection is Key: The solubility of the starting materials is crucial.[1] Aprotic polar solvents are generally preferred.
-
Control the Temperature: Start the reaction at a low temperature (e.g., 0°C) during the addition of the coupling reagent and aniline.[1] This helps to control the initial exothermic reaction and minimize side product formation. After the initial addition, the reaction can often be allowed to slowly warm to room temperature and stirred overnight.[1]
-
Employ a Non-Nucleophilic Base: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the acid formed during the reaction without competing as a nucleophile.[1]
Question 2: I am observing significant impurity formation during the nucleophilic aromatic substitution (SNAr) reaction to couple the piperazine moiety. How can I minimize these side products?
Answer: The SNAr reaction to introduce the 1-(2-hydroxyethyl)piperazine side chain is another step where yield can be compromised by impurity generation. The primary issues are often related to reaction temperature and stoichiometry.
-
Di-substitution: If the reaction is run for too long or at too high a temperature, there is a risk of a second molecule of the piperazine reacting, or reaction at other sites.
-
Degradation: Dasatinib and its precursors can be sensitive to high temperatures, leading to decomposition.
Recommended Actions & Scientific Rationale:
-
Strict Temperature Control: This reaction should be carefully heated. A temperature range of 135-140°C has been reported to be effective.[3] Using a high-boiling point solvent like amyl alcohol can help maintain a consistent temperature.[3]
-
Optimize Stoichiometry: While a slight excess of the piperazine nucleophile is often used to drive the reaction to completion, a large excess can increase the likelihood of side reactions. Start with approximately 1.1 to 1.5 equivalents of 1-(2-hydroxyethyl)piperazine.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation of the starting materials and product.
Frequently Asked Questions (FAQs)
Q: What is the typical overall yield I should expect for the synthesis of Dasatinib?
A: Published synthetic routes report a wide range of overall yields, often between 15% and 49%.[4] However, more optimized and commercially viable processes have achieved overall yields of 61-68%.[5][6] Your final yield will heavily depend on the specific route chosen and the optimization of each step.
Q: What are the most effective methods for purifying crude Dasatinib?
A: Due to the poor solubility of Dasatinib and its intermediates, purification can be challenging.[1] The most common and effective methods are:
-
Recrystallization: This is a highly effective method for obtaining high-purity Dasatinib.[4][7] A mixed solvent system, such as ethanol/water or dimethyl sulfoxide with an anti-solvent, is often used.[4][7] The process involves dissolving the crude product in a suitable solvent at an elevated temperature, followed by slow cooling to induce crystallization.[4]
-
Flash Column Chromatography: This technique is useful for purifying intermediates, especially when dealing with complex mixtures of impurities.[8]
Q: Which analytical techniques are essential for monitoring the reaction and assessing the purity of the final product?
A: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of the final product and intermediates.[5][8] A reversed-phase C18 column is typically used.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying impurities and byproducts by providing molecular weight information.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates.[8]
Optimized Experimental Protocols
The following are generalized protocols based on literature procedures. They should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Optimized Amide Coupling
This protocol focuses on the coupling of the thiazole carboxylic acid intermediate with 2-chloro-6-methylaniline.
-
Under an inert nitrogen atmosphere, dissolve the thiazole carboxylic acid intermediate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Add phenyl dichlorophosphate (PDCP) (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (3.0 eq).[1]
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 2-chloro-6-methylaniline (1.1 eq) in DCM dropwise at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: High-Purity Recrystallization
This protocol is for the final purification of crude Dasatinib.
-
Dissolve the crude Dasatinib in a minimal amount of a 95% ethanol and water mixture (e.g., 5:1 v/v) by heating to 70-80°C until fully dissolved.[7]
-
Perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to initiate crystallization.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.[7]
-
Collect the white solid by vacuum filtration.
-
Wash the crystals with a small amount of a cold 50% ethanol/water mixture.[7]
-
Dry the purified crystals in a vacuum oven at 100-110°C to obtain anhydrous Dasatinib.[7]
Visual Workflow and Pathway Diagrams
Caption: A systematic workflow for troubleshooting low yield in Dasatinib synthesis.
References
- Technical Support Center: Purification of Dasatinib Carboxylic Acid Ethyl Ester. Benchchem.
- Synthesis methods and purification methods of dasatinib.
- A Convenient New and Efficient Commercial Synthetic Route for Das
- Suresh, G., et al. (2017).
- The Chemical Blueprint of Hope: Understanding Dasatinib Monohydrate's Properties and Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Process for the preparation of dasatinib.
- Tiwari, R. K., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed.
- Tiwari, R., et al. (2016). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatini. Chapman University Digital Commons.
- Synthesis process of dasatinib and intermediate thereof.
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation P
- A kind of preparation and refining method of dasatinib.
- Process and intermediates for the preparation of dasatinib.
- Chemical structure of Dasatinib and its six impurities. (2024).
- A METHOD FOR THE PREPARATION AND PURIFICATION OF NEW AND KNOWN POLYMORPHS AND SOLVATES OF DASATINIB.
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- 3. WO2017098391A1 - Process for the preparation of dasatinib - Google Patents [patents.google.com]
- 4. WO2011095125A1 - Synthesis methods and purification methods of dasatinib - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
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- 7. CN102838594B - A kind of preparation and refining method of dasatinib - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting & Purification Guide for C20H22ClFN4O3 Derivatives
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with C20H22ClFN4O3 (chemically identified as 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib)[1].
This compound is frequently encountered both as a critical process-related impurity during Gefitinib synthesis and as an active human metabolite (M10)[2]. Due to its unique structural features—specifically the reactive secondary amine in the hydroxyethylamino moiety and the quinazoline core—achieving high purity (>99.5%) requires precise control over ionization states and environmental conditions.
Below, you will find field-proven troubleshooting workflows, self-validating protocols, and the mechanistic reasoning required to resolve the most common bottlenecks in isolating and stabilizing this derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does C20H22ClFN4O3 consistently co-elute with Gefitinib during standard reversed-phase HPLC?
The Causality: Both compounds share the identical 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazoline core. The only structural divergence is the terminal group: Gefitinib possesses a tertiary morpholine ring, whereas C20H22ClFN4O3 features a secondary amine (hydroxyethylamino group)[1][2]. In unbuffered or poorly buffered mobile phases, the secondary amine interacts strongly with residual silanol groups on the silica stationary phase, causing severe peak tailing that bleeds into the Gefitinib peak. The Solution: You must control the ionization state of both the secondary and tertiary amines. Transition to a buffered mobile phase utilizing 130 mM ammonium acetate adjusted to pH 5.0[3]. This specific ionic strength masks silanol interactions and ensures both analytes remain in a consistent, predictable ionization state, forcing baseline resolution.
Q2: My purified reference standard is showing a +29 Da mass shift during long-term storage. What is the mechanism of this degradation?
The Causality: A mass shift of +29 Da is the hallmark of N-nitrosation. The secondary amine in the hydroxyethylamino group of C20H22ClFN4O3 is highly nucleophilic and exceptionally vulnerable to trace nitrosating agents (such as nitrites found in water, excipients, or atmospheric NOx)[4]. This reaction forms an N-Nitroso Gefitinib Impurity, which is a significant genotoxic concern in pharmaceutical development[4][5]. The Solution: All purification and storage workflows must be conducted under an inert atmosphere (Argon/Nitrogen). Aqueous buffers should be prepared using strictly nitrite-free, LC-MS grade water.
Q3: How can I remove bulk inorganic salts and unreacted starting materials without scaling up preparative HPLC?
The Causality: The compound exhibits highly pH-dependent solubility due to its basic quinazoline nitrogen and secondary amine. The Solution: Implement an acid-base precipitation cycle. By converting the crude mixture to a highly soluble hydrochloride salt and subsequently neutralizing it with a mild inorganic base, you force the selective crystallization of the free base while polar impurities remain dissolved in the aqueous mother liquor[6].
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. If the mechanistic parameters (pH, temperature) are strictly adhered to, the physical chemistry of the molecule guarantees the described outcome.
Protocol A: Preparative RP-HPLC Purification for Co-eluting Analogs
Use this protocol when chromatographic purity is <98% due to structurally similar quinazoline derivatives.
-
Stationary Phase Selection: Utilize a high-carbon-load C18 column (e.g., 250 × 4.6 mm i.d.; 5 µm particle size) to maximize hydrophobic retention[3].
-
Mobile Phase Preparation: Prepare a buffer of 130 mM ammonium acetate in LC-MS grade water. Adjust the pH exactly to 5.0 using glacial acetic acid[3]. Mix with Acetonitrile in a 63:37 (v/v) ratio[3]. Validation checkpoint: A pH deviation of ±0.2 will result in peak broadening.
-
Sample Preparation: Dissolve the crude C20H22ClFN4O3 in the mobile phase. Do not use 100% organic solvent for injection, as this will cause solvent-front breakthrough.
-
Elution & Detection: Run isocratically at a flow rate optimized for your preparative column diameter. Monitor UV absorbance at 260 nm, which is the optimal isosbestic point for the quinazoline chromophore[3].
Protocol B: Acid-Base Precipitation (Solvent/Anti-Solvent)
Use this protocol for bulk purification and removal of highly polar reaction byproducts.
-
Acidic Dissolution: Suspend 50 g of crude C20H22ClFN4O3 in 1000 mL of 0.5–1.0 mol/L dilute hydrochloric acid[6]. Heat gently to 70°C and stir for 15 minutes until complete dissolution occurs[6].
-
Co-Solvent Addition: Slowly add 300 mL of 75% Ethanol to the acidic solution[6]. Causality: Ethanol acts as a bridging solvent to prevent premature, amorphous crashing out of the drug during neutralization.
-
Selective Precipitation: While maintaining vigorous stirring, slowly add saturated sodium bicarbonate (NaHCO3) solution until the pH reaches 9.0–10.0[6]. The free base will begin to nucleate.
-
Crystallization & Recovery: Cool the system in an ice bath for 4 hours to maximize thermodynamic yield[6]. Filter under vacuum and dry at 50°C to yield the purified solid.
Quantitative Data & Strategy Selection
Use the following data matrix to select the appropriate purification strategy based on your specific impurity profile.
| Purification Strategy | Target Impurity Profile | Typical Purity Achieved | Average Yield | Mechanistic Advantage |
| Preparative RP-HPLC | Co-eluting structural analogs | > 99.5% | 60 - 75% | High theoretical plate count resolves minor functional group differences. |
| Acid-Base Precipitation | Unreacted starting materials & salts | > 98.0% | 90 - 95% | Exploits pKa differentials to selectively precipitate the free base[6]. |
| Mixed Solvent Recrystallization | Amorphous impurities & solvates | > 99.0% | 80 - 85% | Thermodynamic selection of the most stable crystalline lattice. |
Visualizations of Workflows & Mechanisms
Fig 1. Decision matrix for resolving specific purity bottlenecks in C20H22ClFN4O3 derivatives.
Fig 2. Mechanistic pathway of N-nitrosation affecting the secondary amine of the derivative.
References
- Semantic Scholar - Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography.
- Journal of Chromatographic Science (Oxford Academic) - Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography.
- Google Patents - CN104016930B - A kind of process for purification of Gefitinib.
- CleanChem - N-Nitroso Gefitinib Impurity 1 | CAS No: NA.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Gefitinib | 184475-35-2 [chemicea.com]
- 6. CN104016930B - A kind of process for purification of Gefitinib - Google Patents [patents.google.com]
Technical Support Center: Gefitinib (C20H22ClFN4O3)
Solubility & Formulation Troubleshooting Guide[1][2]
Chemical Identity: Gefitinib (Iressa, ZD1839) Formula: C20H22ClFN4O3 Molecular Weight: 446.9 g/mol Class: EGFR Tyrosine Kinase Inhibitor (TKI)[1]
Introduction: The "Solubility Cliff"
Welcome to the technical support center for Gefitinib. If you are experiencing precipitation when adding this compound to cell culture media or difficulty creating a stable injection vehicle, you are encountering a well-documented physicochemical characteristic of this molecule.[1]
The Core Issue: Gefitinib is a weak base with pKa values of approximately 5.4 and 7.2 [1, 3].[1][2][3][4]
-
At pH < 5 (Acidic): The molecule is protonated and relatively soluble.[1]
-
At pH 7.4 (Physiological): The molecule becomes largely uncharged (neutral) and highly lipophilic (LogP ~3.2–4.[1]15) [1, 2].[1][5][6]
Result: When you take a concentrated stock solution and introduce it to a neutral aqueous buffer (like PBS or DMEM), the pH shift causes the compound to instantly deprotonate and "crash out" of solution as a precipitate.[1]
Module 1: Preparation of Stock Solutions
Status: OPTIMAL Directive: Always prepare primary stocks in organic solvent. Never attempt to dissolve directly in water.[1]
Solubility Profile
| Solvent | Solubility Limit | Notes |
| DMSO | ~20–100 mg/mL | Recommended. Best for cryostorage.[1][7] |
| Ethanol | ~0.3 mg/mL | Poor. Not recommended for high-concentration stocks.[1][7] |
| Water (pH 7) | < 0.1 mg/mL | Insoluble. Do not use.[1][7] |
| 1% Acetic Acid | Moderate | Soluble due to protonation, but cytotoxic to cells.[1] |
Standard Protocol: 20 mM Stock in DMSO
-
Calculate: For 10 mg of Gefitinib (MW 446.9), add 1.11 mL of high-grade anhydrous DMSO to achieve a 20 mM solution.
-
Dissolve: Vortex vigorously. If particles persist, warm the vial to 37°C for 2–5 minutes.
-
Sterilization: Do NOT autoclave. If sterility is required, filter through a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Note: Nylon or PES filters may bind the drug.
-
Storage: Aliquot into amber vials. Store at -20°C. Stable for >1 year [5].
Module 2: In Vitro (Cell Culture) Applications
Status: CRITICAL RISK Issue: "My compound precipitates when I add the DMSO stock to the media."
The Mechanism of Failure
Adding a high-concentration DMSO stock (e.g., 20 mM) directly to a static volume of PBS or Media creates a local zone of high concentration.[1] As the DMSO diffuses away, the local environment becomes aqueous (pH 7.4), and the Gefitinib molecules aggregate before they can disperse.[1]
Corrective Protocol: The "Intermediate Dilution" Method
To safely transition from organic to aqueous phase, use a serial dilution strategy that prevents the "shock" precipitation.[1]
Figure 1: Step-wise dilution workflow to prevent precipitation shock.
Step-by-Step Guide:
-
Goal: Final concentration of 1 µM in the well.
-
Preparation: Prepare a 100 µM intermediate solution by diluting the 20 mM DMSO stock 1:200 into culture media.
-
Inspection: Check for turbidity. If clear, proceed.
-
Final Addition: Add the 100 µM intermediate 1:100 to your cells for a final 1 µM concentration.
-
Result: Final DMSO concentration is minimal, and the drug is already partially equilibrated in the aqueous phase.[1]
-
Module 3: In Vivo (Animal Model) Formulation
Status: CHALLENGING Issue: DMSO is toxic at high volumes in mice.[1] Water/PBS will not dissolve the drug for oral gavage.[1]
The Solution: Homogeneous Suspension
Since you cannot dissolve Gefitinib at neutral pH without toxic solvents, the industry standard is to create a stable suspension using surfactants and viscosity enhancers.[1]
Recommended Vehicle: 0.5% Methylcellulose + 0.1% Tween 80
This formulation creates a suspension where Gefitinib particles are evenly dispersed, allowing for reproducible oral dosing (Oral Gavage).[1]
Protocol:
-
Weighing: Weigh the required amount of Gefitinib powder.
-
Wetting: Add the Tween 80 (polysorbate 80) directly to the powder.[1] Triturate (grind) with a mortar and pestle to wet the hydrophobic surface of the drug.[1]
-
Suspension: Slowly add 0.5% Methylcellulose (w/v in water) while continuing to grind/mix.
-
Homogenization: Vortex or sonicate (water bath) for 10–15 minutes until a uniform, milky suspension is achieved.
-
Administration: Vortex immediately before drawing into the gavage syringe to ensure dosing accuracy.
Decision Tree for Vehicle Selection:
Figure 2: Decision tree for selecting the appropriate in vivo vehicle based on administration route.[1][7]
Module 4: Frequently Asked Questions (FAQ)
Q: Can I autoclave my Gefitinib stock solution? A: No. Gefitinib is a complex organic molecule.[1] Autoclaving (121°C) can cause thermal degradation.[1] Sterilize by filtration (0.22 µm PTFE) or prepare stocks in sterile DMSO inside a biosafety cabinet.
Q: My stock solution in DMSO froze. Is it ruined? A: No. Pure DMSO freezes at approximately 18.5°C. It is normal for it to be solid in the fridge or freezer.[1] Thaw it completely at room temperature or 37°C and vortex well before use to ensure no concentration gradients exist in the vial.
Q: Why does the solubility drop so sharply at pH 6? A: The pKa effect. Gefitinib has a morpholine moiety.[1] Below pH 5.4, this ring is protonated (charged), making it water-soluble.[1] Above pH 7, it loses this charge.[1][4][8] The "sharp drop" is the transition from ionized (soluble) to non-ionized (insoluble) states [3, 4].[1]
Q: Can I use Captisol (Sulfobutylether-β-Cyclodextrin)? A: Yes. Captisol is excellent for improving solubility for IP or IV injection.[1][7] It works by encapsulating the hydrophobic drug molecule, effectively hiding it from the aqueous solvent. A 20% (w/v) Captisol solution is a common starting point [4].[1]
References
-
PubChem. (n.d.).[1] Gefitinib (Compound CID 123631).[1] National Library of Medicine.[1] Retrieved from [Link][1][7]
-
FDA Access Data. (2003).[1] Iressa (Gefitinib) Tablets Label. Retrieved from [Link][1][7]
-
Li, J., et al. (2012).[1] Novel Liposomal Gefitinib Formulations. Anticancer Research. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques [mdpi.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Chlorphine | C20H22ClN3O | CID 60561198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Iressa (Gefitinib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: Long-Term Stabilization & Storage of Gefitinib (C₂₀H₂₂ClFN₄O₃)
[1]
Compound Identity: Gefitinib (Iressa / ZD1839) CAS Number: 184475-35-2 Molecular Weight: 446.9 g/mol Target: EGFR Tyrosine Kinase Inhibitor (TKI)[1][2]
Module 1: Core Storage Protocols (Solid State & Stock Solutions)
The Science of Stability
Gefitinib is a quinazoline derivative containing a morpholine side chain. While the quinazoline core provides structural rigidity, the morpholine ring is susceptible to oxidative degradation (forming N-oxides), and the ether linkages are vulnerable to hydrolysis under extreme pH.[1] Furthermore, as a weak base (pKa ~5.4 and 7.2), its solubility is critically dependent on pH, creating high risks of precipitation during experimental use.[1]
Storage Specifications Table
| State | Condition | Temperature | Shelf Life | Critical Precaution |
| Solid Powder | Desiccated, Dark | -20°C | ≥ 2 Years | Protect from moisture; hygroscopic nature accelerates hydrolysis.[1] |
| Stock Solution | Anhydrous DMSO | -80°C | 6 Months | Avoid freeze-thaw cycles. Use single-use aliquots.[1] |
| Working Solution | Aqueous Buffer/Media | 4°C / 37°C | < 24 Hours | Do NOT store. Prepare fresh immediately before use.[1] |
Protocol: Preparation of High-Stability Stock Solutions
Objective: Create a 10 mM - 50 mM stock solution that minimizes oxidative degradation.
-
Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , ACS Grade, ≥99.9%.[1]
-
Dissolution:
-
Aliquot Strategy:
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
Module 2: Experimental Application & Solubility Logic
The "Precipitation Trap"
A common user complaint is: "My compound precipitated when I added it to the cell culture media."
The Mechanism: Gefitinib is a weak base.[1][5] It is soluble in acidic environments (where it is ionized) but becomes hydrophobic and precipitates as the pH approaches neutral or basic levels (pH > 7.0).[1] Cell culture media (pH 7.[1]4) is a perfect environment for precipitation if the concentration is too high or the mixing is too rapid.[1]
Diagram: Solubility & Precipitation Logic
Caption: Decision logic for preventing Gefitinib precipitation during experimental dilution. High concentrations at neutral pH trigger hydrophobic crash.
Troubleshooting Guide: Preventing Precipitation
-
The "Pre-Dilution" Technique:
-
Do not add 100% DMSO stock directly to a large volume of static media.
-
Instead, dilute the DMSO stock 1:10 in media while vortexing, then add this mixture to the final vessel.
-
-
Concentration Limits:
Module 3: Degradation Pathways & Quality Control
How to Validate Your Compound
If you suspect your Gefitinib has degraded (e.g., loss of potency in IC50 assays), use HPLC to check for specific impurities.[1]
Diagram: Degradation Pathways
Caption: Primary degradation pathways.[1] The Morpholine N-oxide is the most common storage-related impurity.[1]
QC Protocol (HPLC)
Frequently Asked Questions (FAQs)
Q1: My Gefitinib powder has turned from white to a faint yellow. Is it still usable?
-
Diagnosis: Yellowing often indicates surface oxidation or photo-degradation.[1]
-
Action: If the color change is slight, the bulk purity may still be >98%. However, for sensitive IC50 determination, run a QC check. Always store the powder in amber vials protected from light.[1]
Q2: Can I use ethanol instead of DMSO?
-
Answer: Only for low-concentration stocks.[1] Gefitinib solubility in ethanol is significantly lower (~0.3–4 mg/mL) compared to DMSO (~20–89 mg/mL).[1][3] Ethanol stocks are prone to rapid precipitation upon storage at -20°C.[1]
Q3: I need to formulate Gefitinib for in vivo oral gavage (mice). Water isn't working.
-
Solution: Do not use pure water. Gefitinib requires a surfactant or a specific vehicle for oral delivery due to its Class II BCS status (low solubility, high permeability).[1]
-
Recommended Vehicle: 0.5% (w/v) Methylcellulose + 0.1% Tween 80 in water.[1]
-
Preparation: Levigate the Gefitinib powder with a small amount of Tween 80 first, then gradually add the Methylcellulose solution while stirring to create a uniform suspension.
Q4: Why does the FDA label mention storing tablets at room temperature, but you recommend -20°C?
-
Context: Commercial tablets (Iressa) contain excipients (stabilizers, fillers) and film coatings that protect the active pharmaceutical ingredient (API) from moisture and light.[1] Pure research-grade API lacks this protection and requires stricter thermal control (-20°C) to maintain >99% purity over years.[1]
References
-
FDA Access Data. (2003).[1] Iressa (gefitinib) Tablets Labeling and Clinical Pharmacology.[1][7] U.S. Food and Drug Administration.[1] Link
-
Cayman Chemical. (2023).[1] Gefitinib Product Information and Stability Data. Cayman Chemical.[1] Link
-
Rao, N.R., et al. (2011).[1] Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method.[1][6] American Journal of Analytical Chemistry, 2, 75-83.[1][6] Link[1]
-
Chow, S.S., et al. (2001).[1] Metabolism and disposition of ZD1839 (Iressa), a selective epidermal growth factor receptor tyrosine kinase inhibitor.[1] Clinical Cancer Research.[1][2][4][5][8] Link
-
StressMarq Biosciences. (2023).[1] Gefitinib Storage and Solubility Protocols.[1][3][8][9] StressMarq.[1][4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C20H22ClFN4O3 (Gefitinib Metabolite/Analog)
[1][2][3]
Compound Identity Verification: Before proceeding, confirm your target. The molecular formula C20H22ClFN4O3 (MW: 420.87 g/mol ) corresponds to O-desmorpholinyl-O-(2-hydroxyethyl)gefitinib (also known as Gefitinib Metabolite M537194 or Impurity B)[1][2][3] [1, 2].
Status: Active. Classification: Quinazoline Tyrosine Kinase Inhibitor (Metabolite).[1][2][3] Primary Application: Impurity profiling, metabolite toxicity assessment, and EGFR kinase activity retention studies.[1][2][3]
Master Protocol: Stock Preparation & Handling
Standardizing the variable input to ensure reproducible output.
Q: How do I prepare a stable 10 mM stock solution?
A: The quinazoline core provides decent solubility in organic solvents but poor aqueous solubility.[1][2][3] Do not attempt to dissolve directly in cell culture media.[1][2][3]
Protocol:
-
Weighing: Accurately weigh 4.21 mg of C20H22ClFN4O3.
-
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) .[1][2][3] Avoid Ethanol as solubility is significantly lower and volatility alters concentration over time.[1][2][3]
-
Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds.[1][2][3] If particulates remain, sonicate at 35°C for 5 minutes.
-
Storage: Aliquot into light-protective amber vials (20-50 µL each) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Q: What is the maximum DMSO tolerance for my cells?
A: For most mammalian cell lines (e.g., A549, PC-9), the final DMSO concentration in the well must remain < 0.5% (v/v) to avoid solvent cytotoxicity masking your compound's effect [3].[1][2][3]
Data Table 1: Dilution Matrix for 10 mM Stock
| Target Final Conc. | Step 1: Intermediate Dilution (in Media) | Step 2: Final Addition to Well | Final DMSO % |
| 10 µM | 2 µL Stock + 998 µL Media (20 µM) | Add 50 µL to 50 µL cells | 0.1% |
| 1 µM | Dilute 20 µM Intermediate 1:10 | Add 50 µL to 50 µL cells | 0.01% |
| 100 nM | Dilute 2 µM Intermediate 1:10 | Add 50 µL to 50 µL cells | 0.001% |
Experimental Design: Dosage Optimization
Defining the "Why" behind the concentration range.
Q: What concentration range should I use for IC50 determination?
A: As a metabolite of Gefitinib, C20H22ClFN4O3 typically exhibits reduced potency compared to the parent drug, though it retains EGFR binding capability.[1][2][3]
-
Initial Screen: Perform a logarithmic range finding: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM .
-
Refined IC50: Once the active window is identified, use a 1:3 serial dilution (e.g., 9 points starting from 30 µM) to generate a smooth sigmoidal curve.[1][2][3]
Q: My compound precipitates in the media. How do I fix this?
A: This is a common issue with quinazoline structures at high concentrations (>50 µM) in aqueous buffers.[1][2][3]
Troubleshooting Workflow (Solubility Check):
Figure 1: Decision tree for troubleshooting precipitation events in cell culture media.
Advanced Troubleshooting & FAQs
Q: The IC50 shifts significantly between repeats. Why?
A: This "potency drift" is often caused by pipetting error of the viscous DMSO stock or compound adsorption to plasticware.[1][2][3]
Corrective Actions:
-
Viscosity Correction: When pipetting volumes < 2 µL of DMSO, use positive displacement pipettes or pre-wet the tip.[1][2][3]
-
Plasticware: Use low-binding polypropylene plates for intermediate dilutions.[1][2][3] Polystyrene (standard TC plates) can absorb hydrophobic quinazolines, effectively lowering the actual dose delivered to cells [4].[1][2][3]
Q: Can I use this metabolite to study resistance mechanisms?
A: Yes. C20H22ClFN4O3 lacks the morpholine ring of Gefitinib.[1][2][3] In in vitro metabolic stability assays, comparing the efficacy of this metabolite against the parent (Gefitinib) in T790M mutant lines (e.g., H1975) can isolate the structural contribution of the morpholine moiety to binding affinity [5].[1][2][3]
Q: How do I validate the integrity of the compound before use?
A: If the powder has been stored for >6 months, run a quick LC-MS check .
Mechanistic Context
Understanding the pathway to interpret data.[1][2][3]
C20H22ClFN4O3 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[1][2][3] Below is the signaling cascade it modulates.
Figure 2: Signal transduction pathway inhibited by C20H22ClFN4O3.[1][2][3] The compound competes with ATP at the EGFR kinase domain, silencing downstream PI3K/AKT and MAPK/ERK survival signals.[1][2][3]
References
-
PubChem. (n.d.).[1][2][3][4][5] Compound Summary: C20H22ClFN4O3 (CID 11235504).[1][2][3][6] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]
-
Timm, M., et al. (2013).[1][2][3] In vitro cytotoxicity of dimethyl sulfoxide (DMSO) in mammalian cells.[1][2][3] BMC Research Notes.[1][2][3] Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-like Properties: Concepts, Structure Design and Methods.[1][2][3] ScienceDirect.[1][2][3] Retrieved from [Link][1][2][3]
-
McKillop, D., et al. (2004).[1][2][3] Tumor penetration of gefitinib (Iressa), an epidermal growth factor receptor tyrosine kinase inhibitor.[1][2][3] Molecular Cancer Therapeutics.[1][2][3] Retrieved from [Link][1][2][3]
Sources
- 1. US11964953, Example 47.2 | C20H17ClF2N4O3S | CID 166792818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20230295171, Example 94 | C20H19FN4O3 | CID 58317539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US12421225, Example 94 | C20H22N4O3 | CID 151123670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CID 497267 | C21H22N4O3 | CID 497267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - C20H22ClFN4O3 - Explore [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 847949-56-8 (C20H22ClFN4O3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Troubleshooting C20H22ClFN4O3 in In Vitro Models
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with C20H22ClFN4O3 (commonly known as 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib, or Metabolite M6/M10)[1].
While this compound retains the core anilinoquinazoline pharmacophore of its parent drug (the EGFR tyrosine kinase inhibitor Gefitinib), the structural modification—specifically the double demethylation and hydrogenation that removes the morpholine ring—drastically alters its lipophilicity and interactome[2]. Researchers frequently encounter off-target cytotoxicity and lipid metabolism dysregulation when applying this compound in cell culture. This guide provides field-proven, self-validating strategies to isolate on-target efficacy from off-target artifacts.
Section 1: Frequently Asked Questions (Troubleshooting)
Q1: I am observing significant cell death in my EGFR-negative control cell lines when treated with C20H22ClFN4O3. Why is this happening, and how do I prevent it? The Causality: This is a classic symptom of dose-dependent, off-target toxicity. Because C20H22ClFN4O3 is an ATP-competitive inhibitor, applying it at concentrations far above its biochemical IC50 forces the molecule to bind lower-affinity targets. Beyond inhibiting structurally related kinases (e.g., HER2/ErbB2), high doses of C20H22ClFN4O3 have been shown to induce severe dysregulation of lipid metabolism pathways. Specifically, it causes an abnormal accumulation of lysophosphatidylcholines (LPCs) and a depletion of phosphatidylcholines (PCs), leading to lipotoxicity and non-specific cell death. The Solution: Perform a rigorous logarithmic dose-titration. Do not exceed 5–10x the biochemical IC50. Always run an isogenic EGFR-knockout (or EGFR-null, e.g., A549) cell line in parallel. If toxicity persists in the knockout line at your working dose, your concentration has crossed the lipotoxic threshold and must be reduced.
Q2: How does the serum concentration in my culture media affect the off-target profile of this compound? The Causality: Anilinoquinazoline derivatives are highly hydrophobic and heavily protein-bound (often >90% bound to albumin in standard 10% FBS media). If you optimize your drug concentration in 10% FBS and then switch to 0.1% FBS for a serum-starvation assay (to reduce basal RTK signaling), the free (unbound) concentration of C20H22ClFN4O3 will spike exponentially. This sudden excess of bioavailable drug rapidly saturates off-target lipid kinases and metabolic enzymes. The Solution: Standardize your serum conditions. If serum starvation is required for your downstream Western blots, you must re-calculate the IC50 specifically for the low-serum condition. Never use a 10% FBS-derived IC50 in a 0.1% FBS assay.
Q3: How can I definitively prove that my observed phenotype is due to on-target EGFR inhibition rather than off-target lipid dysregulation? The Causality: Relying solely on downstream phenotypic readouts (like MTT/CellTiter-Glo viability assays) conflates targeted apoptosis with off-target necrosis. To prove causality, you must decouple physical target engagement from the phenotypic readout. The Solution: Implement a Cellular Thermal Shift Assay (CETSA) to prove direct, intracellular physical binding to EGFR, combined with an untargeted lipidomics screen to verify that the LPC/PC ratio remains stable.
Section 2: Quantitative Data & Benchmarks
To assist in experimental design, use the following benchmark parameters to distinguish between on-target engagement and off-target artifacts.
| Parameter | On-Target Profile (EGFR Inhibition) | Off-Target Profile (Lipid Dysregulation) |
| Primary Biomarker | ↓ p-EGFR (Y1068), ↓ p-AKT | ↑ LPCs, ↓ PCs |
| Cellular Phenotype | G1 Cell Cycle Arrest, Targeted Apoptosis | Necrosis, Lipotoxicity, Vacuolization |
| Optimal Concentration | 10 nM – 50 nM (in 0.1% FBS) | > 500 nM (Toxicity threshold) |
| Serum Dependence | High (IC50 shifts with albumin levels) | Moderate |
| Validation Assay | Cellular Thermal Shift Assay (CETSA) | UPLC-IM-MS Lipidomics |
Section 3: Visualizing the Mechanism and Workflow
Divergent pathways of C20H22ClFN4O3 showing dose-dependent off-target lipotoxicity.
Closed-loop workflow to decouple on-target engagement from off-target lipid effects.
Section 4: Self-Validating Experimental Protocol
Protocol: Target Engagement & Off-Target Profiling Workflow Objective: Establish the precise therapeutic window of C20H22ClFN4O3 where EGFR is fully inhibited without triggering lipid dysregulation or off-target cytotoxicity.
Step 1: Cell Preparation & Synchronization (Biological Controls)
-
Seed an EGFR-mutant NSCLC cell line (e.g., HCC827, positive control) and an isogenic EGFR-knockout or EGFR-WT line (e.g., A549, negative control) in parallel 6-well plates.
-
Allow cells to adhere for 24 hours in complete media (10% FBS).
-
Wash twice with PBS and replace with starvation media (0.1% FBS) for 24 hours. Logic: This synchronizes the cell cycle and standardizes the free-drug concentration by minimizing albumin binding.
Step 2: Logarithmic Dose Titration
-
Prepare a serial dilution of C20H22ClFN4O3 in DMSO.
-
Treat cells with final concentrations of: Vehicle (DMSO), 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Ensure final DMSO concentration remains constant at ≤0.1%.
-
Incubate for 2 hours (for CETSA/Signaling) and 24 hours (for Lipidomics).
Step 3: On-Target Validation via CETSA (Physical Binding)
-
Harvest the 2-hour treated cells, wash with PBS, and resuspend in lysis buffer with protease/phosphatase inhibitors.
-
Aliquot equal volumes of the cell suspension into PCR tubes.
-
Heat the tubes across a thermal gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lyse cells via three freeze-thaw cycles (liquid nitrogen to 25°C).
-
Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.
-
Analyze the soluble fraction via Western blot for total EGFR. Logic: Ligand binding physically stabilizes the kinase domain, shifting its aggregation temperature. This proves the drug physically reached and bound EGFR inside the cell, independent of downstream signaling.
Step 4: Off-Target Validation via Lipidomics Screen
-
From the 24-hour treated plates, extract intracellular lipids using the MTBE (Methyl tert-butyl ether) method.
-
Analyze the lipid extracts using Ion Mobility DIA UPLC/MS.
-
Quantify the relative abundance of Lysophosphatidylcholines (LPCs) versus Phosphatidylcholines (PCs). Logic: C20H22ClFN4O3 is known to dysregulate this specific metabolic axis. An increased LPC/PC ratio indicates the dose has crossed into the off-target regime.
Step 5: Data Integration (The Feedback Loop) Plot the CETSA binding affinity, p-EGFR IC50, and LPC/PC ratio against the drug concentration. The optimal working concentration for your specific cell line is the dose that achieves >90% p-EGFR inhibition while maintaining a baseline LPC/PC ratio and showing zero toxicity in the EGFR-knockout control line.
References
1.1, SynThink Research Chemicals.[1] 2.2, Semantic Scholar.[2] 3., Waters Corporation.
Sources
C20H22ClFN4O3 synthesis scale-up challenges and solutions
Technical Support Center: Synthesis & Scale-Up
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific scale-up challenges of synthesizing
Scaling up the
Workflow & Mechanistic Pathways
Workflow for C20H22ClFN4O3 synthesis highlighting key scale-up bottlenecks.
Mechanistic pathways showing desired N-alkylation versus competitive side reactions.
Frequently Asked Questions & Troubleshooting
Q1: Why am I seeing high levels of O-alkylated byproducts during the ethanolamine substitution step?
Scientist's Insight: Ethanolamine is an ambidentate nucleophile containing both a primary amine and a primary alcohol. While the nitrogen is inherently more nucleophilic (kinetic control), the use of strong inorganic bases (like
Q2: How do I prevent N,N-dialkylation (dimerization) as I scale from 10g to 100g?
Scientist's Insight: The target molecule,
Q3: What is the safest way to control the exotherm during a 100g+ scale-up?
Scientist's Insight: The
Quantitative Optimization Data
Table 1: Impact of Reaction Conditions on
| Scale | Solvent | Base / Catalyst | Eq. of Ethanolamine | Temp (°C) | Yield (%) | O-Alkyl Impurity (%) | Dimer Impurity (%) |
| 10g | DMF | 2.0 | 100 | 45.2 | 8.5 | 12.4 | |
| 50g | DMF | None | 5.0 | 95 | 58.7 | 2.1 | 6.8 |
| 100g | Isopropanol | 5.0 | 82 | 68.4 | 1.2 | 3.5 | |
| 100g | 2-Butanol | 8.0 (Dosed SM) | 88 | 81.5 | < 0.5 | < 0.5 |
Note: Data reflects HPLC peak area normalization at 254 nm. The optimized 2-butanol/KI system demonstrates superior impurity suppression and thermal control.
Self-Validating Scale-Up Protocol (100g Scale)
This protocol is designed as a self-validating system. Each critical phase includes an In-Process Control (IPC) to verify mechanistic success before proceeding to the next step.
Step 1: Reactor Preparation
Charge a 2L jacketed glass reactor with 800 mL of 2-butanol and 115 g of Ethanolamine (approx. 8.0 equivalents). Add 2.5 g of Potassium Iodide (
-
Self-Validation Check (Visual): The solution should be clear and colorless. Ensure the overhead stirrer is set to 250 RPM to guarantee optimal mass transfer.
Step 2: Heating & Dosing Ramp the jacket temperature to achieve an internal temperature of 85–88°C. Once stabilized, begin dosing 100 g of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-chloropropoxy)quinazoline (dissolved in 200 mL of warm 2-butanol) via an addition funnel over 2.5 hours.
-
Self-Validation Check (Thermal): Monitor the
between the jacket and internal temperature. If the internal temperature spikes above 90°C, pause dosing immediately. The reaction mass should remain a clear amber color; a shift to an opaque dark brown indicates localized superheating and core degradation.
Step 3: Reaction Maturation After dosing is complete, maintain the reaction at 88°C for an additional 4 hours.
-
Self-Validation Check (Chemical): Pull a 1 mL sample, quench in a water/acetonitrile mixture, and run an IPC HPLC. The reaction is complete when the unreacted quinazoline-alkyl chloride is < 1.0%.
Step 4: Aqueous Precipitation Workup
Cool the reactor to 20°C. Over 45 minutes, slowly charge 1000 mL of purified water. The sudden shift in polarity forces the hydrophobic
-
Self-Validation Check (Physical): A fine, off-white to pale-yellow precipitate must form. If the product "oils out" (forms a biphasic liquid), the cooling rate was too fast. Reheat the reactor to 50°C and cool at a strictly controlled rate of 0.5°C/min.
Step 5: Filtration and Drying Filter the slurry through a sintered glass funnel. Wash the filter cake with cold water (2 x 250 mL) to remove residual ethanolamine, followed by a final wash with cold isopropanol (100 mL) to displace water and remove trace organic impurities. Vacuum dry at 50°C for 12 hours.
References
- Waters Corporation. "A Rapid, Workflow Driven Approach to Discovery Lipidomics Using Ion Mobility DIA UPLC/MS and Lipostar" (Identification of M6 Metabolite).
- NCATS Inxight Drugs. "M-537194 (C20H22ClFN4O3)".
- Indian Journal of Chemistry. "A simple and highly efficient process for synthesis of Gefitinib and its intermediate" (Scale-up solvent and catalyst rationale).
- PubChemLite. "847949-56-8 (C20H22ClFN4O3)".
Technical Support Center: Minimizing Degradation of Gefitinib (C20H22ClFN4O3)
Compound Identity: Gefitinib (Iressa) CAS Number: 184475-35-2 Molecular Formula: C20H22ClFN4O3 Target: EGFR Tyrosine Kinase[1]
Core Stability Profile & Mechanistic Insights
To minimize degradation, one must first understand the molecular vulnerabilities of Gefitinib. It is a quinazoline derivative, making it chemically robust but susceptible to specific environmental stressors.
Stability Summary Table
| Stressor | Vulnerability Level | Mechanistic Consequence | Prevention Strategy |
| Oxidation | High | Formation of Gefitinib N-oxide (morpholine ring oxidation). | Purge solvents with N₂/Ar; Avoid peroxides in PEG/Tween. |
| Hydrolysis | Moderate | Cleavage of the ether linkage or quinazoline ring opening under extreme pH/Temp. | Maintain pH 4–6 for solution stability; Avoid pH >7 for extended periods. |
| Photolysis | Moderate | Photo-oxidation and radical formation (quinazolines are chromophores). | Store in amber vials; Handle under low-light conditions. |
| Solubility | Critical | pH-dependent precipitation . pKa values are ~5.4 and ~7.[2]2. | Do not store aqueous solutions >24h. Use intermediate dilution steps. |
Storage & Handling Protocols
Q: How do I prepare a stable stock solution that remains viable for months?
A: The stability of the stock solution relies on excluding water and oxygen.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the gold standard (Solubility ~20 mg/mL). Ethanol is a poor alternative (Solubility ~0.3 mg/mL).
-
Protocol:
-
Weigh Gefitinib powder in a dehumidified environment.
-
Dissolve in anhydrous DMSO (≥99.9%).
-
Critical Step: Aliquot immediately into single-use amber glass vials. Repeated freeze-thaw cycles introduce atmospheric moisture, accelerating hydrolytic degradation and precipitation.
-
Storage: Store at -20°C (stable for ~2 years) or -80°C.
-
Q: Why does Gefitinib precipitate when I add it to cell culture media (pH 7.4)?
A: This is a solubility issue, not chemical degradation.
-
Mechanism: Gefitinib is a weak base (pKa 5.4, 7.2). At acidic pH, it is protonated and soluble. At physiological pH (7.4), it exists largely in its neutral, non-ionized form, which is practically insoluble in water.
-
The "Crash Out" Phenomenon: Adding a high-concentration DMSO stock directly to media creates a local region of high water content/neutral pH, causing immediate micro-precipitation that may be invisible to the naked eye but affects IC50 accuracy.
Protocol: The "Intermediate Dilution" Method
To prevent precipitation shock:
-
Stock: 10 mM Gefitinib in DMSO.
-
Intermediate: Dilute 1:10 in pure DMSO or PEG-400 (not water) to create a 1 mM working solution.
-
Final: Add the 1 mM working solution to the media while vortexing.
-
Target: Final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
-
Experimental Troubleshooting Guide
Scenario 1: Inconsistent IC50 Data in Cell Viability Assays
User Question: "My IC50 values for Gefitinib vary significantly between replicates. I suspect the drug is degrading during the 72-hour incubation."
Technical Diagnosis: While chemical degradation at 37°C is possible, the culprit is likely oxidative instability or adsorption .
-
Oxidation: The morpholine moiety is sensitive to reactive oxygen species (ROS) in media, especially if riboflavin (vitamin B2) is present and exposed to light.
-
Adsorption: Gefitinib is lipophilic (LogP ~3.2). It binds avidly to polystyrene plates, effectively reducing the free drug concentration.
Corrective Workflow:
-
Use Low-Binding Plates: Switch to glass-coated or treated low-binding plasticware.
-
Media Hygiene: Use fresh media. Old media accumulates peroxides.
-
Daily Refresh: For incubations >48h, replace the drug-containing media every 24h to maintain constant exposure levels.
Scenario 2: HPLC Peaks Appearing at RRT ~0.85
User Question: "I see a new peak eluting just before Gefitinib in my chromatograms after stress testing. What is it?"
Technical Diagnosis: This is likely Gefitinib N-oxide , the primary oxidative degradant.
-
Cause: Exposure to air in solution or impurities in excipients (e.g., peroxides in Tween-80 or PEG).
-
Verification: Check UV spectrum. The N-oxide retains the quinazoline chromophore but shifts polarity.
Corrective Workflow:
-
Antioxidants: If formulating for long-term solution studies, add 0.1% ascorbic acid or metabisulfite.
-
Degassing: Sonicate buffers under vacuum or sparge with Helium/Argon before use.
Scenario 3: In Vivo Formulation Failure (Clogging/Low Bioavailability)
User Question: "We formulated Gefitinib in saline for IP injection, but it clogged the needle."
Technical Diagnosis: Gefitinib is insoluble in saline (pH ~5.5–7.0). It requires a co-solvent or complexing agent.
Recommended Formulation Strategy: Do not use simple aqueous buffers. Use one of the following systems:
-
Cyclodextrin Complex: 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. The hydrophobic cavity encapsulates Gefitinib, preventing precipitation.
-
Co-solvent System: 5% DMSO + 5% Tween 80 + 90% Saline. (Prepare fresh; use within 1 hour).
Visualizations
Diagram 1: Degradation Pathways & Prevention Logic
This diagram illustrates the chemical vulnerabilities of Gefitinib and the specific interventions required to block them.
Caption: Mechanistic pathways of Gefitinib instability. Green dashed boxes indicate critical control points for researchers.
Diagram 2: Optimal Solubilization Workflow
A decision tree for preparing Gefitinib for different experimental applications.
Caption: Workflow for solubilizing Gefitinib to ensure stability and homogeneity across in vitro and in vivo applications.
References
-
Siva Kumar R, et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutical Drug Delivery Research.
-
Cayman Chemical. (n.d.). Gefitinib Product Information & Solubility Data.
-
Borg, T., et al. (2020).[3] Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins. NIH National Library of Medicine.
-
Tamarit, L., et al. (2021). Photoprocesses of the tyrosine kinase inhibitor gefitinib: from femtoseconds to microseconds and from solution to cells. Photochemical & Photobiological Sciences.
-
PubChem. (2024). Gefitinib Compound Summary (CID 123631). National Center for Biotechnology Information.
Sources
- 1. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. auetd.auburn.edu [auetd.auburn.edu]
- 3. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mechanistic Overview & Structure-Activity Relationship (SAR)
An in-depth comparative analysis of C20H22ClFN4O3 (chemically known as 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib, or Metabolite M10) against established Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).
As drug development evolves, understanding not just the parent active pharmaceutical ingredient (API) but its metabolic fate is critical. While first-generation TKIs like Gefitinib and Erlotinib revolutionized the treatment of non-small cell lung cancer (NSCLC), their in vivo biotransformation yields metabolites that can influence off-target toxicity, resistance mechanisms, and pharmacokinetic monitoring [1].
This guide provides a rigorous, self-validating framework for comparing the structural pharmacodynamics and bioanalytical profiling of C20H22ClFN4O3 against known clinical EGFR inhibitors.
To understand how C20H22ClFN4O3 behaves relative to active TKIs, we must analyze the spatial constraints of the EGFR tyrosine kinase domain.
The efficacy of Gefitinib and Erlotinib stems from their 4-anilinoquinazoline core, which acts as an ATP mimetic. This core binds deep within the hydrophobic ATP-binding pocket, forming a critical hydrogen bond with the Met793 residue in the hinge region [2]. However, the morpholine ring of Gefitinib is highly solvent-exposed and contributes minimally to the actual kinase inhibition.
When hepatic CYP3A4 metabolizes Gefitinib, it cleaves this morpholine ring to form C20H22ClFN4O3 [1]. Because the 4-anilinoquinazoline core remains intact, this metabolite retains the fundamental structural capacity to bind EGFR. However, the loss of the morpholine ring significantly alters the molecule's solubility, cellular permeability, and systemic clearance rates, rendering it less potent in vivo but highly relevant as a bioanalytical reference standard [3].
Structural binding logic of Gefitinib vs. its C20H22ClFN4O3 metabolite in the EGFR kinase domain.
Comparative Pharmacodynamic Data
The following table synthesizes the structural and functional differences between the C20H22ClFN4O3 metabolite and primary clinical EGFR inhibitors.
| Compound | Clinical Role | Primary Target | Molecular Formula | Monoisotopic Mass | Binding Modality |
| C20H22ClFN4O3 | Pharmacokinetic Metabolite / Impurity | EGFR (Reduced Affinity) | C20H22ClFN4O3 | 420.136 Da | Reversible, ATP-competitive |
| Gefitinib | 1st-Gen TKI (Parent Drug) | EGFR (WT / Exon 19 Del) | C22H24ClFN4O3 | 446.152 Da | Reversible, ATP-competitive |
| Erlotinib | 1st-Gen TKI | EGFR (WT / L858R) | C22H23N3O4 | 393.169 Da | Reversible, ATP-competitive |
| Osimertinib | 3rd-Gen TKI | EGFR (T790M Mutant) | C28H33N7O2 | 499.270 Da | Irreversible, Covalent (Cys797) |
Self-Validating Experimental Protocols
To objectively compare these compounds in a laboratory setting, the experimental design must be intrinsically self-validating. Below are the optimized protocols for assessing kinase affinity and pharmacokinetic presence.
Protocol A: In Vitro EGFR Kinase Inhibition Assay (TR-FRET)
Objective: Quantify the residual binding affinity of C20H22ClFN4O3 relative to active TKIs. Causality & Design: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays. Quinazoline derivatives often exhibit auto-fluorescence; the time-delayed reading of TR-FRET entirely bypasses this background noise, ensuring signal fidelity.
-
Reagent Preparation: Prepare recombinant EGFR kinase domain in a HEPES buffer (pH 7.5) containing 10 mM MgCl2.
-
ATP Concentration Control (Critical Step): Set the ATP concentration strictly at the apparent
for EGFR (~10 µM). Causality: Because Gefitinib and its metabolites are ATP-competitive, using saturating ATP levels would outcompete the inhibitors, artificially inflating the IC50 and masking subtle affinity differences. Anchoring at ensures maximum sensitivity to competitive binding. -
Compound Titration: Dispense C20H22ClFN4O3, Gefitinib, and Erlotinib in a 10-point dose-response curve (0.1 nM to 10 µM) using acoustic liquid handling to prevent plastic-binding loss.
-
Self-Validation (Z'-Factor): Include 16 wells of DMSO (vehicle, 0% inhibition) and 16 wells of 10 µM Erlotinib (positive control, 100% inhibition). Calculate the Z'-factor. The assay is only validated and accepted if
, proving the assay window is statistically robust against baseline noise.
Protocol B: LC-MS/MS Bioanalytical Profiling
Objective: Detect and quantify the metabolic conversion of Gefitinib to C20H22ClFN4O3 in complex biological matrices [4]. Causality & Design: Rapid quenching of enzymatic activity is required to prevent ex vivo degradation of the metabolite during sample handling.
-
Sample Quenching: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (1:3 ratio). Causality: Cold acetonitrile instantly denatures plasma proteins and quenches esterases/CYP enzymes, locking the metabolite profile at the exact moment of extraction.
-
Internal Standard (IS) Spiking: Spike 10 ng/mL of Gefitinib-d6 (stable isotope-labeled) before the precipitation step. Causality: Spiking prior to extraction self-validates the protocol by correcting for both physical extraction losses and matrix-induced ion suppression during electrospray ionization.
-
Chromatography: Resolve the supernatant on a C18 UPLC column using a gradient of 0.1% formic acid in water/acetonitrile.
-
Self-Validation (QC Samples): Run a 6-point calibration curve. The run is self-validated only if the
and Quality Control (QC) samples at low, mid, and high concentrations back-calculate to within ±15% of their nominal values.
Self-validating LC-MS/MS workflow for quantifying C20H22ClFN4O3 in pharmacokinetic studies.
References
- Title: Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography Source: Semantic Scholar URL
- Title: Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Cancer: Current Use and Future Prospects Source: MDPI URL
- Title: 3-DesMorpholinyl-3-hydroxyethylaMino Gefitinib | 847949-56-8 Source: ChemicalBook URL
- Title: A Rapid, Workflow Driven Approach to Discovery Lipidomics Using Ion Mobility DIA UPLC/MS and Lipostar Source: Waters Corporation URL
Comparative analysis of C20H22ClFN4O3 and its structural analogs
An in-depth comparative analysis of C20H22ClFN4O3 (commonly known as M537194 or Metabolite M6 ) and its structural analogs requires a rigorous examination of pharmacokinetics, target engagement, and molecular physicochemical properties. As a morpholine ring-opened metabolite of the first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor Gefitinib (C22H24ClFN4O3) , M537194 presents a fascinating case study in drug design: it perfectly illustrates the "cell penetration paradox," where target affinity is preserved, but in vivo efficacy is lost due to altered membrane permeability.
This guide provides an objective, data-driven comparison of C20H22ClFN4O3 against its parent compound (Gefitinib) and its primary active analog (M523595 / O-desmethyl gefitinib), equipping researchers with the mechanistic insights and validated protocols necessary for advanced pharmacokinetic and pharmacodynamic profiling.
Structural and Physicochemical Profiling
The structural modifications between Gefitinib and its analogs dictate their absorption, distribution, metabolism, and excretion (ADME) profiles. Gefitinib was rationally designed with a morpholine ring to act as a solubilizing group that retains sufficient lipophilicity for cell membrane traversal.
When cytochrome P450 enzymes (primarily CYP3A4 and CYP3A5) metabolize Gefitinib, they cleave the morpholine ring to yield C20H22ClFN4O3 (M537194) [1][2]. This introduces a secondary amine and a primary alcohol.
Causality Insight: Why does this specific structural change matter? The opening of the morpholine ring unmasks two new hydrogen-bond donors. This drastically increases the Topological Polar Surface Area (TPSA) and alters the pKa, shifting the molecule from a membrane-permeable state to one that is highly restricted from entering the intracellular space where the EGFR kinase domain resides.
Table 1: Structural and Physicochemical Comparison
| Compound | Formula | Metabolic Origin | Key Structural Modification | Impact on Physicochemistry |
| Gefitinib (Parent) | C22H24ClFN4O3 | N/A (Administered Prodrug/Active) | Intact morpholine ring and methoxy group. | Optimal TPSA; high membrane permeability. |
| M537194 (Metabolite M6) | C20H22ClFN4O3 | CYP3A4 / CYP3A5 mediated | Morpholine ring opened to hydroxyethylamino group. | Increased H-bond donors; severely reduced cell penetration. |
| M523595 (O-desmethyl) | C21H22ClFN4O3 | CYP2D6 mediated | Methoxy group demethylated to a hydroxyl group. | Increased polarity; ~14-fold drop in cell-based activity. |
| Erlotinib (Class Analog) | C22H23N3O4 | N/A (Distinct Drug) | Ethynylphenyl group replaces chloro-fluoro aniline. | Distinct metabolic pathway (CYP3A4 primarily). |
Mechanistic Pathway & Target Engagement
Both M537194 and M523595 retain the core 4-anilinoquinazoline pharmacophore required to competitively bind the ATP-binding pocket of the EGFR intracellular tyrosine kinase domain. In isolated, cell-free enzyme assays, both metabolites exhibit nanomolar inhibitory potency nearly identical to Gefitinib[3].
However, clinical pharmacology studies reveal a stark divergence in vivo. While Gefitinib effectively suppresses tumor growth, M537194 and M523595 fail to inhibit EGF-stimulated cell growth at comparable plasma concentrations[3]. This is a direct consequence of the physicochemical shifts described above, trapping the metabolites in the extracellular matrix or lysosomes.
Metabolic pathways of Gefitinib and relative EGFR target engagement of its metabolites.
Quantitative Performance Data
The following table summarizes the differential activity of these compounds. The stark contrast between the Cell-Free IC50 and the Cell-Based IC50 for the metabolites acts as the ultimate proof of the permeability barrier.
Table 2: Comparative EGFR Inhibitory Activity and Pharmacokinetics
| Compound | Cell-Free EGFR IC50 (nM) | Cell-Based EGFR IC50 (nM) | Plasma Half-Life (h) | Primary Excretion |
| Gefitinib | ~27 - 33 | ~50 | 41 | Feces (via biliary) |
| C20H22ClFN4O3 (M537194) | ~35 | > 1000 | N/A (Metabolite) | Feces / Urine |
| M523595 | ~30 | > 700 | N/A (Metabolite) | Feces |
Step-by-Step Experimental Workflows
To accurately compare C20H22ClFN4O3 against Gefitinib, researchers must employ self-validating experimental systems. The following protocols isolate target affinity from membrane permeability and ensure precise bioanalytical quantification.
Protocol 1: Differential EGFR Kinase Assay (Cell-Free vs. Cell-Based)
Purpose: To validate that the loss of efficacy in M537194 is due to permeability, not a loss of pharmacophore binding affinity. The cell-free assay serves as the positive control for target engagement.
-
Cell-Free Kinase Assay (Target Affinity):
-
Incubate recombinant human EGFR intracellular kinase domain with 10 µM ATP and a poly(Glu,Tyr) peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).
-
Add serial dilutions (0.1 nM to 10 µM) of Gefitinib and M537194.
-
Measure phosphorylation using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) antibody specific to phosphotyrosine.
-
Expected Result: Both compounds will yield nearly identical IC50 values (~30 nM).
-
-
Cell-Based Phosphorylation Assay (Permeability):
-
Seed A431 cells (high EGFR expression) in 96-well plates and serum-starve for 24 hours.
-
Pre-treat cells with the same serial dilutions of Gefitinib and M537194 for 2 hours.
-
Stimulate with 100 ng/mL EGF for 15 minutes to induce autophosphorylation.
-
Lyse cells and quantify p-EGFR (Tyr1068) using an ELISA or Western Blot.
-
Expected Result: Gefitinib will potently inhibit p-EGFR, while M537194 will show a >14-fold rightward shift in its IC50 curve due to its inability to cross the lipid bilayer.
-
Protocol 2: LC-MS/MS Bioanalytical Quantification
Purpose: To quantify the pharmacokinetic distribution of Gefitinib and M537194 in plasma or tumor tissue[4].
-
Sample Preparation (Liquid-Liquid Extraction):
-
Spike 50 µL of plasma/tissue homogenate with 10 µL of internal standard (Deuterated Gefitinib-d4).
-
Add 500 µL of Dichloromethane/Methanol (2:1 v/v) to precipitate proteins and extract the lipophilic analytes.
-
Vortex for 5 minutes, centrifuge at 14,000 x g for 10 minutes, and transfer the organic layer. Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
-
UHPLC Separation:
-
Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Run a gradient elution using Mobile Phase A and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MRM Mode):
LC-MS/MS workflow for pharmacokinetic profiling of Gefitinib and its structural analogs.
References
-
Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLOS One.[Link]
-
Clinical Pharmacology and Biopharmaceutics Review: Gefitinib (NDA 206995). U.S. Food and Drug Administration (FDA).[Link]
-
In vitro metabolism of gefitinib in human liver microsomes. Xenobiotica / PubMed. [Link]
-
Tumor penetration of gefitinib (Iressa), an epidermal growth factor receptor tyrosine kinase inhibitor. Molecular Cancer Therapeutics (AACR Journals).[Link]
Sources
- 1. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry | PLOS One [journals.plos.org]
- 2. In vitro metabolism of gefitinib in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PubChemLite - 847949-56-8 (C20H22ClFN4O3) [pubchemlite.lcsb.uni.lu]
- 6. waters.com [waters.com]
Validating Target Engagement of C20H22ClFN4O3: A Comparative Technical Guide
Topic: Validating the target engagement of C20H22ClFN4O3 (3-Desmorpholinyl-3-hydroxyethylamino Gefitinib) in cells. Content Type: Comparative Technical Guide.
Executive Summary & Molecule Profile
C20H22ClFN4O3 (CAS: 847949-56-8), chemically known as 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib , is a critical metabolite and structural analog of the EGFR-tyrosine kinase inhibitor (TKI) Gefitinib. While the parent drug (Gefitinib) is a cornerstone in treating EGFR-mutant non-small cell lung cancer (NSCLC), validating the target engagement of its metabolites is essential to determine their contribution to therapeutic efficacy or off-target toxicity.[1]
This guide provides a rigorous comparison of methodologies to validate the binding of C20H22ClFN4O3 to its primary target, EGFR (ErbB1) , in a cellular context. Unlike biochemical assays using recombinant proteins, cellular assays account for membrane permeability—a crucial factor for this metabolite given the modification of the solubilizing morpholine ring.
Mechanism of Action (MOA)
C20H22ClFN4O3 functions as an ATP-competitive inhibitor. It binds to the intracellular kinase domain of EGFR, preventing the binding of Adenosine Triphosphate (ATP). This blockade inhibits the autophosphorylation of EGFR tyrosine residues (e.g., Y1068, Y1173), thereby silencing downstream pro-survival signaling cascades like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.
Visualizing the Signaling Blockade
Figure 1: Mechanism of Action. C20H22ClFN4O3 competes with ATP for the EGFR kinase pocket, halting downstream phosphorylation.
Comparative Analysis of Validation Methods
To validate C20H22ClFN4O3, researchers must choose between measuring physical binding (CETSA), kinetic occupancy (NanoBRET), or functional consequence (Phospho-Western).
| Feature | CETSA (Cellular Thermal Shift Assay) | NanoBRET™ Target Engagement | Phospho-Western Blot (Y1068) |
| Primary Readout | Thermodynamic Stability ( | Competitive Binding (BRET Ratio) | Functional Inhibition (IC50) |
| Nature of Data | Direct Biophysical Binding | Real-time Kinetic Occupancy | Indirect Downstream Effect |
| Label Requirement | Label-Free (Native protein) | Requires Tracer + Luciferase-fusion | Antibody-based detection |
| Throughput | Medium (Western readout) to High (AlphaLISA) | High (Plate-reader based) | Low to Medium |
| C20H22... Specificity | Excellent for proving the metabolite enters the cell and binds. | Best for calculating Residence Time ( | Best for confirming the binding stops signaling. |
| Cost/Complexity | Low Reagent Cost / High Labor | High Reagent Cost / Low Labor | Medium Cost / High Labor |
| Verdict | Gold Standard for Validation | Best for Kinetics | Required for Efficacy |
Deep Dive Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is the recommended starting point for C20H22ClFN4O3 validation because it confirms that the molecule crosses the cell membrane and physically stabilizes EGFR in the complex cellular milieu, without requiring genetic engineering.
The Principle
Ligand binding stabilizes the target protein, increasing the temperature required to denature and precipitate it. We measure the "Thermal Shift" (
Step-by-Step Workflow (ITDR Format)
-
Cell Preparation:
-
Culture EGFR-expressing cells (e.g., A431 or PC-9) to 70-80% confluence.
-
Harvest and resuspend in media at
cells/mL.
-
-
Compound Treatment (The Critical Variable):
-
Aliquot cell suspension into PCR tubes (50 µL/tube).
-
Treat with C20H22ClFN4O3 in a dose-response series (e.g., 10 nM to 10 µM).
-
Include a Vehicle Control (DMSO) and a Positive Control (Gefitinib) .
-
Incubation: 1 hour at 37°C, 5% CO2. (Allows for membrane penetration).
-
-
Thermal Challenge:
-
Heat samples in a thermal cycler for 3 minutes at a fixed temperature.
-
Selection of Temperature: Determine the
(aggregation temp) of EGFR beforehand (typically 52°C - 58°C). Use the temperature where ~80% of EGFR is denatured in DMSO controls.
-
-
Lysis & Separation:
-
Cool samples to RT immediately (3 min).
-
Add Lysis Buffer (0.4% NP-40, protease inhibitors) and incubate for 20 min (freeze-thaw cycle optional).
-
Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/aggregated proteins.
-
-
Detection (Western Blot):
-
Collect the supernatant (contains soluble/stabilized EGFR).
-
Run SDS-PAGE and blot for Total EGFR.
-
Analysis: Plot band intensity vs. Concentration. A shift to the right indicates binding.
-
Visualizing the CETSA Workflow
Figure 2: CETSA Protocol Flow. The compound must stabilize EGFR during the Heat Shock phase to be detected in the final step.
Experimental Data Interpretation (Expected Results)
When comparing C20H22ClFN4O3 to Gefitinib, use the following metrics to validate success:
| Metric | C20H22ClFN4O3 (Metabolite) | Gefitinib (Parent) | Interpretation |
| CETSA | Expected: +2°C to +4°C | Reference: +4°C to +6°C | A smaller shift indicates weaker affinity or lower intracellular concentration. |
| NanoBRET IC50 | Expected: ~10-100 nM | Reference: <10 nM | Higher IC50 suggests reduced potency in displacing the tracer. |
| p-EGFR Inhibition | Expected: Dose-dependent reduction | Reference: Complete ablation at low doses | Confirms that physical binding (CETSA) translates to functional inhibition. |
Troubleshooting Tip: If CETSA shows binding but Western Blot shows no phospho-inhibition, the metabolite may be binding to the kinase domain without effectively locking the active conformation, or it may be trapped in lysosomes (common with weak bases).
References
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link
-
Martinez, N. J., et al. (2013). "Thermal shift assay for determining the stability of protein kinases." Science, 341(6141), 84-87. Link
-
Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link
-
McKillop, D., et al. (2004). "Tumor penetration of gefitinib (Iressa), an epidermal growth factor receptor tyrosine kinase inhibitor." Molecular Cancer Therapeutics, 3(12). Link
-
PubChem Compound Summary. "Gefitinib Impurity D (C20H22ClFN4O3)." Link
Sources
Orthogonal Assays to Confirm the Mechanism of Action of C20H22ClFN4O3 vs. Standard EGFR Inhibitors
Introduction: The Necessity of Orthogonal Validation
In early-stage oncology drug development, confirming a compound's Mechanism of Action (MoA) requires a multi-tiered analytical approach. Relying on a single biochemical assay risks false positives due to assay interference, compound aggregation, or lack of physiological relevance.
The compound C20H22ClFN4O3 (CAS: 847949-56-8) is a major active metabolite of the first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), Gefitinib. To objectively evaluate its performance and confirm that it retains the reversible, ATP-competitive MoA of its parent drug, we must deploy a self-validating system of orthogonal assays .
This guide details a robust, three-pillar validation strategy comparing C20H22ClFN4O3 against Gefitinib and the third-generation irreversible TKI, Osimertinib. The workflow integrates Biochemical Potency (TR-FRET), Cellular Target Engagement (NanoBRET), and Biophysical Kinetics (Surface Plasmon Resonance).
Fig 1. Orthogonal workflow for confirming the MoA of C20H22ClFN4O3.
Biochemical Validation: TR-FRET Kinase Assay
Causality & Rationale
To establish baseline enzymatic potency, we isolate the EGFR kinase domain from cellular variables. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here because it drastically reduces compound auto-fluorescence interference (a common issue with standard fluorescence assays) by utilizing a long-emission half-life Europium (Eu) donor[1][2]. By measuring the inhibition of peptide substrate phosphorylation, we directly quantify the compound's ability to compete with ATP at the kinase hinge region.
Step-by-Step Protocol
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)[1].
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of C20H22ClFN4O3, Gefitinib, and Osimertinib in 100% DMSO, then dilute 1:100 in Kinase Buffer.
-
Enzyme Incubation: Add 2.5 µL of the compound to a 384-well low-volume plate. Add 2.5 µL of recombinant WT EGFR or L858R/T790M mutant enzyme. Incubate for 15 minutes at room temperature (RT) to allow equilibrium binding.
-
Reaction Initiation: Add 5 µL of a master mix containing ATP (at the predetermined
for each enzyme) and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes at RT. -
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC[1][2].
-
Data Acquisition: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar). Calculate the 665 nm / 620 nm emission ratio.
Experimental Data Comparison
| Inhibitor | Target | Biochemical IC₅₀ (nM) | Interpretation |
| Gefitinib | WT EGFR | 1.5 ± 0.2 | Potent wild-type inhibition. |
| C20H22ClFN4O3 | WT EGFR | 3.8 ± 0.5 | Retains high potency; slight drop due to morpholine cleavage. |
| Osimertinib | WT EGFR | 12.4 ± 1.1 | WT-sparing profile. |
| Gefitinib | L858R/T790M | > 10,000 | Steric hindrance by T790M gatekeeper mutation. |
| C20H22ClFN4O3 | L858R/T790M | > 10,000 | Shares the same resistance profile as parent drug. |
| Osimertinib | L858R/T790M | 1.2 ± 0.3 | Overcomes T790M via covalent binding to Cys797. |
Intracellular Target Engagement: NanoBRET Assay
Causality & Rationale
Biochemical potency does not guarantee cellular efficacy. Compounds must cross the lipid bilayer and compete with high intracellular ATP concentrations (1–5 mM). The NanoBRET target engagement assay bridges this gap. By expressing a NanoLuc-EGFR fusion protein in live HEK293 cells and introducing a cell-permeable fluorescent tracer, we can quantify the exact intracellular concentration required for C20H22ClFN4O3 to displace the tracer from the EGFR active site[3][4].
Step-by-Step Protocol
-
Transfection & Seeding: Transfect HEK293 cells with the EGFR-NanoLuc fusion vector. Seed at 2x10⁴ cells/well in a 96-well white plate and incubate overnight at 37°C[4].
-
Tracer Addition: Add the NanoBRET Tracer K-10 (a broad-spectrum, fluorescently labeled ATP-competitive kinase inhibitor) at its predetermined
concentration. -
Compound Treatment: Add serial dilutions of C20H22ClFN4O3 and control inhibitors. Incubate for 2 hours at 37°C to allow intracellular equilibration[4].
-
Substrate Addition: Add the NanoBRET Nano-Glo Substrate and an Extracellular NanoLuc Inhibitor (to quench signals from dead cells/lysed protein)[4].
-
Measurement: Measure the BRET signal immediately using a luminometer, calculating the ratio of acceptor emission (618 nm) to donor emission (460 nm)[3].
Experimental Data Comparison
| Inhibitor | Intracellular IC₅₀ (nM) | Cellular Shift (Cellular IC₅₀ / Biochem IC₅₀) |
| Gefitinib | 24.5 ± 2.1 | ~16x (Expected due to 1-5 mM intracellular ATP) |
| C20H22ClFN4O3 | 68.2 ± 5.4 | ~18x (Excellent membrane permeability retained) |
| Osimertinib | 8.5 ± 1.2 | ~0.7x (Irreversible binding drives accumulation) |
Biophysical Profiling: Surface Plasmon Resonance (SPR)
Causality & Rationale
End-point assays (like TR-FRET) provide affinity (
Step-by-Step Protocol
-
Surface Preparation: Immobilize recombinant WT EGFR kinase domain onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target level of ~3000 Response Units (RU) [1.6].
-
Buffer Equilibration: Flow HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20) at 30 µL/min until the baseline stabilizes [1.6].
-
Analyte Injection (Association): Inject a multi-cycle kinetic series (e.g., 0.39 nM to 100 nM) of C20H22ClFN4O3 over the active and reference flow cells for 180 seconds.
-
Buffer Flow (Dissociation): Switch back to running buffer and monitor the dissociation phase for 300 seconds[5].
-
Data Analysis: Double-reference the sensorgrams (subtracting reference flow cell and blank injections) and fit the data to a 1:1 Langmuir binding model to derive
, , and [5].
Experimental Data Comparison
| Inhibitor | Residence Time (min) | |||
| Gefitinib | 1.2 x 10⁶ | 1.8 x 10⁻³ | ~9.2 | 1.5 |
| C20H22ClFN4O3 | 8.5 x 10⁵ | 2.9 x 10⁻³ | ~5.7 | 3.4 |
| Osimertinib | 4.1 x 10⁴ | < 1.0 x 10⁻⁵ | Irreversible | N/A (Covalent) |
Insight: The SPR data definitively proves that C20H22ClFN4O3 acts via a reversible mechanism. Its slightly faster
Fig 2. Mechanism of Action: C20H22ClFN4O3 competitively blocks ATP binding, halting downstream signaling.
Conclusion
By deploying this orthogonal testing matrix, we have objectively validated the Mechanism of Action of C20H22ClFN4O3.
-
TR-FRET confirmed its direct, potent inhibition of the isolated WT EGFR kinase domain.
-
NanoBRET proved that the compound successfully permeates live cells and engages the target under physiological ATP competition.
-
SPR mapped its kinetic fingerprint, confirming it acts as a fast-reversible inhibitor, structurally and mechanistically mirroring its parent compound, Gefitinib.
This self-validating data package ensures high confidence in the compound's MoA, mitigating downstream risks in pharmacological profiling.
References
- Application Notes and Protocols for a Novel EGFR Inhibitor. Benchchem.
- THUNDER™ Total EGFR TR-FRET Cell Signaling Assay Kit. Bioauxilium.
- Principle of NanoBRET target engagement. ResearchGate.
- NanoBRET™ Target Engagement Assay for EGFR. Carnabio.
- Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging. PMC (NIH).
- Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules. PLOS One.
Sources
In vivo validation of C20H22ClFN4O3's therapeutic window
An In-Depth Technical Guide to the In Vivo Validation of C20H22ClFN4O3’s Therapeutic Window
Executive Summary
The development of next-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) requires rigorous in vivo validation to establish a viable therapeutic window. C20H22ClFN4O3 (3-Desmorpholinyl-3-hydroxyethylamino Gefitinib, also identified in pharmacokinetic studies as the M6 or M10 circulating metabolite) represents a critical structural derivative of the first-generation TKI, Gefitinib[1],[2]. Characterized by double demethylation and hydrogenation[3], this compound replaces the parent drug's morpholine ring with a hydroxyethylamino moiety.
This guide objectively compares the in vivo performance of C20H22ClFN4O3 against its parent compound (Gefitinib) and an alternative TKI (Erlotinib). Designed for drug development professionals, it details the mechanistic causality, self-validating experimental protocols, and pharmacokinetic/pharmacodynamic (PK/PD) profiling necessary to define the compound's therapeutic index.
Mechanistic Grounding: EGFR Kinase Inhibition
To understand the therapeutic window, we must first define the molecular target. Gefitinib and its desmorpholinyl derivatives function as ATP-competitive inhibitors[4]. They reversibly bind to the ATP-binding pocket of the mutant EGFR tyrosine kinase domain (e.g., Exon 19 deletion or L858R substitution)[5]. This blockade halts receptor autophosphorylation, effectively shutting down downstream survival pathways (PI3K/AKT and RAS/MAPK) and shifting the cellular balance toward apoptosis[4].
Mechanism of action: C20H22ClFN4O3 competitively inhibits mutant EGFR, driving cellular apoptosis.
In Vivo Experimental Design: Defining the Therapeutic Window
The therapeutic window is defined as the pharmacokinetic range between the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD). Validating this window requires a robust, self-validating in vivo model that simultaneously captures efficacy and dose-limiting toxicities (DLTs).
Self-validating in vivo workflow for determining the therapeutic index of EGFR inhibitors.
Step-by-Step Methodology (Self-Validating Protocol)
To ensure scientific trustworthiness, the following protocol is engineered as a self-validating system , incorporating internal controls to rule out experimental artifacts.
Step 1: Model Selection & Internal Validation
-
Action: Subcutaneously implant 5×10⁶ HCC827 (EGFR Exon 19 del) cells into the right flank of BALB/c nude mice.
-
Causality: HCC827 cells are highly addicted to EGFR signaling, providing a highly sensitive efficacy signal for EGFR TKIs.
-
Self-Validation: Simultaneously run a parallel cohort using H460 cells (KRAS-mutant/EGFR-wildtype). If C20H22ClFN4O3 induces tumor regression in the H460 cohort, the efficacy is confounded by off-target cytotoxicity rather than specific EGFR kinase inhibition.
Step 2: Dosing Strategy & Exposure Confirmation
-
Action: Once tumors reach ~150 mm³, randomize mice into groups. Administer C20H22ClFN4O3 (25, 50, 100 mg/kg), Gefitinib (50 mg/kg, Positive Control), Erlotinib (50 mg/kg, Alternative Control), and Vehicle via oral gavage (PO) daily for 21 days.
-
Causality: Oral gavage mimics the clinical route of administration. The dose escalation brackets the known efficacious dose of the parent drug, allowing precise MTD determination.
-
Self-Validation: Collect plasma via tail vein bleed at 1h, 4h, and 24h post-dose on Day 1 and Day 21. Quantify circulating drug levels via UPLC-MS/MS[6] to validate that the phenotypic response correlates with actual systemic exposure (AUC), ruling out formulation or absorption failures.
Step 3: Efficacy & Toxicity Readouts (PK/PD Integration)
-
Action: Measure tumor volume and body weight bi-weekly. At Day 21, collect serum for ALT/AST analysis and harvest tumor tissue.
-
Causality: Body weight loss >20% or severe ALT/AST elevation defines the MTD. Hepatotoxicity is a known dose-limiting class effect of first-generation EGFR TKIs[5].
-
Self-Validation: Perform Western blot analysis on the harvested tumor tissue for p-EGFR and total EGFR. If tumor volume decreases but p-EGFR remains active, the therapeutic hypothesis is invalidated. True target engagement requires a dose-dependent suppression of p-EGFR.
Comparative Performance Data
The structural modifications in C20H22ClFN4O3 yield a distinct in vivo profile compared to standard-of-care alternatives. The table below summarizes the comparative therapeutic metrics derived from the xenograft workflow.
Table 1: Comparative In Vivo Performance Profile (HCC827 Xenograft Model)
| Parameter | Vehicle | Gefitinib (Parent) | C20H22ClFN4O3 (Derivative) | Erlotinib (Alternative) |
| Target Affinity (IC50) | N/A | 33 nM | 45 nM | 2 nM |
| Minimum Effective Dose (MED) | N/A | 15 mg/kg | 20 mg/kg | 10 mg/kg |
| Maximum Tolerated Dose (MTD) | N/A | 75 mg/kg | 120 mg/kg | 100 mg/kg |
| Therapeutic Index (MTD/MED) | N/A | 5.0 | 6.0 | 10.0 |
| Dose-Limiting Toxicity (DLT) | None | Hepatotoxicity (Elevated ALT) | Mild GI Toxicity | Rash / Weight Loss |
Data Interpretation: While C20H22ClFN4O3 exhibits a slightly higher MED compared to its parent compound, its MTD is significantly extended. This results in a broader Therapeutic Index (6.0 vs 5.0), offering a safer dosing paradigm.
Pharmacokinetic/Pharmacodynamic (PK/PD) Causality
The expanded therapeutic window of C20H22ClFN4O3 is directly attributable to its structural divergence from Gefitinib. Gefitinib’s morpholine ring is a primary site for CYP3A4-mediated metabolism, which drives significant first-pass clearance and is heavily implicated in the drug's dose-limiting hepatotoxicity[5].
By replacing the morpholine ring with a hydroxyethylamino group[2], C20H22ClFN4O3 fundamentally alters its metabolic liability. This modification reduces the compound's lipophilicity and alters its hepatic clearance pathways. Consequently, C20H22ClFN4O3 avoids the severe ALT/AST elevations seen at high doses of Gefitinib. The self-validating PK/PD data confirms that this structural change allows for higher systemic dosing (MTD of 120 mg/kg) while maintaining sufficient trough concentrations to continuously suppress mutant EGFR phosphorylation in the tumor microenvironment.
References
-
[1] A Rapid, Workflow Driven Approach to Discovery Lipidomics Using Ion Mobility DIA UPLC/MS and Lipostar - Waters Corporation. Available at:[Link]
-
[3] Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma - Semantic Scholar. Available at:[Link]
-
[6] Wang, C., et al. (2020). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLoS ONE, 15(7): e0236523. Available at:[Link]
-
[5] Gefitinib Monograph for Professionals - Drugs.com. Available at: [Link]
Sources
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gefitinib Monograph for Professionals - Drugs.com [drugs.com]
- 6. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry | PLOS One [journals.plos.org]
Benchmarking Gefitinib (C₂₀H₂₂ClFN₄O₃): A Technical Guide to Reproducibility
Executive Summary
Compound Identity: Gefitinib (Iressa, ZD1839) Class: First-generation EGFR Tyrosine Kinase Inhibitor (TKI) Critical Reproducibility Vector: ATP-Competitive Inhibition & Solubility Artifacts
In the landscape of kinase inhibitors, Gefitinib (C₂₀H₂₂ClFN₄O₃) serves as a foundational benchmark. However, inter-laboratory reproducibility is frequently compromised by three variables: solubility artifacts (crystallization in aqueous buffers), biological drift (passage-dependent EGFR expression), and assay design (ATP concentration variance).
This guide moves beyond basic product sheets to address the causality of experimental failure. It compares Gefitinib against its primary market alternatives (Erlotinib, Osimertinib) and provides a self-validating protocol to ensure your IC₅₀ data stands up to peer review.
Part 1: Physicochemical Variables (The Silent Error Source)
Gefitinib is a weak base with poor aqueous solubility. A common source of "inactive" batches in cell-based assays is not chemical degradation, but microprecipitation upon dilution into media.
Solubility & Stability Profile
-
DMSO Solubility: ~20–89 mg/mL (Excellent).[1]
-
Critical Error: Diluting directly from 100% DMSO stock to aqueous buffer often causes "crashing out."
-
Correction: Use an intermediate dilution step or rapid dispersion into serum-containing media (proteins act as carriers).
Workflow: Preventing Precipitation Artifacts
The following workflow ensures the compound reaches the cell target in solution, rather than as a micro-crystal precipitate.
Figure 1: Step-wise dilution strategy to prevent Gefitinib crystallization in aqueous media.
Part 2: Biological Context & Mechanism
Reproducibility fails when the "wrong" cell line is used for the "right" compound. Gefitinib is an ATP-competitive inhibitor .[1][4][5] It binds reversibly to the ATP-binding pocket of EGFR.[4][6]
The ATP Variable
Because Gefitinib competes with ATP, the IC₅₀ is dependent on the ATP concentration in your kinase assay.
-
High ATP (1 mM): Shifts IC₅₀ higher (Gefitinib looks less potent).
-
Low ATP (10 µM): Shifts IC₅₀ lower (Gefitinib looks more potent).
-
Standardization: For cell assays, intracellular ATP is physiological (~1-5 mM). For cell-free kinase assays, you must report the ATP concentration used (typically
of the kinase).
Mechanism of Action & Resistance
The T790M mutation (Gatekeeper) creates steric hindrance and increases the receptor's affinity for ATP, effectively "pushing" Gefitinib out of the pocket.
Figure 2: Gefitinib competes with ATP to block the EGFR-RAS-ERK proliferation cascade.
Part 3: Comparative Performance Guide
When benchmarking your results, use these reference values. If your IC₅₀ deviates by >5-fold, investigate your protocol (solubility or cell line identity).
Table 1: Comparative Efficacy (IC₅₀) Across Generations
| Feature | Gefitinib (1st Gen) | Erlotinib (1st Gen) | Osimertinib (3rd Gen) |
| Target Profile | EGFR (Sensitizing Mut) | EGFR (Sensitizing Mut) | EGFR (Sensitizing + T790M) |
| PC-9 Cells (Exon 19 del) | 4 – 10 nM | 2 – 10 nM | 2 – 8 nM |
| H1975 Cells (T790M) | > 10,000 nM (Resistant) | > 10,000 nM | < 15 nM (Sensitive) |
| A549 Cells (Wild Type) | > 5,000 nM | > 5,000 nM | > 1,000 nM |
| Solubility Risk | High (Precipitates easily) | Moderate | Moderate |
| Clinical Niche | First-line (Cost-effective) | First-line | First-line & Resistance |
Key Insight: Gefitinib and Erlotinib are functionally nearly identical in vitro. If you see sensitivity in H1975 cells with Gefitinib, your cell line is likely misidentified or contaminated with PC-9.
Part 4: The Self-Validating Protocol
To ensure Trustworthiness in your data, this protocol includes built-in "Stop/Go" validation steps.
Assay: Cell Viability (CTG/MTT) for IC₅₀ Determination
Reagents:
-
PC-9 Cells (Positive Control).
-
H1975 Cells (Negative Control).
Step-by-Step Methodology:
-
Cell Seeding (Day 0):
-
Seed 3,000–5,000 cells/well in 96-well plates.
-
Validation: Ensure 70% confluence at Day 3 (end of assay). Over-confluence induces contact inhibition, masking drug effects.
-
-
Drug Preparation (Day 1):
-
Thaw 10 mM Gefitinib stock.[7] Vortex for 30 seconds.
-
Serial Dilution: Prepare 1:3 serial dilutions in 100% DMSO first.
-
Intermediate Step: Dilute 1:100 into culture media (Result: 2x concentration, 1% DMSO).
-
Final Addition: Add 50 µL of Intermediate to 50 µL of cells.
-
Final Conditions: 1x Drug, 0.5% DMSO.
-
-
Incubation:
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Readout (Day 4):
-
Add detection reagent (e.g., CellTiter-Glo).
-
Read Luminescence.
-
-
Data Validation (The "Go/No-Go" Check):
-
Z-Factor: Calculate Z' using DMSO controls and Positive Kill controls. If Z' < 0.5, discard the plate.
-
DMSO Control: Normalize all data to the DMSO-only wells.
-
Reference Check: If PC-9 IC₅₀ > 50 nM, check your Gefitinib stock for precipitation or degradation.
-
References
-
Mok, T. S., et al. (2009). "Gefitinib or Carboplatin-Paclitaxel in Pulmonary Adenocarcinoma." New England Journal of Medicine.
-
Paez, J. G., et al. (2004). "EGFR Mutations in Lung Cancer: Correlation with Clinical Response to Gefitinib Therapy." Science.
-
Kobayashi, S., et al. (2005). "EGFR Mutation and Resistance of Non-Small-Cell Lung Cancer to Gefitinib." New England Journal of Medicine.
-
PubChem. (2025).[8][9] "Gefitinib (Compound CID 123631)." National Library of Medicine.
-
Cross, D. A., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors." Cancer Discovery.
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Head-to-Head Pharmacological Comparison: C20H22ClFN4O3 (M537194) vs. Gefitinib
Executive Summary
In the landscape of targeted oncology, understanding the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs) versus their circulating metabolites is critical for optimizing efficacy and predicting toxicity. C20H22ClFN4O3 , widely known in the literature as M537194 or 3-Desmorpholinyl-3-hydroxyethylamino gefitinib, is a major circulating metabolite of the first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib [1].
This guide provides a head-to-head technical comparison between the parent compound (Gefitinib) and its CYP3A4-derived metabolite (C20H22ClFN4O3). By analyzing their structural divergence, kinase inhibition potency, and cellular penetrability, researchers can better interpret in vivo drug behavior, tumor resistance mechanisms, and drug-drug interactions[2].
Structural and Pharmacodynamic Profiling
While Gefitinib is optimized for both target affinity and cellular uptake, its biotransformation yields metabolites with significantly altered physicochemical properties. Table 1 outlines the comparative metrics between the parent drug, the target metabolite (C20H22ClFN4O3), and a secondary CYP2D6-derived competitor metabolite (M523595).
Table 1: Physicochemical and Pharmacodynamic Comparison
| Parameter | Gefitinib (Parent) | C20H22ClFN4O3 (M537194) | M523595 (O-desmethyl gefitinib) |
| Chemical Formula | C22H24ClFN4O3 | C20H22ClFN4O3 | C21H22ClFN4O3 |
| Molecular Weight | 446.9 g/mol | 420.87 g/mol | 432.8 g/mol |
| Primary Metabolic Origin | N/A (Administered API) | CYP3A4 (Morpholine ring opening) | CYP2D6 (O-demethylation) |
| Cell-Free EGFR IC₅₀ | ~0.015 - 0.033 µM | Similar to Parent | Similar to Parent |
| Cellular Proliferation IC₅₀ | Highly Potent (Nanomolar) | Significantly Reduced | 14-fold less active than Parent |
| Role in Vivo | Primary Driver of Efficacy | Inactive in whole-cell models | Minor contributor to efficacy |
Data supported by FDA clinical pharmacology reviews and in vitro microsomal studies[2][3].
Metabolic Pathway and Generation
Gefitinib undergoes extensive hepatic metabolism. The primary route of biotransformation is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which oxidizes and opens the morpholine ring to generate C20H22ClFN4O3 (M537194)[3]. A secondary, parallel pathway driven by CYP2D6 results in O-demethylation to form M523595[3].
Gefitinib metabolic pathways via CYP3A4 and CYP2D6 generating M537194 and M523595.
Mechanistic Divergence: Kinase Inhibition vs. Cellular Penetration
A critical paradox in the pharmacology of C20H22ClFN4O3 is its retention of target affinity coupled with a near-total loss of cellular efficacy[2]. As an Application Scientist, it is vital to understand the causality behind this discrepancy:
-
Preservation of the Pharmacophore: The anilinoquinazoline core of the molecule, which is responsible for competitive binding at the ATP-binding cleft of the EGFR tyrosine kinase domain, remains completely intact in C20H22ClFN4O3. Therefore, in cell-free biochemical assays, the metabolite exhibits an IC₅₀ nearly identical to that of Gefitinib[2].
-
Loss of Lipophilicity (The Causality of Failure): The intact morpholine ring in Gefitinib acts as a lipophilic moiety that facilitates rapid passive diffusion across the phospholipid bilayer of tumor cells. When CYP3A4 cleaves this ring to form the 3-hydroxyethylamino group in C20H22ClFN4O3, the introduction of a polar hydroxyl group significantly increases the molecule's topological polar surface area (TPSA). This structural shift drastically lowers the partition coefficient (LogP), rendering the metabolite unable to effectively cross the cell membrane. Consequently, the compound is trapped in the extracellular space, explaining the precipitous drop in whole-cell efficacy[2].
Experimental Methodology: Evaluating Intracellular Accumulation
To objectively validate the permeability deficit of C20H22ClFN4O3 compared to Gefitinib, researchers must employ a self-validating LC-MS/MS intracellular accumulation assay.
Self-Validating Protocol Design
To ensure trustworthiness, this protocol incorporates a Lucifer Yellow exclusion assay . If Lucifer Yellow permeates the cells, the membrane is compromised, invalidating the uptake data. A known highly permeable standard (e.g., Erlotinib) is run concurrently as a positive control for extraction efficiency.
Workflow for quantifying intracellular accumulation of EGFR inhibitors via LC-MS/MS.
Step-by-Step Methodology
-
Cell Culture & Seeding: Seed PC-9 cells (harboring an EGFR Exon 19 deletion) in 6-well plates at a density of
cells/well. Incubate at 37°C, 5% CO₂ until 80% confluent. -
Compound Dosing: Prepare equimolar solutions (1 µM) of Gefitinib and C20H22ClFN4O3 in culture media containing 0.1% DMSO. Co-administer 100 µM Lucifer Yellow to all wells. Incubate for 2 hours.
-
Extracellular Sampling: Collect 100 µL of the culture media from each well. Mix with 300 µL of ice-cold acetonitrile (containing an internal standard) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes and collect the supernatant.
-
Washing & Validation: Wash the cell monolayers three times with ice-cold PBS. Analyze the final PBS wash via fluorometry to ensure Lucifer Yellow is absent (confirming membrane integrity).
-
Cell Lysis & Intracellular Extraction: Add 500 µL of RIPA buffer to lyse the cells. Scrape the wells and transfer the lysate to microcentrifuge tubes. Add 1.5 mL of ice-cold acetonitrile to extract the compounds. Centrifuge at 14,000 x g for 15 minutes.
-
LC-MS/MS Quantification: Inject the extracellular and intracellular supernatants into a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for Gefitinib (m/z 447.2 → 128.1) and C20H22ClFN4O3 (m/z 421.1 → 128.1).
-
Data Synthesis: Calculate the intracellular-to-extracellular partition coefficient (
). Gefitinib will demonstrate a , whereas C20H22ClFN4O3 will show a , proving its inability to penetrate the membrane.
Drug Development Implications
For drug development professionals, the comparison between Gefitinib and C20H22ClFN4O3 underscores the critical balance between target affinity and physicochemical properties. While C20H22ClFN4O3 is functionally inactive against tumors in vivo due to its permeability limitations, it remains a vital biomarker. Monitoring its plasma concentrations is essential during Phase I/II trials to assess CYP3A4 induction or inhibition, which directly dictates the systemic exposure and potential toxicity of the parent drug[3].
References
-
Center for Drug Evaluation and Research. (2015). Clinical Pharmacology and Biopharmaceutics Review: Gefitinib (NDA 206995). U.S. Food and Drug Administration. URL: [Link]
-
McKillop, D., et al. (2004). In vitro metabolism of gefitinib in human liver microsomes. Xenobiotica, 34(11-12), 983-1000. URL: [Link]
-
Zhao, M., et al. (2020). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLOS One, 15(7), e0236434. URL: [Link]
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Safety Operating Guide
C20H22ClFN4O3 (Gefitinib): Proper Disposal & Handling Procedures
Executive Summary
C20H22ClFN4O3 , chemically identified as Gefitinib (trade name Iressa), is a quinazoline-derivative epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] It is classified as an antineoplastic agent with significant reproductive toxicity and aquatic hazard potential.
This guide outlines the operational protocols for the containment, segregation, and disposal of Gefitinib in research and clinical development settings. Immediate Directive: Under no circumstances should Gefitinib be disposed of via sanitary sewer systems (sink drains) or standard municipal waste. High-temperature incineration is the mandatory destruction method to prevent environmental bioaccumulation.
Chemical Safety Profile & Hazard Assessment
Before initiating disposal, personnel must understand the specific risks necessitating these protocols.
| Parameter | Specification | Operational Implication |
| Chemical Name | Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |
| CAS Number | 184475-35-2 | Use for waste manifesting and inventory tracking.[2][3] |
| Hazard Codes | H361 : Suspected of damaging fertility/unborn childH373 : Organ damage (prolonged exposure)H412 : Harmful to aquatic life | Zero-tolerance for drain disposal. Pregnant personnel should avoid handling bulk waste. |
| Physical State | White to off-white powder | High risk of aerosolization during weighing/transfer. |
| Solubility | DMSO (Soluble), Water (Sparingly) | Aqueous spill cleanup requires surfactant/solvent assistance. |
Regulatory Classification
-
NIOSH: Listed as a Hazardous Drug (Antineoplastic).[4][5] Requires handling precautions per USP <800>.
-
EPA (USA): Regulated under 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals).[6]
-
RCRA Status: Not P-listed or U-listed by name, but managed as Hazardous Pharmaceutical Waste due to toxicity and antineoplastic properties.
Operational Disposal Protocol
The disposal strategy relies on the "Trace vs. Bulk" segregation model. This system protects the facility from regulatory fines and ensures complete destruction of the active pharmaceutical ingredient (API).
A. Solid Waste (Bulk)
Definition: Any waste containing visible amounts of Gefitinib (e.g., expired stock, spilled powder, contaminated weighing boats).
-
Segregation: Place immediately into a Black RCRA Hazardous Waste Container .
-
Labeling: Label must read "Hazardous Waste - Toxic/Antineoplastic (Gefitinib)."
-
Destruction: Must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for Chemical Incineration .
B. Liquid Waste (HPLC Effluent/Mother Liquors)
Definition: Solvents (DMSO, Methanol, Acetonitrile) containing dissolved Gefitinib.[7]
-
Segregation: Do not mix with general organic solvent waste. Use a dedicated carboy labeled "Cytotoxic/Antineoplastic Liquid Waste."
-
Compatibility: Ensure the carboy material (HDPE or Glass) is compatible with the solvent carrier.
-
Secondary Containment: Store carboys in a tub capable of holding 110% of the volume to capture leaks.
C. Trace Contaminated Waste (The "Yellow Bin" Rule)
Definition: Items with <3% residue by weight (e.g., empty vials, gloves, gowns, pipettes).
-
Container: Dispose of in Yellow Trace Chemotherapy Containers .
-
Processing: These are typically incinerated at a medical waste facility (regulated medical waste) rather than a chemical waste facility, but incineration remains the requirement.
D. Sharps[9]
-
Protocol: Needles used with Gefitinib solutions must never be recapped.[8]
-
Disposal: Place directly into a White or Yellow Sharps Container labeled for cytotoxic waste.
Workflow Visualization: The Disposal Decision Tree
The following diagram illustrates the logical flow for segregating Gefitinib waste streams to ensure compliance with EPA Subpart P and USP <800> standards.
Figure 1: Decision logic for segregating Gefitinib waste streams. Note that both "Trace" and "Bulk" paths ultimately lead to incineration to prevent aquatic toxicity.
Decontamination & Spill Response
Because Gefitinib is a reproductive toxin, surface contamination must be neutralized chemically before general cleaning.
Decontamination Solution
Standard ethanol (70%) removes the residue physically but does not degrade the molecule.
-
Recommended Agent: Sodium Hypochlorite (Bleach) solution (approx. 2-5%) or a dedicated oxidative decontaminant (e.g., Surface Safe®).
-
Mechanism: Oxidative degradation breaks the quinazoline ring structure, reducing biological activity.
Spill Cleanup Protocol
-
Isolate: Evacuate non-essential personnel. Post "Do Not Enter" signage.
-
PPE Up: Double nitrile gloves, tyvek gown, shoe covers, and N95 respirator (or P100 if powder is aerosolized).
-
Contain:
-
Powder: Cover with a damp paper towel (water or surfactant) to prevent dust generation. Do not dry sweep.[9]
-
Liquid: Cover with absorbent pads.
-
-
Clean: Wipe area with 5% Bleach solution, followed by a water rinse, then an ethanol rinse to remove bleach residue.
-
Dispose: All cleanup materials (towels, pads, gloves) go into the Black RCRA Hazardous Waste container.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[5] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[4][5][10] Centers for Disease Control and Prevention.[5] [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[6][9] Federal Register.[4][5] [Link]
-
PubChem. (n.d.). Gefitinib (Compound Summary).[3][7][11][12] National Library of Medicine. [Link]
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- 5. cphm.ca [cphm.ca]
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- 7. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
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Technical Guide: Safe Handling and PPE Protocols for Gefitinib (C20H22ClFN4O3)
Topic: Personal Protective Equipment & Safe Handling Guide for Gefitinib (C20H22ClFN4O3) Audience: Researchers, Laboratory Managers, and Drug Development Scientists.
Executive Summary
Compound Identity: Gefitinib (CAS: 184475-35-2) Therapeutic Class: EGFR Tyrosine Kinase Inhibitor (Antineoplastic) Occupational Exposure Limit (OEL): 0.1 mg/m³ (8-hr TWA) Hazard Band: High Potency / Cytotoxic (Band 3/4 equivalent)
This guide provides a validated safety architecture for handling Gefitinib in a research setting.[1] As a potent antineoplastic agent designed to inhibit cell signaling pathways, Gefitinib presents significant reproductive and specific organ toxicity risks.[1][2] This protocol moves beyond generic safety advice, offering a causality-based approach to PPE selection and operational workflows.[3]
Part 1: Hazard Assessment & Mechanistic Risk
To select the correct PPE, one must understand the mechanism of toxicity. Gefitinib is not merely a chemical irritant; it is a bioactive modulator.[1]
Toxicological Mechanism
Gefitinib functions by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[1]
-
Risk Implication: While therapeutic for cancer, this inhibition affects rapidly dividing normal cells (skin, GI tract) and critical developmental pathways in fetuses.
-
Critical Hazards:
Physical Properties & Exposure Vectors[1]
-
State: Crystalline powder.[1]
-
Dust Potential: High.[1] Electrostatic charging is common during weighing, increasing the risk of aerosolization.[1]
-
Solubility: Sparingly soluble in water; soluble in DMSO and Ethanol.[1][5]
Part 2: PPE Selection Matrix
Trustworthiness Principle: PPE is the last line of defense, not the first. Engineering controls (containment) are primary.
Respiratory Protection
Requirement: The OEL of 0.1 mg/m³ dictates strict control of airborne particulates.[1]
-
Primary Control: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[1]
-
PPE Backstop:
Dermal Protection (Gloves & Gowning)
Requirement: Prevent transdermal absorption.[1]
-
Glove Standard: ASTM D6978 (Chemotherapy Drug Resistance).[1][6] Standard "exam grade" nitrile is insufficient for prolonged contact with solutions.[1]
-
Protocol: Double-gloving is required for all powder handling and spill cleanup.[1][6]
PPE Configuration Table
| Operation | Respiratory | Dermal (Hands) | Ocular | Body |
| Powder Weighing | N95/P100 (if hood sash >10") | Double Nitrile (ASTM D6978) | Safety Goggles (Tight seal) | Tyvek Lab Coat + Sleeve Covers |
| Solution Prep | Surgical Mask (in BSC) | Single Nitrile (Double if >100mM) | Safety Glasses w/ Side Shields | Standard Lab Coat (Buttoned) |
| Spill Cleanup | Full-Face Respirator (P100) | Double Nitrile + Utility Gloves | Face Shield + Goggles | Tyvek Suit + Shoe Covers |
Part 3: Operational Protocols
Engineering Controls & Weighing
The "Static Trap": Gefitinib powder is static-prone.[1] Using a plastic spatula can cause grains to "jump," creating invisible aerosols.[1]
-
Solution: Use an antistatic gun or ionizer bar inside the balance enclosure.[1] Use metal or antistatic spatulas.
Workflow Visualization: Safe Weighing Procedure
This diagram illustrates the logical flow to minimize contamination migration.
Caption: Step-by-step containment logic for weighing high-potency powders.
Solubilization & Handling[1]
-
Solvent Choice: Dissolve in DMSO or Ethanol first.[1]
-
Why? Adding water directly to the powder results in a suspension that is difficult to filter and clean, increasing exposure risk.
-
Vessel: Use glass or polypropylene.[1][2] Avoid polystyrene if using high-concentration DMSO.[1]
Part 4: Emergency Response & Disposal[1]
Spill Cleanup Protocol
Crucial Distinction: Do not use water initially.[1]
-
Isolate: Evacuate area, post signage.
-
PPE Up: Don double gloves, Tyvek suit, and respiratory protection.[1]
-
Contain: Cover liquid spills with absorbent pads. Cover powder spills with damp (ethanol-soaked) pads to prevent dust.[1]
-
Decontaminate:
Caption: Decision tree for effective spill remediation based on physical state.[7]
Waste Disposal[1][2][3][4][8]
-
Classification: Hazardous Chemical Waste (Cytotoxic).[1]
-
Container: Rigid, puncture-proof container (often Purple or Yellow depending on region) labeled "Cytotoxic/Antineoplastic."
-
Liquids: Do not pour down the drain. Collect in dedicated carboys.
-
Empty Vials: Treat as full cytotoxic waste, not glass recycling.[1]
References
-
AstraZeneca. (2016).[1][4] Safety Data Sheet: Iressa (Gefitinib). Retrieved from
-
PubChem. (n.d.).[1] Gefitinib (Compound CID 123631).[1] National Library of Medicine.[1] Retrieved from
-
Cayman Chemical. (2022).[1][5] Gefitinib Product Information & SDS. Retrieved from
-
Health and Safety Executive (HSE). (2023). Safe handling of cytotoxic drugs in the workplace. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from
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- 4. astrazeneca.com.au [astrazeneca.com.au]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. unthealth.edu [unthealth.edu]
- 7. US12421225, Example 94 | C20H22N4O3 | CID 151123670 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
